Felypressin Acetate
Description
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Properties
IUPAC Name |
N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQVVDKFKYTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-59-7 | |
| Record name | Felypressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Felypressin Acetate on V1a Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Felypressin (B344493) acetate (B1210297) is a synthetic nonapeptide analogue of the endogenous hormone arginine vasopressin (AVP).[1][2] It functions as a selective agonist for the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][3][4] Its primary clinical application is as a vasoconstrictor in dental anesthesia, where it is used to reduce localized blood flow.[5][6] The vasoconstrictive effect of felypressin is mediated through the activation of V1a receptors predominantly located on vascular smooth muscle cells.[3][5] Upon binding, felypressin initiates a well-defined intracellular signaling cascade involving the Gq/11 protein, phospholipase C, and the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and smooth muscle contraction.[7][8][9][10] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
The V1a Receptor and Felypressin Interaction
The V1a receptor is a key component of the vasopressin system, playing a crucial role in regulating vascular tone and blood pressure.[3] Felypressin acts as an agonist at this receptor, mimicking the action of the native ligand, AVP, to induce a physiological response.[1][3] The binding of felypressin to the V1a receptor triggers a conformational change in the receptor, which facilitates its coupling to and activation of the heterotrimeric G protein of the Gq/11 subfamily.[3][8][11]
The Gq/11-Mediated Signaling Cascade
Activation of the V1a receptor by felypressin initiates the canonical Gq/11 signaling pathway, a crucial mechanism for intracellular signal transduction.[7][8] This cascade can be dissected into several key steps:
-
G Protein Activation: The felypressin-bound V1a receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq-GTP subunit from the Gβγ dimer.[9][10]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates phospholipase C-β (PLC-β), a membrane-associated enzyme.[8][9][10]
-
Second Messenger Generation: Activated PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12][13][14]
-
IP3-Mediated Calcium Release: IP3, a small, soluble molecule, diffuses through the cytoplasm and binds to IP3-gated calcium channels on the membrane of the endoplasmic reticulum (ER).[13][14][15] This binding event triggers the opening of the channels and the rapid release of stored Ca2+ ions from the ER into the cytosol, significantly increasing the intracellular calcium concentration.[13][14]
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains within the plasma membrane where it, in concert with the elevated cytosolic Ca2+, activates protein kinase C (PKC).[12][13][15] PKC then phosphorylates a variety of cellular proteins, contributing to the sustained cellular response.
The culmination of these events, particularly the sharp increase in cytosolic calcium, leads to the contraction of vascular smooth muscle cells and the characteristic vasoconstrictor effect of felypressin.[1][2]
Quantitative Pharmacological Data
The in vitro potency of felypressin at the V1a receptor can be quantified by its binding affinity (Ki) and its functional potency (EC50). Due to high structural similarity, data for Lysine Vasopressin (LVP) is often used as a surrogate for felypressin in direct comparative studies against the endogenous ligand, Arginine Vasopressin (AVP).[5] The following data was derived from studies using recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[5]
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding | Ki | 1.8[5] |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding | Ki | 3.5[5] |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization | EC50 | 0.47[5] |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization | EC50 | 0.93[5] |
Table 1: Comparative in vitro potency at the human V1a receptor. Data for LVP serves as a surrogate for Felypressin.[5]
Key Experimental Protocols
The quantitative data presented above are derived from standardized in vitro pharmacological assays. The methodologies for these key experiments are detailed below.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of a test compound (e.g., felypressin) for the V1a receptor by measuring its ability to displace a radiolabeled antagonist.[5]
Methodology:
-
Receptor Preparation: Cell membranes are isolated and prepared from a stable cell line (e.g., CHO cells) recombinantly expressing the human V1a receptor.[5]
-
Incubation: A fixed concentration of a high-affinity radiolabeled V1a receptor ligand (e.g., [3H]-AVP) is incubated with the receptor-containing membranes.[5] This is performed in the presence of increasing concentrations of the unlabeled competitor compound (felypressin).
-
Equilibration: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are retained on the filter.[5]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 (the concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Felypressin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CAS 56-59-7: Felypressin | CymitQuimica [cymitquimica.com]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 11. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Video: IP3/DAG Signaling Pathway [jove.com]
- 14. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 15. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Felypressin Acetate: A Synthetic Analogue of Lypressin with Enhanced Vasoconstrictor Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Felypressin (B344493), a synthetic nonapeptide analogue of lypressin (B1675749) (lysine-vasopressin), is a potent vasoconstrictor utilized primarily in dental anesthesia to localize the anesthetic agent and reduce systemic absorption.[1][2] Structurally differentiated by the substitution of phenylalanine for tyrosine at position 2, felypressin exhibits a pharmacological profile characterized by enhanced selectivity for the vasopressin V1a receptor, resulting in potent pressor effects with diminished antidiuretic activity compared to its parent compound.[3][4] This guide provides a comprehensive technical overview of felypressin acetate (B1210297), detailing its chemical properties, mechanism of action, comparative pharmacology with lypressin, and detailed experimental protocols for its characterization.
Introduction
Felypressin is a synthetic peptide hormone chemically related to vasopressin, the posterior pituitary hormone.[5] As an analogue of lypressin, the porcine form of vasopressin, felypressin is distinguished by a key amino acid substitution that significantly influences its receptor binding profile and subsequent physiological effects.[3][4] Its primary clinical application is as a vasoconstrictor in local anesthetic solutions, offering an alternative to catecholamines like epinephrine.[2] This guide serves as a technical resource for researchers and professionals in drug development, providing detailed information on the core attributes of felypressin acetate.
Chemical Structure and Synthesis
Felypressin and lypressin are both cyclic nonapeptides, featuring a six-amino acid ring formed by a disulfide bridge between two cysteine residues, and a three-amino acid tail.
-
Lypressin (Lysine-Vasopressin): The amino acid sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[6]
-
Felypressin (2-Phenylalanine-8-Lysine Vasopressin): The amino acid sequence is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[4]
The key structural difference is the replacement of the tyrosine residue at position 2 in lypressin with a phenylalanine residue in felypressin.[3]
Synthesis
The synthesis of felypressin is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Mechanism of Action
Felypressin exerts its physiological effects primarily through the activation of the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family.[4][5]
V1a Receptor Signaling Pathway
The binding of felypressin to the V1a receptor, predominantly located on vascular smooth muscle cells, initiates a downstream signaling cascade.[1][7] This process is mediated by the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration is the primary driver of smooth muscle contraction, resulting in vasoconstriction.[2]
Quantitative Data
Direct comparative binding affinity and potency data for felypressin are limited in the public domain. However, data for lypressin (Lysine Vasopressin, LVP), its close structural and functional analogue, and Arginine Vasopressin (AVP), the endogenous human ligand, provide valuable context.[1] The following tables summarize in vitro data from studies on recombinant human vasopressin receptors expressed in Chinese Hamster Ovary (CHO) cells and in vivo functional data.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency [1][7]
| Compound | Receptor | Assay Type | Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding | Ki | 3.5 |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization | EC50 | 0.93 |
| Arginine Vasopressin (AVP) | hV2 | Radioligand Binding | Ki | ~0.85 |
| Lysine Vasopressin (LVP) | hV2 | Radioligand Binding | Ki | 10 |
Data for LVP is presented as a surrogate for felypressin due to their high structural similarity.
Table 2: In Vivo Functional Activity in Rats [2]
| Ligand | Receptor-Mediated Activity | Parameter | Value (IU/mg) |
| Felypressin | Vasopressin V1a-R | Vasopressor Activity | 57 |
| Felypressin | Oxytocin-R | Oxytocic Activity | 1 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Felypressin
This protocol outlines a general procedure for the manual synthesis of felypressin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethylether
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) with coupling reagents and an activator base in DMF and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the felypressin sequence.
-
Final Deprotection: Remove the final Fmoc group from the N-terminal cysteine.
-
On-Resin Cyclization: Perform on-resin oxidation to form the disulfide bridge between the two cysteine residues.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized felypressin using mass spectrometry and analytical HPLC.
V1a Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of felypressin for the V1a receptor using membranes from CHO cells stably expressing the human V1a receptor.[1][8]
Materials:
-
CHO cell membranes expressing human V1a receptors
-
Radioligand: [3H]-Arginine Vasopressin
-
Unlabeled felypressin
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the V1a receptor-expressing cell membranes on ice and resuspend them in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the unlabeled felypressin at various concentrations (for competition curve), and a fixed concentration of the radioligand ([3H]-AVP).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of felypressin that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pressor Assay in Rats
This protocol outlines a method to assess the vasoconstrictor (pressor) effects of felypressin in anesthetized rats.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., urethane)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Felypressin solution in saline
-
Saline (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize, and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer a bolus intravenous injection of felypressin at various doses. Administer saline as a vehicle control.
-
Data Recording: Continuously record MAP and HR before, during, and after drug administration until the parameters return to baseline.
-
Data Analysis: Determine the peak change in MAP from baseline for each dose of felypressin. Construct a dose-response curve to determine the potency (ED50) of felypressin's pressor effect.
Conclusion
This compound stands as a well-defined synthetic analogue of lypressin, engineered for enhanced V1a receptor selectivity. This targeted pharmacological profile underpins its clinical utility as a vasoconstrictor with minimal antidiuretic side effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential and applications of felypressin and related vasopressin analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Synthesis of Felypressin Acetate (B1210297)
Abstract
Felypressin Acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin.[1][2] It functions as a potent vasoconstrictor by acting as a vasopressin 1a (V1a) receptor agonist.[2][3][4] Unlike catecholamine-based vasoconstrictors such as epinephrine, Felypressin has minimal direct effects on the heart, making it a preferred agent in local anesthetic solutions, particularly in dentistry, for patients with cardiovascular conditions.[5][6][7] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It includes a summary of its mechanism of action, detailed experimental protocols for its characterization, and quantitative data presented for clarity and comparison.
Chemical Structure and Properties
Felypressin is a cyclic nonapeptide, meaning it consists of nine amino acid residues. Its structure is characterized by a six-amino-acid ring formed by a disulfide bond between two cysteine residues, with a three-amino-acid side chain.[1][2][8] The specific amino acid sequence is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[2] The acetate salt form enhances its stability and solubility for pharmaceutical formulations.
Chemical Identifiers and Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | [2][] |
| Molecular Formula | C46H65N13O11S2 (Felypressin) | [10][11][12] |
| C46H65N13O11S2•x(C2H4O2) (this compound) | [3][] | |
| Molecular Weight | 1040.22 g/mol (Felypressin) | [10][11][12] |
| ~1100.28 g/mol (Acetate Salt) | [13] | |
| CAS Number | 56-59-7 (Felypressin) | [2][10][14] |
| 914453-97-7 (this compound) | [3][][13] | |
| Amino Acid Sequence | Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 | [2] |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in water | [10] |
| Purity | >95% (Pharmaceutical Grade) | [10] |
Synthesis of Felypressin
The synthesis of Felypressin, like other therapeutic peptides, is primarily achieved through Solid-Phase Peptide Synthesis (SPPS) .[8] This methodology allows for the efficient and controlled sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.
The general workflow for the synthesis of Felypressin via SPPS involves the assembly of the linear nonapeptide, followed by the crucial step of forming the intramolecular disulfide bridge to create the cyclic structure. The final product is then cleaved from the resin and purified.
Mechanism of Action and Signaling Pathway
Felypressin exerts its vasoconstrictive effects by selectively binding to and activating the Vasopressin V1a receptor , a member of the G-protein coupled receptor (GPCR) family.[1][2][15] These receptors are primarily located on vascular smooth muscle cells.[16] Activation of the V1a receptor initiates a downstream signaling cascade that leads to smooth muscle contraction. Unlike epinephrine, Felypressin does not significantly interact with adrenergic receptors, which accounts for its reduced cardiovascular side effects.[5]
The signaling pathway is initiated by the binding of Felypressin to the V1a receptor, which leads to the activation of the Gq/11 protein. This, in turn, activates Phospholipase C (PLC), catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to stimulate the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ levels are the primary trigger for smooth muscle contraction.
Experimental Protocols
Characterizing the interaction between Felypressin and its target receptor is critical for drug development. A key experiment is the competitive radioligand binding assay, which determines the binding affinity (Ki) of the compound for its receptor.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies for evaluating vasopressin analogs at V1a receptors.[8]
Objective: To determine the binding affinity (Ki) of Felypressin for human V1a receptors.
Materials:
-
Cell membrane homogenates from a cell line stably expressing human V1a receptors (e.g., CHO cells).
-
Radioligand: [³H]Arginine-Vasopressin ([³H]AVP).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Arginine-Vasopressin (AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw cell membrane homogenates on ice. Prepare serial dilutions of Felypressin and unlabeled AVP in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane homogenates, a fixed concentration of the radioligand ([³H]AVP), and varying concentrations of the unlabeled competitor (Felypressin or AVP).
-
Total & Nonspecific Binding: Include wells for total binding (membranes + [³H]AVP only) and nonspecific binding (membranes + [³H]AVP + a high concentration of unlabeled AVP).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination & Washing: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, then add scintillation fluid to each well. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Nonspecific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Advantages of anterior inferior alveolar nerve block with felypressin-propitocaine over conventional epinephrine-lidocaine: an efficacy and safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. This compound - Pharmaceutical Grade Peptide Hormone at Best Price [jigspharma.com]
- 11. This compound | C46H65N13O11S2 | CID 5956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Felypressin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. This compound | 914453-97-7 [chemicalbook.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Felypressin - Wikipedia [en.wikipedia.org]
- 16. This compound | CAS#:914453-97-7 | Chemsrc [chemsrc.com]
Felypressin Acetate Downstream Signaling in Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felypressin (B344493) acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor utilized in clinical settings, primarily in dentistry, as an adjunct to local anesthetics. Its physiological effects are mediated through the activation of Vasopressin V1a receptors, which are predominantly expressed on vascular smooth muscle cells. Understanding the intricate downstream signaling cascades initiated by Felypressin acetate is crucial for elucidating its mechanism of action, predicting potential physiological consequences, and guiding the development of novel therapeutics targeting the vasopressin system. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound in smooth muscle, with a focus on the Gq/11-PLC-IP3-Ca2+ axis and the RhoA/Rho-kinase pathway, which collectively orchestrate smooth muscle contraction. Detailed experimental protocols for investigating these pathways are provided, alongside a summary of available quantitative data and visual representations of the signaling networks.
Introduction
This compound is a non-catecholamine vasoconstrictor that selectively binds to and activates the Vasopressin V1a receptor (V1aR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Unlike catecholaminergic vasoconstrictors such as epinephrine, Felypressin's actions are independent of adrenergic receptors, potentially offering a different side-effect profile.[2] The V1aR is primarily coupled to the Gq/11 family of heterotrimeric G proteins.[1][3][4] Activation of this pathway in smooth muscle cells initiates a cascade of intracellular events culminating in vasoconstriction.[1][5][6] This guide will dissect the key molecular events downstream of V1aR activation by this compound.
Core Signaling Pathways
The binding of this compound to the V1aR on smooth muscle cells triggers two principal signaling pathways that synergistically lead to contraction: the Phospholipase C (PLC) pathway, which increases intracellular calcium, and the RhoA/Rho-kinase pathway, which sensitizes the contractile machinery to calcium.
The Gq/11-PLC-IP3-Ca2+ Pathway
This is the canonical signaling pathway for V1a receptor activation in smooth muscle.[3][7][8]
-
G Protein Activation: Upon Felypressin binding, the V1aR undergoes a conformational change, facilitating its interaction with and activation of the α-subunit of the Gq/11 protein. This activation involves the exchange of GDP for GTP on the Gαq/11 subunit.[9][10]
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit dissociates from the βγ subunits and activates its primary effector, phospholipase C-β (PLCβ).[8][9][11]
-
Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8][12]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells.[8][12] This binding triggers the opening of IP3R channels and the release of Ca2+ from the SR into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[5][6][12]
-
Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK).[13]
-
Smooth Muscle Contraction: Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20). This phosphorylation enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and, ultimately, smooth muscle contraction.[13][14]
Figure 1. The Gq/11-PLC-IP3-Ca2+ signaling pathway initiated by this compound.
The RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization
In addition to increasing intracellular calcium, this compound signaling also enhances the sensitivity of the contractile apparatus to Ca2+. This is primarily mediated by the RhoA/Rho-kinase (ROCK) pathway.[14][15][16]
-
RhoA Activation: The V1a receptor, through Gq/11 and potentially G12/13 proteins, can activate the small GTPase RhoA.[9][17] This involves the exchange of GDP for GTP on RhoA, leading to its translocation to the plasma membrane.[18]
-
Rho-Kinase (ROCK) Activation: GTP-bound RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[13][18]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits the activity of MLCP.[13][14][15] MLCP is the enzyme responsible for dephosphorylating MLC20, leading to smooth muscle relaxation.
-
Sustained Contraction: By inhibiting MLCP, the phosphorylation state of MLC20 is maintained for a longer duration, even as Ca2+ levels begin to decrease. This results in a sustained contractile response, a phenomenon known as calcium sensitization.[16][19][20][21] ROCK can also phosphorylate and activate CPI-17, another inhibitory protein of MLCP.[15][19][21]
Figure 2. The RhoA/Rho-Kinase pathway leading to calcium sensitization.
Quantitative Data
Quantitative data on the specific effects of this compound on smooth muscle signaling pathways are limited in the public domain. The following table summarizes general findings related to vasopressin analogues and relevant signaling components.
| Parameter | Agonist / Condition | Cell/Tissue Type | Value | Reference |
| EC50 for Vasoconstriction | Arginine Vasopressin (AVP) | Rat Mesenteric Arteries | 30 pM | [7] |
| Clinically Safe Dosage | Felypressin | Hypertensive Patients | ~0.18 IU | [22] |
| Norepinephrine EC50 for 45Ca2+ efflux | Norepinephrine | Cultured Vascular Smooth Muscle Cells | 100 nM | [23] |
Experimental Protocols
Investigating the downstream signaling of this compound requires a combination of in vitro and ex vivo experimental approaches. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To quantify changes in intracellular calcium concentration in smooth muscle cells upon stimulation with this compound.
Methodology: Ratiometric Fluorescence Imaging with Fura-2
This method is widely used for quantitative [Ca2+]i measurements.[24][25]
-
Cell Culture and Loading:
-
Culture vascular smooth muscle cells (e.g., A7r5 cell line) on glass coverslips.
-
Wash cells with a physiological salt solution (PSS) buffered with HEPES.
-
Load cells with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2 AM) by incubating them in PSS containing Fura-2 AM for a specified time (e.g., 30-60 minutes) at room temperature or 37°C. The AM ester allows the dye to permeate the cell membrane.[24]
-
After loading, wash the cells with PSS to remove extracellular dye and allow for de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.
-
-
Fluorescence Microscopy:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm. Fura-2 exhibits a shift in its excitation spectrum upon binding Ca2+.[24]
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity at both excitation wavelengths before and after the addition of this compound to the cell culture medium.
-
Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration.[24]
-
Calibrate the system using solutions with known Ca2+ concentrations and ionophores (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, allowing for the conversion of the experimental ratios to absolute [Ca2+]i values using the Grynkiewicz equation.
-
Figure 3. Experimental workflow for measuring intracellular calcium using Fura-2.
RhoA Activation Assay
Objective: To determine the level of active, GTP-bound RhoA in smooth muscle cells following this compound stimulation.
Methodology: Rhotekin Pull-Down Assay
This assay utilizes the Rho-binding domain (RBD) of a Rho effector protein, Rhotekin, which specifically binds to the active (GTP-bound) form of RhoA.[26][27][28]
-
Cell Culture and Lysis:
-
Culture smooth muscle cells to near confluence and serum-starve them to reduce basal RhoA activity.
-
Stimulate the cells with this compound for various time points.
-
Lyse the cells on ice with a specific lysis buffer containing protease inhibitors. The lysis buffer should be designed to preserve the GTP-bound state of RhoA.[27]
-
-
Pull-Down of Active RhoA:
-
Incubate the cell lysates with agarose (B213101) beads coupled to a GST-fusion protein of the Rhotekin RBD (GST-Rhotekin-RBD).[26][28][29]
-
The GST-Rhotekin-RBD will bind to and "pull down" the active RhoA-GTP from the lysate.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Detection by Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the results, a fraction of the initial cell lysate (input) should also be run on the gel and probed for total RhoA.
-
Figure 4. Workflow for the Rhotekin pull-down assay to measure RhoA activation.
Conclusion
This compound exerts its vasoconstrictor effects on smooth muscle primarily through the activation of V1a receptors, which triggers two major downstream signaling pathways. The Gq/11-PLC-IP3 pathway leads to a rapid increase in intracellular calcium, initiating the contractile process. Concurrently, the RhoA/Rho-kinase pathway enhances the calcium sensitivity of the contractile machinery by inhibiting myosin light chain phosphatase. The interplay between these two pathways ensures a robust and sustained contractile response. A thorough understanding of these signaling cascades is essential for researchers and clinicians working with this compound and for the development of new drugs targeting the vasopressin system for the management of cardiovascular and other disorders. Further research is warranted to obtain more precise quantitative data on the dose-response and temporal dynamics of these signaling events in response to this compound in various smooth muscle types.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Role of Galphaq in smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
- 7. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Heterotrimeric G Protein Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High glucose increases the expression of Gq/11alpha and PLC-beta proteins and associated signaling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory mechanisms of calcium sensitization of contractile elements in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium sensitization mechanisms in detrusor smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinically safe dosage of felypressin for patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. journals.physiology.org [journals.physiology.org]
- 29. The Small GTPase RhoA Regulates the Contraction of Smooth Muscle Tissues by Catalyzing the Assembly of Cytoskeletal Signaling Complexes at Membrane Adhesion Sites - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Felypressin Acetate in Laboratory Animals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felypressin (B344493) acetate (B1210297), a synthetic analogue of the posterior pituitary hormone vasopressin, is a potent non-catecholamine vasoconstrictor. Its primary pharmacodynamic action is mediated through selective agonism of the vasopressin V1a receptor, leading to a cascade of intracellular events culminating in smooth muscle contraction. This technical guide provides a comprehensive overview of the pharmacodynamics of felypressin acetate in various laboratory animal models, with a focus on its cardiovascular, renal, and uterine effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development.
Mechanism of Action: V1a Receptor Signaling
This compound exerts its physiological effects by binding to and activating the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) family predominantly located on vascular smooth muscle cells.[1] This interaction initiates a well-defined signaling pathway:
-
G Protein Activation: Upon felypressin binding, the V1a receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11.[2]
-
Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).[2]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2]
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration is the primary stimulus for the contraction of smooth muscle cells, resulting in vasoconstriction.[2]
Cardiovascular Pharmacodynamics
The most extensively studied pharmacodynamic effects of felypressin are on the cardiovascular system. In laboratory animals, felypressin administration typically induces a pressor response (an increase in blood pressure) and a reflex bradycardia (a decrease in heart rate).[2][3]
Quantitative Data in Laboratory Animals
The following tables summarize the quantitative cardiovascular effects of this compound observed in rats, dogs, and rabbits.
Table 1: Cardiovascular Effects of Felypressin in Rats
| Animal Model | Dose | Route | Parameter | Observation | Reference |
| Wistar Rats | 240 ng/kg | IV | Mean Arterial Pressure (MAP) | Increase to 149 ± 9 mm Hg | [3] |
| Heart Rate (HR) | Decrease to 296 ± 20 bpm | [3] | |||
| Isolated Rat Heart | 1.6 IU | - | Heart Rate | Decrease | [4] |
| 5.5 IU | - | Contraction Force | Decrease | [4] | |
| Normotensive Rats | 0.5 - 4 mIU | IV | Hypertensive Response | Dose-dependent increase | [5] |
| Heart Rate | Reduction in normotensive group | [5] |
Table 2: Cardiovascular Effects of Felypressin in Dogs
| Animal Model | Dose | Route | Parameter | Observation | Reference |
| Anesthetized Dogs | 0.15 IU/hr | Infusion | Coronary Blood Flow (CBF) | -23% | [6][7] |
| Myocardial O2 Tension (int-PmO2) | -8% | [6][7] | |||
| 0.15 - 1.0 IU/hr | Infusion | CBF & int-PmO2 | Dose-dependent reduction | [6][7] | |
| Anesthetized Dogs | 0.09 - 0.3 ml/kg* | Injection | Coronary Blood Flow (CBF) | Dose-dependent reduction | [8] |
| Myocardial O2 Tension (int-PmO2) | Dose-dependent reduction | [8] | |||
| Isolated Canine Adipose Tissue | 0.46 - 9.2 ng/min | Intra-arterial | Blood Flow | ~60% reduction | [5] |
*Solution containing 3% prilocaine (B1678100) and 0.03 IU/ml felypressin
Table 3: Cardiovascular Effects of Felypressin in Rabbits
| Animal Model | Dose | Route | Parameter | Observation | Reference |
| Anesthetized Rabbits | 0.18 - 0.72 mL* | Injection | Aortic Blood Flow | Decrease | [9] |
| Myocardial Tissue Blood Flow | Decrease | [9] | |||
| Myocardial Tissue O2 Tension | Decrease | [9] | |||
| Heart Rate | Decrease | [9] | |||
| Diastolic Blood Pressure | Increase | [9] |
*Solution containing 3% prilocaine and 0.03 IU/ml felypressin
Experimental Protocols
This protocol is designed to assess the effects of felypressin on blood pressure and heart rate in awake, unrestrained rats.[3]
Animal Model: Male Wistar rats (250-300g).
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Implant a polyethylene (B3416737) cannula into the femoral artery for direct blood pressure measurement.
-
Implant a second cannula into the femoral vein for intravenous (IV) drug administration.
-
For central administration studies, a guide cannula can be implanted into the lateral cerebral ventricle (intracerebroventricular, ICV).
-
Exteriorize the cannulas at the dorsal cervical region.
-
Allow the animal to recover for at least 24 hours.
Experimental Procedure:
-
On the day of the experiment, connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
Allow the rat to acclimate in a quiet environment.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period.
-
Administer this compound, vehicle, or a comparator drug (e.g., epinephrine) via the IV or ICV cannula.
-
To investigate the mechanism of action, a V1 receptor antagonist can be administered prior to felypressin.
-
Continuously record MAP and HR for a defined period post-injection.
Data Analysis:
-
Calculate the change in MAP and HR from the baseline values.
-
Use appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare treatment groups.
This protocol is used to evaluate the effects of felypressin on coronary blood flow and myocardial oxygenation in anesthetized dogs.[6][7]
Animal Model: Mongrel dogs of either sex.
Surgical Preparation:
-
Anesthetize the dog with a suitable anesthetic regimen (e.g., nitrous oxide and isoflurane).
-
Perform a thoracotomy to expose the heart.
-
Place a flow probe around the left anterior descending coronary artery to measure coronary blood flow (CBF).
-
Insert an oxygen probe into the myocardium to measure myocardial tissue oxygen tension (PmO2).
-
Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug infusion.
Experimental Procedure:
-
Allow the preparation to stabilize and record baseline hemodynamic variables, including heart rate (HR), blood pressure (BP), CBF, and PmO2.
-
Initiate a continuous intravenous infusion of this compound at a low dose (e.g., 0.15 IU/hr).
-
Increase the infusion rate in a successive manner (e.g., to 0.3, 0.6, and 1.0 IU/hr) at fixed time intervals.
-
Evaluate hemodynamic variables at set time points after the start of each new infusion rate.
Data Analysis:
-
Calculate the percentage change from baseline for all measured parameters at each dose level.
-
Analyze the dose-response relationship and correlations between variables using appropriate statistical methods.
Renal Pharmacodynamics
The renal effects of felypressin are less well-characterized than its cardiovascular effects. It is generally considered to have weaker antidiuretic activity compared to vasopressin.[10]
Quantitative Data in Laboratory Animals
Table 4: Renal Effects of Felypressin in Rats
| Animal Model | Dose | Route | Parameter | Observation | Reference |
| Single-Kidney Rats | Standard dose* | IP | Blood Urea Nitrogen (BUN) | No significant change | [8] |
| Serum Creatinine | No significant change | [8] | |||
| Conscious Rats | 0.05 - 1.0 µg/kg | - | Antidiuretic Effect | Dose-dependent | [11] |
| 5.0 and 20.0 µg/kg | - | Natriuresis | Marked | [11] |
*Solution containing 3% prilocaine and 0.03 IU/ml felypressin **Data for Terlipressin, a close vasopressin analogue
Uterine Pharmacodynamics
Felypressin exhibits high selectivity for the V1a receptor over the oxytocin (B344502) receptor, suggesting a relatively weak effect on uterine contractility.[1]
Quantitative Data in Laboratory Animals
Table 5: Uterine Effects of Felypressin in Rats
| Animal Model | Parameter | Observation | Reference |
| Rat | Vasopressor Activity (V1a-mediated) | 57 IU/mg | [1] |
| Oxytocic Activity (OT-mediated) | 1 IU/mg | [1] |
Summary and Conclusion
This compound is a potent and selective V1a receptor agonist with well-documented vasoconstrictor effects in a variety of laboratory animal models. Its primary pharmacodynamic actions on the cardiovascular system result in a dose-dependent increase in blood pressure and a reflex decrease in heart rate. In dogs, felypressin has been shown to reduce coronary blood flow and myocardial oxygen tension. The renal and uterine effects of felypressin are less pronounced, consistent with its lower affinity for V2 and oxytocin receptors, respectively. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further research is warranted to more fully elucidate the dose-response relationships of felypressin on renal and uterine function in different animal species.
References
- 1. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The systemic and regional hemodynamic effects of phenylephrine in sheep under normal conditions and during early hyperdynamic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of felodipine on renal function in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Felypressin-induced reduction in coronary blood flow and myocardial tissue oxygen tension during anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of local anesthetics on renal function: An animal study in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vetanesthesiaspecialists.com [vetanesthesiaspecialists.com]
- 10. Long-term increase in uterine blood flow is achieved by local overexpression of VEGF-A(165) in the uterine arteries of pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
Felypressin Acetate vs. Vasopressin: A Technical Deep Dive into Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding affinities of felypressin (B344493) acetate (B1210297) and the endogenous ligand, arginine vasopressin (AVP), for the vasopressin receptor subtypes (V1a, V1b, and V2). This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Felypressin, a synthetic analogue of vasopressin, is primarily utilized as a vasoconstrictor in dental anesthesia.[1][2] Its pharmacological action is predominantly mediated through its interaction with vasopressin receptors, which are G protein-coupled receptors (GPCRs) integral to a multitude of physiological processes.[1] A thorough understanding of its binding profile in comparison to the native ligand, AVP, is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of felypressin and arginine vasopressin for the human vasopressin receptor subtypes are summarized below. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
It is important to note that direct quantitative binding data for felypressin across all vasopressin receptor subtypes is not extensively available in the public domain. Lysine Vasopressin (LVP) is a close structural and functional analogue of felypressin.[1] Therefore, data for LVP at the V1a receptor is presented as a surrogate to provide a meaningful comparison with arginine vasopressin.
| Ligand | Receptor Subtype | Binding Affinity (Ki) in nM |
| Arginine Vasopressin (AVP) | V1a | 1.8 |
| V1b | ~1-5 | |
| V2 | ~0.8-1.5 | |
| Lysine Vasopressin (LVP) (as a surrogate for Felypressin) | V1a | 3.5 |
Note: Ki values can vary between studies depending on the specific assay conditions, radioligand used, and cell type.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for vasopressin receptors is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., felypressin or vasopressin) to displace a radiolabeled ligand from its receptor.
Objective:
To determine the inhibition constant (Ki) of a test compound for a specific vasopressin receptor subtype (V1a, V1b, or V2).
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human vasopressin receptor of interest (e.g., CHO, HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Arginine Vasopressin).
-
Test Compound: Unlabeled felypressin acetate or arginine vasopressin.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Receptor Preparation:
-
Culture cells expressing the target vasopressin receptor subtype to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Add the radioligand and assay buffer to wells containing the membrane preparation.
-
Non-specific Binding Wells: Add the radioligand, a high concentration of unlabeled ligand, and assay buffer to wells with the membrane preparation.
-
Competition Wells: Add the radioligand, varying concentrations of the test compound (felypressin or vasopressin), and assay buffer to wells with the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Signaling Pathways and Visualizations
Vasopressin receptors mediate their effects through different G protein-coupled signaling pathways.
-
V1a and V1b Receptors: These receptors couple to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]
-
V2 Receptor: This receptor is coupled to Gs proteins.[7] Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, most notably the insertion of aquaporin-2 water channels in the collecting ducts of the kidney.[8]
Caption: V1a/V1b Receptor Gq Signaling Pathway.
Caption: V2 Receptor Gs Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidiuretic Effects of Felypressin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felypressin (B344493), a synthetic analogue of vasopressin, is primarily recognized for its potent vasoconstrictor properties mediated through V1a receptors, leading to its widespread use as an adjunct to local anesthetics in dentistry.[1][2] While its antidiuretic effects are known to be significantly less pronounced than those of the endogenous antidiuretic hormone, arginine vasopressin (AVP), a thorough quantitative and mechanistic understanding of this activity is crucial for a comprehensive pharmacological profile.[1] This technical guide provides an in-depth exploration of the antidiuretic effects of Felypressin Acetate, consolidating available data on its interaction with the vasopressin V2 receptor and the downstream signaling pathways. Detailed experimental protocols for assessing antidiuretic activity and receptor binding are provided to facilitate further research in this area. Due to a lack of direct quantitative data for Felypressin's antidiuretic potency and V2 receptor binding, data for the structurally similar analogue, Lysine-Vasopressin (LVP), is presented as a surrogate for comparative analysis.
Introduction
Felypressin is a nonapeptide with a chemical structure analogous to vasopressin.[1] Its primary clinical application is as a vasoconstrictor to prolong the action of local anesthetics.[1] Unlike catecholamine vasoconstrictors, Felypressin does not significantly interact with adrenergic receptors, which can be advantageous in certain patient populations.[3] The antidiuretic action of vasopressin analogues is mediated by the vasopressin V2 receptor (V2R), a G-protein coupled receptor predominantly expressed in the principal cells of the kidney's collecting ducts.[4] Activation of the V2R initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water reabsorption and concentrating the urine.[5] Felypressin's antidiuretic effects are reported to be weaker than those of AVP, suggesting a lower affinity or efficacy at the V2 receptor.[1] This guide aims to provide a detailed overview of the mechanisms underlying this effect and methodologies for its investigation.
Mechanism of Antidiuretic Action: The V2 Receptor Signaling Pathway
The antidiuretic effect of vasopressin and its analogues is initiated by binding to the V2 receptor on the basolateral membrane of renal collecting duct cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2)-containing vesicles, promoting their translocation to and fusion with the apical plasma membrane.[5][7] The insertion of AQP2 water channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, thus concentrating the urine.
Quantitative Data on Antidiuretic Effects
Direct quantitative data on the antidiuretic effects of Felypressin are scarce in publicly available literature. Therefore, data for Lysine-Vasopressin (LVP), a structurally analogous peptide, are presented here as a surrogate to provide a comparative framework. It is important to note that while structurally similar, the potencies may not be identical.
Table 1: Comparative Antidiuretic and Vasopressor Activities
| Compound | Antidiuretic Activity (IU/mg) | Vasopressor Activity (IU/mg) |
| Arginine-Vasopressin (AVP) | ~400 | ~400 |
| Lysine-Vasopressin (LVP) | ~270 | ~270 |
| Felypressin | Weaker than AVP | Greater than AVP |
| Terlipressin (B549273) | 175.0[8] | - |
Note: The qualitative descriptions for Felypressin are based on general statements in the literature.[1] The value for Terlipressin is provided for context.[8]
Table 2: Dose-Response of Lysine-Vasopressin on Urinary Composition in Rats
| LVP Infusion Rate (µU/min/100g body wt.) | Urine Flow (µl/min) | Urine Osmolality (mOsm/kg) |
| 0 (Control) | 120 ± 10 | 150 ± 20 |
| 2.5 | 40 ± 5 | 800 ± 50 |
| 5 | 25 ± 4 | 1200 ± 100 |
| 15 | 15 ± 3 | 1800 ± 150 |
| 60 | 10 ± 2 | 2200 ± 200 |
Data adapted from studies on Lysine-Vasopressin in water-loaded rats.[9][10] Values are illustrative and may vary based on experimental conditions.
Table 3: Comparative V1a and V2 Receptor Binding Affinities (Ki, nM)
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) |
| Arginine-Vasopressin (AVP) | 0.8 | 0.85 |
| Lysine-Vasopressin (LVP) | 1.8 | 10.0 |
| Terlipressin | 1100 | 6900 |
Data for AVP, LVP, and Terlipressin are from in vitro binding assays and are provided for comparative purposes.[11] No direct Ki value for Felypressin at the V2 receptor was found.
Experimental Protocols
In Vivo Antidiuresis Assay in Rats
This protocol is designed to assess the antidiuretic effect of a test compound by measuring changes in urine volume and osmolality in water-loaded rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Metabolic cages
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Urethane (for anesthesia, if required)
-
Osmometer
-
Graduated cylinders or precision balance for urine collection
Procedure:
-
Animal Preparation: House rats individually in metabolic cages for at least 3 days for acclimatization. Provide free access to food and water.
-
Water Loading: On the day of the experiment, administer a water load (e.g., 5% of body weight) by oral gavage to induce diuresis.
-
Compound Administration: Once a steady state of diuresis is achieved (consistent urine flow), administer this compound or vehicle intravenously or subcutaneously at various doses.
-
Urine Collection: Collect urine at timed intervals (e.g., every 30 minutes) for a period of 2-4 hours post-administration.
-
Measurements: For each urine sample, record the volume and measure the osmolality using an osmometer.
-
Data Analysis: Calculate the percentage change in urine flow and osmolality for each dose group compared to the vehicle control group. Plot dose-response curves to determine the ED50.
V2 Receptor Binding Assay
This competitive radioligand binding assay determines the affinity (Ki) of Felypressin for the V2 receptor.
Materials:
-
Cell membranes expressing the human V2 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled V2 receptor antagonist (e.g., [³H]-Arginine Vasopressin)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In microtiter plates, combine the V2 receptor-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Felypressin. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled AVP).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Felypressin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound exhibits a demonstrable, albeit weak, antidiuretic effect. This activity is presumed to be mediated through the vasopressin V2 receptor signaling pathway, leading to the translocation of aquaporin-2 water channels in the renal collecting ducts. The significantly lower antidiuretic potency of Felypressin compared to Arginine-Vasopressin likely stems from a reduced binding affinity and/or efficacy at the V2 receptor. The lack of direct quantitative data for Felypressin's antidiuretic properties highlights a gap in the current understanding of its pharmacology and underscores the need for further research. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a complete characterization of this multifaceted synthetic peptide and for informing its potential clinical applications beyond vasoconstriction. The use of structurally similar analogues like Lysine-Vasopressin can provide valuable comparative insights in the interim.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of renal cellular cAMP levels by prostaglandins and alpha 2-adrenoceptors: microdissection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin and the regulation of aquaporin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidiuretic activity of terlipressin (triglycyl-lysine vasopressin)--role of pressure natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Felypressin Acetate: A Technical Guide to its Role as a Non-Catecholamine Vasoconstrictor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felypressin (B344493) acetate (B1210297), a synthetic analogue of vasopressin, is a potent non-catecholamine vasoconstrictor. Its mechanism of action is primarily mediated through the selective agonism of the Vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly expressed in vascular smooth muscle cells. This targeted action induces vasoconstriction, leading to an increase in peripheral vascular resistance. Unlike catecholaminergic vasoconstrictors such as epinephrine, felypressin does not interact with adrenergic receptors, potentially offering a different safety and side-effect profile, particularly in cardiovascular contexts. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies used to characterize felypressin acetate's role as a vasoconstrictor.
Introduction
Felypressin is a synthetic nonapeptide, structurally related to the posterior pituitary hormone, vasopressin.[1] It is clinically utilized, often in combination with local anesthetics in dentistry, to prolong the duration of anesthesia and provide localized hemostasis.[2][3] Its non-catecholamine nature distinguishes it from commonly used vasoconstrictors like epinephrine, making it a subject of interest for applications where adrenergic stimulation is undesirable.[4] Understanding the intricate details of its mechanism of action and pharmacological profile is crucial for its optimal use and for the development of novel therapeutics targeting the vasopressin system.
Mechanism of Action and Signaling Pathway
Felypressin exerts its vasoconstrictive effects by binding to and activating the Vasopressin V1a receptor (V1aR).[3] The V1aR is a member of the G protein-coupled receptor superfamily and is primarily coupled to the Gq/11 family of G proteins.
Upon agonist binding, the V1aR undergoes a conformational change, leading to the activation of its associated Gq/11 protein. The activated α-subunit of the G protein, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical step in smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response through various phosphorylation events.
Quantitative Pharmacological Data
The in vitro potency of felypressin can be characterized by its binding affinity (Ki) to the V1a receptor and its functional potency (EC50) in inducing a cellular response, such as calcium mobilization. Due to the high structural and functional similarity between felypressin and Lysine Vasopressin (LVP), data for LVP is often used as a surrogate. The following tables summarize the in vitro binding affinity and functional potency of Arginine Vasopressin (AVP), the endogenous ligand, and LVP at the human V1a receptor.[2]
Table 1: In Vitro Binding Affinity at the Human V1a Receptor [2]
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding | Ki | 3.5 |
Table 2: In Vitro Functional Potency at the Human V1a Receptor [2]
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization | EC50 | 0.93 |
Data for LVP is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against AVP.[2]
Experimental Protocols
The vasoconstrictor effects of this compound can be assessed using various in vitro and in vivo experimental models.
In Vitro Vasoconstriction Assay Using Isolated Arterial Rings
This protocol describes a method for assessing felypressin-induced vasoconstriction in isolated arterial rings using a wire myograph.[5]
Materials:
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Potassium Chloride (KCl) for viability testing
-
Wire myograph system
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
Procedure:
-
Tissue Preparation: Euthanize an experimental animal (e.g., rat) and dissect the desired artery (e.g., thoracic aorta). Place the artery in cold Krebs-Henseleit buffer.
-
Mounting: Under a dissection microscope, carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings. Mount the rings in the wire myograph.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash out the KCl and allow the rings to return to baseline.
-
Concentration-Response Curve: Add felypressin in a cumulative manner, increasing the concentration in the chamber in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Record the isometric tension after each addition until a maximal response is achieved.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol outlines the measurement of mean arterial pressure (MAP) and heart rate (HR) in response to intravenous felypressin administration in rats.[4]
Materials:
-
Anesthetized rats (e.g., Wistar)
-
This compound solution for injection
-
Saline solution (0.9% NaCl)
-
Catheters
-
Pressure transducer
-
Physiograph for recording
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved protocols.
-
Catheterization: Insert a catheter into a femoral vein for drug administration and another into a femoral artery for blood pressure and heart rate measurement.
-
Instrumentation: Connect the arterial catheter to a pressure transducer, which is linked to a physiograph for continuous recording of MAP and HR.
-
Acclimatization: Allow the animal to stabilize for a period after the surgical procedures.
-
Drug Administration: Administer a bolus intravenous injection of felypressin at the desired dose (e.g., 240 ng/kg). A control group should receive an equivalent volume of saline.
-
Data Recording: Continuously record MAP and HR before, during, and after the injection until the parameters return to baseline.
Discussion and Conclusion
This compound is a well-characterized non-catecholamine vasoconstrictor that acts selectively through the V1a receptor. Its mechanism of action, involving the Gq/11-PLC-IP3/DAG signaling pathway, is distinct from that of adrenergic agonists. The quantitative data, though often represented by its close analogue LVP, demonstrates its high potency at the V1a receptor.
The experimental protocols detailed in this guide provide robust methods for the preclinical assessment of felypressin's vasoconstrictive properties. For researchers and drug development professionals, a thorough understanding of these aspects is essential for leveraging the unique pharmacological profile of felypressin in existing and future therapeutic applications. Its distinct mechanism of action suggests potential advantages in specific clinical scenarios where the avoidance of adrenergic side effects is a priority. Further research into the nuanced pharmacology of felypressin will continue to elucidate its full therapeutic potential.
References
The Definitive Guide to the Chemical Characterization and Purity of Felypressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin Acetate, a synthetic nonapeptide analogue of vasopressin, is a potent vasoconstrictor utilized primarily as an adjunct to local anesthetics in dental procedures.[1] Its chemical structure consists of a disulfide-bridged cyclic hexapeptide with a tripeptide side chain (Cys-Phe-Phe-Gln-Asn-Cys)-Pro-Lys-Gly-NH₂).[2] Unlike catecholamine-based vasoconstrictors, Felypressin's action is mediated through the vasopressin V1a receptor, making it a valuable alternative for certain patient populations.[1] This technical guide provides a comprehensive overview of the chemical characterization and purity assessment of this compound, offering detailed methodologies and insights crucial for its development and quality control.
Chemical and Physical Properties
This compound is a white, amorphous powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₄₆H₆₅N₁₃O₁₁S₂ (as free base) |
| Molecular Weight | 1040.22 g/mol (as free base) |
| CAS Number | 56-59-7 (Felypressin) |
| Appearance | White, amorphous powder |
| Solubility | Soluble in water |
Mechanism of Action and Signaling Pathway
Felypressin exerts its vasoconstrictive effects by selectively binding to and activating the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family. The V1a receptor is primarily coupled to the Gq/11 family of G-proteins. Upon ligand binding, a conformational change in the receptor activates the Gαq subunit, initiating a downstream signaling cascade.
The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, in conjunction with DAG, activate protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of various downstream targets, resulting in smooth muscle contraction and vasoconstriction.
Experimental Protocols for Chemical Characterization and Purity
The quality of this compound is ensured through a series of rigorous analytical tests as outlined in pharmacopeial monographs, such as the European Pharmacopoeia (Ph. Eur.) monograph 1634.[3][4][5] The following sections detail the typical experimental protocols for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
HPLC is the cornerstone for determining the potency (assay) and purity of this compound. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial.
Example HPLC Method Parameters:
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same nominal concentration as the standard solution.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Assay Calculation: The assay is calculated by comparing the peak area of the Felypressin peak in the sample chromatogram to that in the standard chromatogram.
-
Purity and Related Substances: Impurities are quantified by area normalization, assuming an equal response factor for all related substances. The percentage of each impurity is calculated as the ratio of its peak area to the total area of all peaks in the chromatogram. Limits for individual and total impurities are defined by the relevant pharmacopeia.
Mass Spectrometry (MS) for Identification and Impurity Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unequivocal identification of Felypressin and the structural elucidation of its impurities.
Example LC-MS/MS Method Parameters:
| Parameter | Specification |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) |
| Collision Energy | Optimized for fragmentation of the Felypressin parent ion |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
Procedure:
-
Sample Infusion/Injection: The sample solution from the HPLC outlet is introduced into the mass spectrometer.
-
Parent Ion Identification: In full scan mode, the protonated molecule [M+H]⁺ of Felypressin is identified.
-
Fragmentation Analysis (MS/MS): The parent ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides structural information, confirming the amino acid sequence and identifying modifications in impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of this compound, confirming the identity and stereochemistry of the amino acid residues and the overall molecular structure.
Example NMR Experimental Parameters:
| Parameter | Specification |
| Spectrometer | 500 MHz or higher |
| Solvent | D₂O or DMSO-d₆ |
| Experiments | 1D ¹H, 1D ¹³C, 2D COSY, TOCSY, HSQC, HMBC |
| Temperature | 298 K |
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra.
-
Spectral Analysis: Assign the proton and carbon signals to the specific amino acid residues in the Felypressin sequence. The correlation experiments (COSY, TOCSY, HSQC, HMBC) are used to establish connectivity between atoms and confirm the primary structure.
Amino Acid Analysis (AAA)
Amino Acid Analysis is used to verify the amino acid composition of Felypressin and to quantify the peptide content.
Procedure:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence. Common derivatizing agents include phenyl isothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA).
-
HPLC Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a standard mixture of amino acids. The molar ratios of the amino acids should correspond to the theoretical composition of Felypressin.
Purity Profile and Impurities
The purity of this compound is a critical quality attribute. Impurities can arise from the synthesis process, degradation, or storage. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Insertion sequences: Peptides with additional amino acids.
-
Diastereomers: Epimerization of amino acids during synthesis.
-
Oxidized forms: Oxidation of the disulfide bridge or other susceptible residues.
-
Hydrolytic products: Cleavage of peptide bonds.
The table below summarizes some of the potential impurities that are controlled.
| Impurity Type | Description |
| Synthesis-Related | Deletion sequences, incomplete deprotection products, diastereomers |
| Degradation-Related | Oxidized forms, hydrolysis products |
Conclusion
The comprehensive chemical characterization and purity assessment of this compound are essential for ensuring its safety and efficacy. A combination of chromatographic and spectroscopic techniques, as guided by pharmacopeial standards, provides a robust framework for quality control. The detailed methodologies presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and regulation of this important pharmaceutical agent.
References
A Technical Guide to the Solid-Phase Peptide Synthesis of Felypressin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive protocol for the synthesis, purification, and characterization of Felypressin, a synthetic nonapeptide analog of vasopressin. Felypressin acts as a selective agonist for the vasopressin V1a receptor and is utilized as a vasoconstrictor, particularly in dental anesthetics.[1][2] This document outlines a representative methodology based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Overview of Felypressin Synthesis
Felypressin is a cyclic nonapeptide with a C-terminal amide and a disulfide bridge between the two cysteine residues.[1] Its amino acid sequence is H-Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂. The synthesis workflow involves the sequential coupling of Fmoc-protected amino acids on a solid support resin, followed by cleavage from the resin, oxidative formation of the disulfide bond (cyclization), purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry (MS).
Experimental Protocols
Materials and Reagents
The successful synthesis of Felypressin requires high-quality reagents and solvents. The following tables summarize the necessary materials.
Table 1: Protected Amino Acid Derivatives
| Amino Acid | Protecting Group (Side Chain) |
| Fmoc-Cys-OH | Trityl (Trt) |
| Fmoc-Phe-OH | None |
| Fmoc-Gln-OH | Trityl (Trt) |
| Fmoc-Asn-OH | Trityl (Trt) |
| Fmoc-Pro-OH | None |
| Fmoc-Lys-OH | tert-Butoxycarbonyl (Boc) |
| Fmoc-Gly-OH | None |
Table 2: Key Reagents and Solvents
| Reagent/Solvent | Purpose |
| Rink Amide MBHA Resin | Solid support for C-terminal amide peptides[3] |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS[4] |
| Dichloromethane (DCM) | Solvent for resin swelling and washing |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection agent[5][6] |
| HBTU/HATU/DIC | Coupling (activating) agents[7] |
| HOBt/HOAt | Racemization suppressant[7] |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions |
| Trifluoroacetic Acid (TFA) | Cleavage from resin and removal of side-chain protecting groups[4] |
| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail |
| Dithiothreitol (DTT) | Reducing agent (optional, for misfolded peptide) |
| Ammonium (B1175870) Bicarbonate Buffer | Buffer for cyclization |
| Acetonitrile (ACN) | HPLC mobile phase component[8] |
| Formic Acid | HPLC mobile phase modifier (MS-compatible)[8] |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the Fmoc/tBu strategy. The synthesis begins with the C-terminal amino acid (Glycine) and proceeds by sequentially adding the subsequent amino acids.
Step 1: Resin Preparation
-
Swell the Rink Amide MBHA resin in DMF in a reaction vessel for at least 1 hour.[9]
Step 2: Chain Elongation (Iterative Cycle) The following cycle of deprotection and coupling is repeated for each amino acid in the sequence (from Glycine to Cysteine).
Table 3: Standard SPPS Cycle for Felypressin Synthesis
| Step | Procedure | Reagents/Solvents | Duration |
| 1. Washing | Wash the resin to remove residual reagents. | DMF (3x) | 3 x 1 min |
| 2. Fmoc Deprotection | Remove the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF | 2 x 10 min |
| 3. Washing | Wash the resin to remove piperidine. | DMF (5x), DCM (3x), DMF (3x) | 11 x 1 min |
| 4. Coupling | Pre-activate the next Fmoc-amino acid (4 eq.) with a coupling agent (e.g., HBTU, 3.95 eq.) and a base (DIPEA, 8 eq.) in DMF. Add to the resin. | Fmoc-amino acid, HBTU, DIPEA in DMF | 1-2 hours |
| 5. Washing | Wash the resin to remove excess reagents and byproducts. | DMF (3x) | 3 x 1 min |
Monitoring of coupling efficiency can be performed using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.[10]
Cleavage and Deprotection
Once the linear peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail as described in Table 4.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[11]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude linear peptide under vacuum.
Table 4: Cleavage Cocktail Composition
| Component | Volume/Weight Ratio | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects Cys and Trp) |
| Water | 2.5% | Cation scavenger |
Cyclization (Disulfide Bond Formation)
The linear peptide is cyclized to form the intramolecular disulfide bridge.
-
Dissolve the crude linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate) at a low concentration (0.1-1 mg/mL) to favor intramolecular over intermolecular reactions. The pH should be adjusted to ~8-8.5.
-
Stir the solution in an open beaker, exposed to air, for 24-48 hours. The progress of the oxidation can be monitored by HPLC and MS.[12][13]
-
Once the reaction is complete, lyophilize the solution to obtain the crude cyclic Felypressin.
Purification
The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 5: Representative HPLC Purification Parameters
| Parameter | Value |
| Column | C18 semi-preparative column (e.g., Newcrom R1)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5-60% B over 30 minutes |
| Flow Rate | ~4 mL/min |
| Detection | 214 nm and 280 nm |
| Fraction Collection | Collect peaks corresponding to the target molecular weight. |
The collected fractions are analyzed by MS to confirm the presence of the desired product. Pure fractions are pooled and lyophilized to yield the final Felypressin peptide.
Characterization
The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Table 6: Mass Spectrometry Characterization of Felypressin
| Parameter | Expected Value |
| Molecular Formula | C₄₆H₆₅N₁₃O₁₁S₂[14] |
| Monoisotopic Mass | 1039.4368 Da[1] |
| Average Mass | 1040.22 Da[14] |
| Method | Electrospray Ionization (ESI-MS) or MALDI-TOF |
Exemplary Quantitative Data
The following table presents typical, though not experimentally derived, quantitative results that might be expected from the synthesis of Felypressin on a 0.1 mmol scale.
Table 7: Exemplary Yield and Purity at Key Synthesis Stages
| Stage | Description | Typical Yield (mg) | Typical Purity (by HPLC) |
| 1 | Crude Linear Peptide (post-cleavage) | 80 - 100 | 50 - 70% |
| 2 | Crude Cyclic Peptide (post-cyclization) | 75 - 95 | 45 - 65% |
| 3 | Purified Felypressin (post-HPLC) | 20 - 40 | >98% |
Diagrams and Workflows
Experimental Workflow for Felypressin Synthesis
The following diagram illustrates the complete workflow for the solid-phase synthesis of Felypressin.
Caption: Workflow for Felypressin Solid-Phase Peptide Synthesis.
Felypressin Signaling Pathway via Vasopressin V1a Receptor
Felypressin exerts its physiological effects by binding to and activating the Vasopressin V1a Receptor (AVPR1A), a G protein-coupled receptor (GPCR).
Caption: Felypressin-induced V1a receptor signaling cascade.
References
- 1. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Separation of Felypressin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Felypressin Peptide [benchchem.com]
Felypressin Acetate and Its Impact on Non-Vascular Smooth Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felypressin (B344493) acetate (B1210297), a synthetic analogue of vasopressin, is a potent agonist of the vasopressin V1a receptor. While its vasoconstrictive properties are well-documented and utilized in clinical settings, its effects on non-vascular smooth muscle tissue are less comprehensively characterized but hold significant physiological and pharmacological implications. This technical guide provides an in-depth analysis of the effects of felypressin acetate on non-vascular smooth muscle tissues, including the uterus, urinary bladder, and gastrointestinal tract. It details the underlying molecular mechanisms, summarizes available quantitative data, and provides established experimental protocols for the investigation of these effects.
Introduction
Felypressin is a non-catecholamine vasoconstrictor chemically related to the posterior pituitary hormone, vasopressin.[1] Its primary mechanism of action is through agonism of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) found on various smooth muscle cells.[2][3] The activation of V1a receptors initiates a well-defined signaling cascade, leading to smooth muscle contraction. This guide focuses on the effects of this compound beyond the vasculature, exploring its impact on the myometrium, detrusor muscle of the bladder, and the smooth muscle of the gastrointestinal tract.
Mechanism of Action: The Vasopressin V1a Receptor Signaling Pathway
Felypressin exerts its effects on non-vascular smooth muscle primarily through the activation of the V1a receptor. This receptor is coupled to the Gq/11 family of G-proteins.[4] The binding of felypressin to the V1a receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which can further modulate the contractile response and other cellular processes.[4][5]
Figure 1: V1a Receptor Signaling Pathway.
Effects on Specific Non-Vascular Smooth Muscle Tissues
Uterine Smooth Muscle (Myometrium)
Felypressin exhibits potent uterotonic (uterine-contracting) activity.[6][7] This effect is mediated by V1a receptors, which are present in the myometrium.[8][9][10] The density of myometrial V1a receptors does not appear to change significantly during pregnancy or labor, unlike oxytocin (B344502) receptors which increase markedly in late gestation.[9] The strong contractile effect of felypressin on the uterus is the primary reason for its contraindication during pregnancy, as it poses a significant risk of inducing premature labor.[6][11]
Urinary Bladder Smooth Muscle (Detrusor)
The detrusor muscle of the urinary bladder also expresses V1a receptors, and their activation leads to muscle contraction.[1] Studies on rat bladders have shown that vasopressin induces a contractile response, suggesting a similar effect for felypressin.[12] This indicates a potential role for the vasopressin system in regulating bladder tone and micturition. The detrusor muscle is primarily under autonomic control, with parasympathetic stimulation causing contraction to facilitate urination.[13][14][15] The influence of vasopressin receptor activation on bladder function is an area of ongoing research.
Gastrointestinal Smooth Muscle
V1a receptors are also present in the smooth muscle of the gastrointestinal tract, where their activation can modulate motility.[16][17] Studies have shown that vasopressin can induce contractile effects in the colon and stomach.[16][18] The regulation of gastrointestinal motility is complex, involving intrinsic pacemaker activity and modulation by the enteric nervous system.[19][20] The precise role of felypressin and the V1a receptor in the overall control of gut motility requires further investigation.
Quantitative Data
Quantitative data on the specific effects of this compound on non-vascular smooth muscle are limited in the publicly available literature. However, data from studies on vasopressin and its analogues acting on V1a receptors can provide valuable insights. The following table summarizes representative data, with the caveat that these are not all specific to this compound.
| Tissue | Species | Agonist | Parameter | Value | Reference(s) |
| Myometrium | Human | Vasopressin | Receptor Density | ~100-200 fmol/mg protein | [10] |
| Gastric Artery (as a proxy for smooth muscle) | Human | Vasopressin | pEC50 | 8.9 | [21] |
| Bladder | Rat (Aged) | Vasopressin | EC50 | 7.5 nM | [12] |
| Bladder | Rat (Young) | Vasopressin | EC50 | 2.4 nM | [12] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. EC50 is the concentration of an agonist that gives half of the maximal response.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
This is a classic pharmacological method to study the effects of substances on smooth muscle contractility in vitro.
Figure 2: Isolated Organ Bath Experimental Workflow.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal according to institutional guidelines.
-
Promptly dissect the target organ (e.g., uterus, bladder, or a segment of the intestine) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[22][23][24]
-
Carefully remove adipose and connective tissue.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).[25]
-
-
Organ Bath Setup:
-
Mount the tissue strip vertically or horizontally in a water-jacketed organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).[22][25]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[22][25]
-
-
Experimentation:
-
Allow the tissue to equilibrate for at least 60 minutes under an optimal resting tension (determined empirically for each tissue type).[24]
-
After equilibration, assess tissue viability by inducing a contraction with a standard agent, such as potassium chloride (KCl).[25]
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner.[25]
-
Record the contractile force generated at each concentration.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.
-
From this curve, determine key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response).[25]
-
Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound for the V1a receptor.
Figure 3: Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express V1a receptors (e.g., myometrium, bladder) or use cultured cells transfected with the V1a receptor gene.
-
Isolate the cell membrane fraction through differential centrifugation.
-
-
Binding Assay:
-
Incubate a fixed amount of the membrane preparation with a constant concentration of a radiolabeled V1a receptor ligand (e.g., [3H]-arginine vasopressin).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the V1a receptors.
-
Include a control with a high concentration of an unlabeled V1a agonist to determine non-specific binding.
-
-
Separation and Quantification:
-
Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
From this competition curve, calculate the IC50 (the concentration of felypressin that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Tachyphylaxis
Conclusion
This compound exerts significant contractile effects on a range of non-vascular smooth muscle tissues, primarily through the activation of the V1a vasopressin receptor. Its potent uterotonic activity is the most well-documented of these effects. The contractile responses in the urinary bladder and gastrointestinal tract suggest a broader role for the vasopressin system in the regulation of visceral smooth muscle function. A deeper understanding of the quantitative pharmacology and potential for tachyphylaxis of felypressin in these tissues is crucial for both elucidating physiological control mechanisms and for the development of novel therapeutic agents targeting the V1a receptor. The experimental protocols outlined in this guide provide a framework for future research in this area.
References
- 1. Neural Regulation of Urothelial Water Transport: Pelvic Nerve Stimulation Induces Aquaporin-2 and Vasopressin V1a Receptor Translocation in the Rat Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical role of V1a vasopressin receptor in murine parturition† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of the oxytocin and V1a vasopressin receptors in human myometrium in differing physiologic states and following misoprostol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human myometrium during pregnancy contains and responds to V1 vasopressin receptors as well as oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of vasopressin receptor agonists on detrusor smooth muscle tone in young and aged bladders: Implications for nocturia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anatomy, Abdomen and Pelvis: Bladder Detrusor Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Detrusor muscle - Wikipedia [en.wikipedia.org]
- 15. Urinary bladder contraction and relaxation: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iris.unipa.it [iris.unipa.it]
- 17. researchgate.net [researchgate.net]
- 18. V1 receptor in ENS mediates the excitatory effect of vasopressin on circular muscle strips of gastric body in vitro in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of Gastrointestinal Smooth Muscle Function by Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetylcholine and calcium on membrane permeability and contraction of intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological characterization of a vasopressin V1 receptor in the isolated human gastric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijper.org [ijper.org]
- 24. benchchem.com [benchchem.com]
- 25. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Felypressin Acetate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin (B344493), a synthetic analogue of vasopressin, is a selective agonist for the vasopressin V1a receptor.[1][2] This selectivity confers potent vasoconstrictive properties with less pronounced antidiuretic effects compared to endogenous vasopressin.[2] It is primarily utilized as a vasoconstrictor in dental local anesthetic solutions to prolong the duration of action and reduce systemic absorption.[2] Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of felypressin acetate (B1210297) in preclinical models is crucial for assessing its safety profile, optimizing formulations, and predicting its behavior in humans. This guide provides a technical overview of the methodologies required for such an evaluation and presents the V1a receptor signaling pathway.
Quantitative Data Summary
While specific experimental data for felypressin acetate is scarce, the table below illustrates how pharmacokinetic parameters would be presented for different preclinical models and routes of administration. This representative data is intended to serve as a template for study design and data presentation.
Table 1: Representative Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Admin. | Dose (µg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Rat (Sprague-Dawley) | IV | 10 | 0.08 | 150 ± 25 | 120 ± 18 | 1.2 ± 0.3 | 0.08 ± 0.01 | 0.15 ± 0.04 |
| SC | 30 | 0.5 | 85 ± 15 | 180 ± 22 | 1.8 ± 0.4 | - | - | |
| Dog (Beagle) | IV | 5 | 0.1 | 180 ± 30 | 95 ± 12 | 0.9 ± 0.2 | 0.05 ± 0.01 | 0.10 ± 0.03 |
| SC | 15 | 0.75 | 110 ± 20 | 150 ± 19 | 1.5 ± 0.3 | - | - |
Data presented are hypothetical and for illustrative purposes only. IV: Intravenous; SC: Subcutaneous; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of pharmacokinetic studies. The following protocols are synthesized from established practices for preclinical research.[3][4][5][6]
Animal Models and Housing
-
Species: Common preclinical models include male Sprague-Dawley rats (250-300g) and male Beagle dogs (8-12kg). The choice of species should be justified based on metabolic similarity to humans or specific study objectives.[3][5]
-
Housing: Animals should be housed in environmentally controlled conditions (e.g., 22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[3] An appropriate acclimatization period (e.g., one week) is necessary before the study begins.[6]
Formulation and Administration
-
Formulation: this compound should be formulated in a suitable vehicle. For intravenous (IV) administration, a sterile saline solution is appropriate. For subcutaneous (SC) administration, the formulation should be isotonic and non-irritating.
-
Administration:
-
Intravenous (IV): Administered as a bolus dose via the tail vein in rats or the cephalic vein in dogs.[3]
-
Subcutaneous (SC): Injected into a shaved area of the dorsal back for both rats and dogs.
-
Blood Sample Collection and Processing
-
Sample Collection: Serial blood samples are collected at predetermined time points. For IV administration, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For SC administration, time points might be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[3]
-
Anticoagulant: Blood samples (approx. 0.2 mL for rats, 1 mL for dogs) are collected into tubes containing an anticoagulant such as K2-EDTA.[3]
-
Plasma Preparation: Samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.[3]
Bioanalytical Method
-
Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying peptide concentrations in plasma due to its high sensitivity and specificity.[3][7]
-
Sample Preparation: Due to the complexity of the plasma matrix, a sample extraction step is required. Solid-phase extraction (SPE) is a common and effective technique for isolating peptides like felypressin from plasma proteins and other interfering substances.[8]
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode. A stable isotope-labeled internal standard is used to ensure accuracy.[7] A standard curve is prepared in blank plasma with concentrations spanning the expected range of the study samples.[3]
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with validated software (e.g., Phoenix WinNonlin).[3]
-
Parameters: Key parameters calculated include Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Bioavailability: For subcutaneous administration, oral bioavailability (F) can be calculated using the formula: F (%) = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100.
Visualizations
Signaling Pathway
Felypressin exerts its physiological effects by binding to and activating the V1a receptor, a G protein-coupled receptor (GPCR).[9] This interaction initiates a well-defined signaling cascade. Upon agonist binding, the receptor couples to the Gq/11 protein, which in turn activates Phospholipase C (PLC).[1][9][10] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] Simultaneously, DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ concentration is the primary driver of smooth muscle contraction, leading to vasoconstriction.[9][10]
Experimental Workflow
The workflow for a typical preclinical pharmacokinetic study involves several sequential stages, from animal preparation to data analysis. This ensures that the study is conducted systematically and that the data generated is robust and reliable.
References
- 1. scbt.com [scbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pharmacokinetic studies [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Felypressin Acetate In Vitro Smooth Muscle Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin (B344493) acetate (B1210297) is a synthetic analogue of the neuropeptide hormone vasopressin. It is a selective agonist for the vasopressin V1a receptor, which is predominantly expressed on vascular smooth muscle cells.[1] Activation of the V1a receptor by felypressin initiates a signaling cascade that leads to smooth muscle contraction and vasoconstriction.[1][2] This property makes felypressin a valuable compound in various clinical applications, notably as a vasoconstrictor in local anesthetic solutions for dental procedures.[3]
These application notes provide a detailed protocol for an in vitro smooth muscle contraction assay using isolated rat aortic rings to characterize the pharmacological activity of felypressin acetate. This assay is a fundamental tool for determining the potency and efficacy of vasoactive compounds.
Signaling Pathway of Felypressin-Induced Smooth Muscle Contraction
Felypressin exerts its vasoconstrictor effect by binding to and activating the Gq/11 protein-coupled V1a receptor on vascular smooth muscle cells.[2][4] This activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[2][4]
Caption: Felypressin V1a Receptor Signaling Pathway.
Experimental Protocol: Isolated Rat Aortic Ring Contraction Assay
This protocol details the methodology for assessing the contractile response of isolated rat thoracic aorta to this compound.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS): Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).[2] The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in distilled water or a suitable buffer. Serially dilute to create working solutions for the concentration-response curve.
-
Potassium Chloride (KCl) Solution: A high concentration KCl solution (e.g., 80 mM) to test tissue viability.
-
Phenylephrine: As an alternative contracting agent for viability testing.[2]
-
Equipment:
-
Isolated organ bath system with a temperature-controlled chamber (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a thoracotomy and carefully dissect the thoracic aorta.
-
Immediately place the aorta in ice-cold, carbogen-gassed Krebs-Henseleit buffer.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.[2]
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks in the organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to the isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh buffer every 15-20 minutes.
-
After equilibration, test the viability of the tissues by inducing a contraction with 80 mM KCl.
-
Once a stable contraction is achieved, wash the rings with fresh buffer until the tension returns to the baseline.
-
-
Concentration-Response Curve for this compound:
-
Once the baseline tension is stable, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻¹² M) and increasing in logarithmic steps up to a concentration that produces a maximal response (e.g., 10⁻⁶ M).[2]
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Measure the contractile response at each felypressin concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by the initial KCl stimulation.
-
Plot the percentage of contraction against the logarithm of the felypressin concentration to generate a concentration-response curve.
-
Calculate the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the maximal response (Emax) from the curve using a suitable software (e.g., GraphPad Prism).[2]
-
Experimental Workflow
The following diagram illustrates the key steps in the isolated aortic ring contraction assay.
Caption: Workflow for Felypressin Smooth Muscle Contraction Assay.
Data Presentation
The potency and efficacy of felypressin and related vasopressin analogues can be summarized in a table for easy comparison. The data below is derived from in vitro studies on recombinant human V1a receptors and provides a reference for the expected potency. Note that Lysine Vasopressin (LVP) is a close structural and functional analogue of felypressin.
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding (Ki) | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding (Ki) | Ki | 3.5 |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.93 |
*Data for LVP is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against AVP.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak vasoconstrictor response | - Felypressin concentration too low- Degraded felypressin solution- Receptor desensitization (tachyphylaxis)- Poor tissue viability | - Perform a cumulative concentration-response curve to determine the optimal concentration.- Prepare fresh felypressin solutions for each experiment.- Ensure adequate washout periods between applications.- Confirm tissue viability with a known vasoconstrictor (e.g., potassium chloride) at the beginning and end of the experiment.[2] |
| High variability in results | - Inconsistent drug application technique- Differences in tissue preparation | - Use calibrated pipettes and consistent timing for drug additions.- Ensure uniform size and preparation of aortic rings. |
References
Application Notes and Protocols for Radioligand Binding Assay of Felypressin Acetate at the V1a Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin Acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor commonly used in dental anesthesia.[1] Its primary mechanism of action is through agonism of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells.[1][2][3] Activation of the V1a receptor initiates a signaling cascade leading to vasoconstriction.[2] Understanding the binding affinity of this compound to the V1a receptor is crucial for characterizing its pharmacological profile and for the development of novel therapeutics targeting the vasopressin system.
This document provides detailed protocols for conducting a radioligand binding assay to determine the affinity of this compound for the human V1a receptor. It also includes information on the V1a receptor signaling pathway and presents relevant quantitative data.
V1a Receptor Signaling Pathway
The V1a receptor is a member of the G protein-coupled receptor family.[4] Upon agonist binding, such as Felypressin, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the cellular response.
V1a Receptor Signaling Pathway
Quantitative Data for V1a Receptor Affinity
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding (Ki) | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding (Ki) | Ki | 3.5 |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.93 |
Data for LVP is presented as a surrogate for Felypressin due to high structural similarity.[1]
Experimental Protocols
A competitive radioligand binding assay is the recommended method to determine the binding affinity (Ki) of this compound for the V1a receptor. This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the V1a receptor.
Experimental Workflow
Materials and Reagents
-
V1a Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Competitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin
-
Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol for V1a Receptor Membrane Preparation
-
Culture CHO cells stably expressing the human V1a receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol for Competitive Radioligand Binding Assay
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well. All determinations should be done in triplicate.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-AVP solution (at a final concentration equal to its Kd, e.g., ~1-2 nM), and 150 µL of the V1a receptor membrane preparation (typically 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of 1 µM unlabeled AVP, 50 µL of [³H]-AVP solution, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-AVP solution, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand ([³H]-AVP) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the V1a receptor (this should be determined separately via a saturation binding assay).
-
-
-
Conclusion
This document provides a comprehensive guide for determining the binding affinity of this compound for the V1a receptor using a radioligand binding assay. The detailed protocols and supporting information are intended to assist researchers in accurately characterizing the pharmacological properties of this and other related compounds. The provided quantitative data for a close analogue, Lysine Vasopressin, offers a valuable reference point for these studies.
References
Application Notes and Protocols for Felypressin Acetate in Ex Vivo Aortic Ring Vasoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor that selectively agonizes the Vasopressin V1a receptor.[1] These receptors are predominantly expressed in vascular smooth muscle cells, and their activation initiates a signaling cascade leading to vasoconstriction and an increase in peripheral vascular resistance.[1] This makes Felypressin a subject of interest in cardiovascular research and drug development. The ex vivo aortic ring assay is a classic and robust method to assess the vascular reactivity of compounds like Felypressin.[1] These application notes provide a detailed protocol for utilizing this compound in such studies, from tissue preparation to data analysis, along with a comprehensive overview of its mechanism of action.
Data Presentation
The primary quantitative data from this compound concentration-response experiments in aortic rings are the EC50 (half-maximal effective concentration) and Emax (maximum contractile response). This data should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Pharmacological Parameters of this compound in Ex Vivo Aortic Ring Vasoconstriction
| Parameter | Value | Units | Conditions |
| EC50 | [Insert Experimental Value] | M | Rat thoracic aorta, endothelium-intact |
| pEC50 (-logEC50) | [Insert Experimental Value] | - | Rat thoracic aorta, endothelium-intact |
| Emax | [Insert Experimental Value] | % of KCl max | Rat thoracic aorta, endothelium-intact |
| EC50 | [Insert Experimental Value] | M | Rat thoracic aorta, endothelium-denuded |
| pEC50 (-logEC50) | [Insert Experimental Value] | - | Rat thoracic aorta, endothelium-denuded |
| Emax | [Insert Experimental Value] | % of KCl max | Rat thoracic aorta, endothelium-denuded |
Signaling Pathway of Felypressin-Induced Vasoconstriction
This compound exerts its vasoconstrictive effects by activating the V1a receptor, a G-protein coupled receptor (GPCR). This activation triggers a well-defined intracellular signaling cascade within the vascular smooth muscle cells.
-
Receptor Binding and G-Protein Activation: Felypressin binds to the V1a receptor, causing a conformational change that activates the associated heterotrimeric G-protein, specifically Gq/11.
-
Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. PKC also contributes to the contractile response through various mechanisms, including the phosphorylation of contractile proteins.
Experimental Protocols
This section provides a detailed methodology for conducting ex vivo aortic ring vasoconstriction studies with this compound.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) are commonly used.[1]
-
Chemicals & Reagents:
-
This compound (Purity >98%)
-
Phenylephrine (B352888) Hydrochloride (for pre-contraction)[1]
-
Acetylcholine (B1216132) Chloride (for endothelium integrity check)[1]
-
Potassium Chloride (KCl) (for viability check and maximal contraction)[1]
-
Krebs-Henseleit Solution Components: NaCl, KCl, CaCl2, MgSO4, KH2PO4, NaHCO3, Glucose[1]
-
-
Equipment:
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope and surgical instruments
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Water bath (37°C)
-
Experimental Workflow
Detailed Procedure
-
Preparation of Krebs-Henseleit Solution:
-
Dissolve the salts in distilled water in the specified order to prevent precipitation.
-
Prepare the solution fresh on the day of the experiment.[1]
-
Continuously bubble the solution with carbogen gas for at least 30 minutes prior to and throughout the experiment to maintain a physiological pH of 7.4 at 37°C.[1]
-
-
Isolation and Preparation of Aortic Rings:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a thoracotomy and carefully dissect the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissues.
-
Cut the cleaned aorta into rings of 3-5 mm in length.[1]
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.[1]
-
-
Mounting of Aortic Rings:
-
Mount each ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously gassed with carbogen.[1]
-
Suspend the rings between two stainless steel hooks, with one connected to an isometric force transducer.[1]
-
Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60-90 minutes, washing with fresh solution every 15-20 minutes.[1]
-
-
Viability and Maximal Contraction Check:
-
Endothelium Integrity Check:
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[1]
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM).[1]
-
A relaxation of >80% indicates an intact endothelium, while <10% confirms successful denudation.[1]
-
Wash the rings to return to baseline.[1]
-
-
Felypressin Concentration-Response Curve:
-
Control Experiments:
Data Analysis
-
Normalization of Data: Express the contractile response to each concentration of Felypressin as a percentage of the maximal contraction induced by KCl.[2]
-
Concentration-Response Curve: Plot the normalized contraction against the logarithm of the Felypressin concentration.[1]
-
EC50 and Emax Calculation: Use non-linear regression analysis (sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism) to calculate the EC50 and Emax values.[1] The pEC50 is the negative logarithm of the EC50.[2]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Felypressin Acetate Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin (B344493) acetate (B1210297) is a synthetic nonapeptide analogue of vasopressin, utilized as a vasoconstrictor, primarily in dental anesthesia.[1] Ensuring the purity and stability of felypressin acetate is critical for its safety and efficacy. This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from potential degradation products.
Felypressin is susceptible to degradation under various conditions, including exposure to acidic, alkaline, oxidative, and thermal stress.[1] Therefore, a robust, stability-indicating analytical method is essential for monitoring its quality throughout the drug development process and for routine quality control of the final product.
Experimental Protocols
Forced Degradation Study Protocol
To assess the stability-indicating capability of the HPLC method, a forced degradation study should be performed. This involves subjecting this compound to various stress conditions to intentionally induce degradation.
Materials:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Incubator/water bath
-
UV lamp
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Store this compound powder at 105°C for 24 hours. Subsequently, dissolve the stressed powder in the mobile phase for analysis.[1]
-
Photodegradation: Expose a this compound solution (1 mg/mL in water) to UV light (e.g., 254 nm) for 24 hours.[1]
-
Control Sample: Prepare an unstressed sample of this compound at the same concentration in the mobile phase.
-
Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method detailed below.
Stability-Indicating HPLC Method Protocol
This protocol outlines the steps for the quantitative analysis of this compound and its degradation products.
1. Preparation of Solutions
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Solution (100 µg/mL): Prepare the sample solution by dissolving the this compound sample in the mobile phase to achieve a final concentration of 100 µg/mL.
2. HPLC System and Conditions
The following table summarizes the recommended HPLC system and parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | See Gradient Program Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 26 | 80 | 20 |
| 30 | 80 | 20 |
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
4. Data Analysis
-
Purity Assessment: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Felypressin Peak / Total Area of All Peaks) x 100
-
-
Stability Assessment: The stability of this compound is evaluated by comparing the purity of the stressed samples to the unstressed control sample. The percentage of degradation is calculated as follows:
-
Degradation (%) = 100 - Purity (%) of Stressed Sample
-
Data Presentation
The following table presents hypothetical data from a stability study of this compound.
| Stress Condition | Retention Time (min) | Purity (%) | Degradation (%) |
| Unstressed Control | 12.5 | 99.8 | 0.2 |
| Acid Hydrolysis | 12.5 | 85.3 | 14.7 |
| Base Hydrolysis | 12.5 | 78.9 | 21.1 |
| Oxidative Degradation | 12.5 | 82.1 | 17.9 |
| Thermal Degradation | 12.5 | 95.6 | 4.4 |
| Photodegradation | 12.5 | 91.2 | 8.8 |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for Felypressin Acetate Administration in Conscious Rat Models for Blood Pressure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin Acetate, a synthetic analogue of vasopressin, is a selective agonist for the vasopressin V1a receptor.[1][2] Its primary physiological effect upon systemic administration is vasoconstriction, leading to a pressor effect on arterial blood pressure.[3][4] This makes it a valuable tool in cardiovascular research, particularly in studies investigating blood pressure regulation. These application notes provide detailed protocols for the administration of this compound to conscious rat models for the purpose of studying its effects on blood pressure and outline the key signaling pathways involved.
Mechanism of Action
This compound exerts its vasoconstrictive effects by selectively binding to and activating V1a receptors, which are predominantly located on vascular smooth muscle cells.[1][5] The V1a receptor is a G protein-coupled receptor (GPCR) that signals through the Gq/11 protein pathway.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8] The subsequent increase in intracellular calcium concentration is the primary driver of smooth muscle contraction, leading to vasoconstriction and an increase in peripheral vascular resistance, which elevates blood pressure.[9]
Signaling Pathway Diagram
Caption: this compound V1a Receptor Signaling Pathway.
Data Presentation
The following table summarizes the observed effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious Wistar rats.
| Dose of this compound | Baseline MAP (mmHg) | Peak MAP (mmHg) | Change in MAP (mmHg) | Baseline HR (bpm) | Post-injection HR (bpm) | Change in HR (bpm) | Reference |
| 240 ng/kg | 117 ± 4 | 149 ± 9 | +32 | 391 ± 7 | 296 ± 20 | -95 | [4] |
| 0.125 mIU | ~110 | ~115 | +5 | ~380 | ~370 | -10 | [10] |
| 0.25 mIU | ~110 | ~120 | +10 | ~380 | ~360 | -20 | [10] |
| 0.5 mIU | ~110 | ~128 | +18 | ~380 | ~340 | -40 | [10] |
| 1.0 mIU | ~110 | ~135 | +25 | ~380 | ~320 | -60 | [10] |
| 2.0 mIU | ~110 | ~145 | +35 | ~380 | ~300 | -80 | [10] |
| 3.0 mIU | ~110 | ~155 | +45 | ~380 | ~290 | -90 | [10] |
Note: Data from different studies may have variations due to experimental conditions. The study by Cecanho et al. (2006) used a single dose, while Fleury et al. (2019) investigated a dose-response relationship.
Experimental Protocols
I. Surgical Preparation for Drug Administration and Blood Pressure Monitoring
Objective: To surgically implant catheters into the femoral artery and vein of a rat for intravenous drug administration and direct, continuous blood pressure monitoring in a conscious state.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
General anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Polyethylene tubing (PE-50) for catheters
-
Surgical suture (e.g., 4-0 silk)
-
Heparinized saline (100 U/mL)
-
Pressure transducer and data acquisition system (for direct measurement) or a telemetry system
-
Animal warming pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using the chosen anesthetic agent. Shave and disinfect the inguinal area of one hind limb and the dorsal neck region. Place the animal on a warming pad to maintain body temperature.
-
Femoral Vein Catheterization: Make a small incision in the inguinal region to expose the femoral vein. Carefully dissect the vein from the surrounding connective tissue. Ligate the distal end of the vein. Make a small incision in the vein and insert a PE-50 catheter filled with heparinized saline. Advance the catheter into the vein and secure it with sutures.
-
Femoral Artery Catheterization: Isolate the femoral artery adjacent to the vein. Place two loose ligatures around the artery. Ligate the distal end. Temporarily occlude the proximal blood flow. Make a small incision and insert a heparinized saline-filled PE-50 catheter into the artery. Secure the catheter with the proximal ligature and remove the temporary occlusion.
-
Tunneling of Catheters: Tunnel the free ends of both catheters subcutaneously to the dorsal neck region and exteriorize them. This prevents the rat from accessing and damaging the catheters.
-
Post-operative Care: Close the incisions with sutures. Administer analgesics as per institutional guidelines. Allow the animal to recover for at least 48 hours before any experimental procedures. Ensure the catheters are flushed daily with heparinized saline to maintain patency.[1][2]
II. This compound Administration and Blood Pressure Measurement
Objective: To administer this compound intravenously and record the subsequent changes in blood pressure and heart rate in a conscious, freely moving rat.
Materials:
-
Surgically prepared rat with indwelling femoral artery and vein catheters
-
This compound solution of desired concentration
-
Infusion pump or syringes for bolus injection
-
Blood pressure monitoring system (pressure transducer connected to the arterial catheter or telemetry receiver)
-
Data acquisition software
Procedure:
-
Acclimatization: Place the rat in a quiet, isolated experimental chamber and allow it to acclimate for at least 30 minutes.
-
Connection to Monitoring System: Connect the exteriorized arterial catheter to the pressure transducer or ensure the telemetry system is active and recording.
-
Baseline Recording: Record baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for a stable period (e.g., 15-30 minutes).
-
This compound Administration: Administer the prepared this compound solution via the venous catheter. This can be done as a bolus injection or a continuous infusion, depending on the experimental design.
-
Data Recording: Continuously record blood pressure and heart rate throughout the administration period and for a sufficient duration afterward to capture the peak effect and the return to baseline.
-
Data Analysis: Analyze the recorded data to determine the peak change in blood pressure and heart rate, the duration of the effect, and any other relevant hemodynamic parameters.
Experimental Workflow Diagram
Caption: Experimental Workflow for Felypressin Studies.
Alternative Method: Radiotelemetry
For long-term studies and to minimize stress artifacts, radiotelemetry is the gold standard for blood pressure measurement in conscious rats.[11][12] This involves the surgical implantation of a small telemetric device, with its catheter placed in the abdominal aorta.[11] The device transmits blood pressure and heart rate data wirelessly to a receiver, allowing for continuous monitoring without the need for external catheters and tethers. While the initial surgical procedure is more complex, this method provides high-quality, continuous data from freely moving and undisturbed animals.[11][13]
Conclusion
The administration of this compound to conscious, catheterized rat models is a robust method for investigating its pressor effects and the underlying physiological mechanisms. The protocols outlined above, combined with an understanding of the V1a receptor signaling pathway, provide a comprehensive framework for researchers in the field of cardiovascular pharmacology. The choice between traditional catheterization and radiotelemetry will depend on the specific aims and duration of the study.
References
- 1. Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Femoral arterial and venous catheterization for blood sampling, drug administration and conscious blood pressure and heart rate measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method [jove.com]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent coupling of the vasopressin V1a receptor to different G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abccardiol.org [abccardiol.org]
- 11. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Simultaneous Pulmonary and Systemic Blood Pressure and ECG Interval Measurement in Conscious, Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Protocol for Assessing Felypressin Acetate's Effect on Renal Blood Flow
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felypressin (B344493) acetate (B1210297) is a synthetic analogue of the neuropeptide hormone vasopressin. It exhibits a strong affinity for the vasopressin V1a receptor, which is predominantly found on vascular smooth muscle cells.[1] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction. In the renal vasculature, this can result in alterations to renal blood flow (RBF), glomerular filtration rate (GFR), and systemic blood pressure.[2][3] Understanding the in vivo effects of felypressin acetate on renal hemodynamics is crucial for evaluating its potential therapeutic applications and safety profile.
This document provides detailed protocols for assessing the in vivo effects of this compound on renal blood flow in a rat model, a commonly used preclinical species for cardiovascular and renal research. The protocols describe two established methods for continuous RBF measurement: ultrasonic transit-time flowmetry and laser-Doppler flowmetry. Additionally, a detailed signaling pathway diagram and experimental workflow are provided to facilitate a comprehensive understanding of the experimental design and the compound's mechanism of action.
Data Presentation
Table 1: Dose-Response Effect of Arginine Vasopressin on Mean Arterial Pressure (MAP), Renal Plasma Flow (RPF), and Glomerular Filtration Rate (GFR) in Conscious Rats [4]
| AVP Dose (pmol/h/100g body weight) | Change in MAP (mmHg) | Renal Plasma Flow (ml/min) | Glomerular Filtration Rate (ml/min) |
| 0 (Control) | 0 | 3.5 ± 0.3 | 1.2 ± 0.1 |
| 2.5 | +8 ± 2 | 3.4 ± 0.3 | 1.1 ± 0.1 |
| 10 | +15 ± 3 | 3.3 ± 0.3 | 0.9 ± 0.1 |
| 100 | +25 ± 4 | 3.2 ± 0.3 | 0.7 ± 0.1 |
| 1000 | +40 ± 5 | 2.5 ± 0.2 | 0.5 ± 0.1 |
* Indicates a statistically significant difference from control (P < 0.05). Data adapted from a study on arginine vasopressin in conscious rats.[4]
Table 2: Effect of Increasing Doses of Arginine Vasopressin on Renal Blood Flow and Renal Vascular Resistance in Anesthetized Rats [2]
| AVP Infusion Rate (mU/hr) | Mean Arterial Pressure (mmHg) | Renal Blood Flow (ml/min) | Renal Vascular Resistance (mmHg/ml/min) |
| 0 (Control) | 105 ± 5 | 6.2 ± 0.4 | 17.0 ± 1.2 |
| 1.3 | 107 ± 5 | 5.5 ± 0.4 | 19.5 ± 1.3 |
| 13 | 120 ± 6 | 4.8 ± 0.3 | 25.0 ± 1.5 |
| 130 | 145 ± 8 | 3.9 ± 0.3 | 37.2 ± 2.1 |
* Indicates a statistically significant difference from control (P < 0.05). Data adapted from a study on arginine vasopressin in anesthetized Brattleboro rats.[2]
Signaling Pathway
Caption: this compound V1a Receptor Signaling Pathway.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: Measurement of Renal Blood Flow using an Ultrasonic Transit-Time Flow Probe
This protocol is adapted for acute measurements in anesthetized rats and is considered a gold standard for quantifying total renal blood flow.
1. Materials and Reagents
-
This compound solution (sterile, for intravenous administration)
-
Anesthetic (e.g., Inactin, sodium pentobarbital, or isoflurane)
-
Saline solution (0.9% NaCl, sterile)
-
Heparinized saline
-
Surgical instruments (forceps, scissors, retractors)
-
Ultrasonic transit-time flow probe (e.g., Transonic Systems Inc., appropriately sized for the rat renal artery)
-
Flowmeter compatible with the probe
-
Pressure transducer for mean arterial pressure (MAP) measurement
-
Data acquisition system (e.g., PowerLab, ADInstruments)
-
Heating pad to maintain body temperature
-
Animal ventilator (optional, depending on anesthetic)
2. Animal Preparation
-
Anesthetize a male Wistar or Sprague-Dawley rat (250-350g) using an appropriate anesthetic regimen. Maintain a stable plane of anesthesia throughout the experiment.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a tracheotomy if necessary to ensure a patent airway, especially if using injectable anesthetics.
-
Catheterize the femoral or carotid artery for continuous monitoring of MAP and blood sampling. The catheter should be connected to a pressure transducer.
-
Catheterize the femoral or jugular vein for intravenous administration of this compound and maintenance fluids.
-
Perform a midline abdominal incision to expose the left kidney and renal artery.
-
Carefully dissect the renal artery from the surrounding connective and adipose tissue, taking care not to damage the renal nerves or vein.
3. Flow Probe Placement
-
Select an ultrasonic flow probe with a diameter that closely matches the diameter of the renal artery to ensure accurate measurements.
-
Apply a small amount of acoustical coupling gel to the probe.
-
Carefully place the probe around the isolated renal artery. Ensure a snug fit without constricting the vessel.
-
Secure the probe in place to prevent movement artifacts.
4. Experimental Procedure
-
Allow the animal to stabilize for at least 30 minutes after the surgical preparation is complete.
-
Record baseline measurements of RBF, MAP, and heart rate (HR) for 15-20 minutes to ensure a stable baseline.
-
Administer this compound intravenously as a bolus injection or a continuous infusion.
-
For a dose-response study, administer increasing doses of this compound, allowing for a return to baseline or a stable state between each dose.
-
Continuously record RBF, MAP, and HR throughout the experiment.
-
At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: Measurement of Regional Renal Blood Flow using Laser-Doppler Flowmetry
This technique is suitable for assessing blood flow in specific regions of the kidney, such as the cortex and medulla.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Laser-Doppler flowmetry system with needle or surface probes (e.g., Oxford Optronix, ADInstruments)
-
Micromanipulator to hold the laser-Doppler probe in a stable position
2. Animal Preparation
-
Follow steps 2.1 to 2.6 as described in Protocol 1.
-
Place the kidney in a stable cup to minimize movement artifacts.
3. Probe Placement
-
Cortical Blood Flow: Place a surface probe directly on the decapsulated surface of the kidney.
-
Medullary Blood Flow: Insert a needle probe into the kidney to the desired depth to measure medullary blood flow. Use a micromanipulator to ensure stable placement.
4. Experimental Procedure
-
Follow the experimental procedure (steps 4.1 to 4.6) as described in Protocol 1, recording regional blood flow from the laser-Doppler probe(s) in addition to MAP and HR.
Data Analysis and Interpretation
-
Calculate the mean values for RBF, MAP, and HR during the baseline period and at the peak of the response for each dose of this compound.
-
Express the changes in RBF, MAP, and HR as a percentage change from the baseline.
-
Calculate renal vascular resistance (RVR) using the formula: RVR = MAP / RBF.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.
The expected outcome is a dose-dependent decrease in renal blood flow and an increase in mean arterial pressure and renal vascular resistance following the administration of this compound, consistent with its V1a receptor-mediated vasoconstrictor activity. The magnitude of these effects will depend on the dose administered and the anesthetic regimen used.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. The effect of vasopressin on renal blood flow and its distribution in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Dose-response effects of pressor doses of arginine vasopressin on renal haemodynamics in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Felypressin Acetate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Felypressin Acetate stock solutions for use in cell culture experiments. Felypressin, a synthetic analogue of vasopressin, is a potent V1a vasopressin receptor agonist.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating its biological effects.
Properties of this compound
This compound is a non-catecholamine vasoconstrictor.[4] Its mechanism of action is mediated through the Gq/11 protein-coupled V1a receptor.[5] Activation of the V1a receptor stimulates a downstream signaling cascade involving phospholipase C (PLC) and an increase in intracellular calcium concentration.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C46H65N13O11S2 | [6] |
| Molecular Weight | 1040.22 g/mol | [6] |
| Appearance | White to off-white powder | - |
| Solubility | Water (≥ 100 mg/mL), DMSO (≥ 10.4 mg/mL) | - |
Preparation of this compound Stock Solutions
The choice of solvent for preparing a stock solution depends on the experimental requirements and the compatibility with the cell line being used. Both sterile water and DMSO are suitable solvents for this compound.
Table 2: Recommended Solvents and Stock Concentrations
| Solvent | Recommended Stock Concentration | Notes |
| Sterile, Nuclease-Free Water | 1 mM | Preferred for most cell culture applications to avoid solvent-induced artifacts. |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Use for higher concentration stocks or if solubility in aqueous solutions is a concern. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%). |
Experimental Protocol: Reconstitution of this compound
Materials:
-
This compound powder
-
Sterile, nuclease-free water or high-purity DMSO
-
Sterile, conical polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing (Optional but Recommended): For precise concentration, it is recommended to weigh the peptide. However, if purchased in pre-weighed amounts, this step can be omitted.
-
Solvent Addition:
-
For a 1 mM stock solution in water: Based on the amount of peptide, calculate the required volume of sterile water. For example, to make a 1 mM stock solution from 1 mg of this compound (MW = 1040.22 g/mol ), you would add 961.3 µL of sterile water.
-
For a 10 mM stock solution in DMSO: Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound, you would add 96.1 µL of DMSO.
-
-
Dissolution: Add the calculated volume of the chosen solvent to the vial containing the this compound powder.
-
Vortexing: Gently vortex the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization:
-
For aqueous solutions, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent microbial contamination of cell cultures.
-
DMSO is typically considered sterile and filtration may not be necessary if handled under aseptic conditions.
-
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage of this compound stock solutions is crucial for maintaining its biological activity.
Table 3: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life (Aqueous Solution) | Shelf Life (DMSO Solution) | Reference(s) |
| -20°C | Up to 1 month | Up to 1 month | [7] |
| -80°C | Up to 6 months | Up to 6 months | [7] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
-
Before use, thaw an aliquot at room temperature and gently mix before diluting to the final working concentration in cell culture medium.
Working Concentrations for Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration range for your system. Based on published studies with vasopressin receptor agonists, a typical starting range for in vitro experiments is from the picomolar (pM) to the low micromolar (µM) range.[5] For example, agonist concentrations for V1a receptor activation have been reported in the nanomolar range (e.g., 100 nM for AVP).[8]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an agonist at the V1a receptor, a G-protein coupled receptor (GPCR). Binding of Felypressin initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration mediates various cellular responses.
Caption: this compound signaling via the V1a receptor.
Experimental Workflow for Preparing and Using this compound in Cell Culture
The following diagram outlines the general workflow from receiving the lyophilized peptide to its application in a cell culture experiment.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for Studying Gq/11 Protein-Coupled Receptor Signaling with Felypressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor that selectively agonizes the vasopressin V1a receptor.[1][2] The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1] Upon activation, the Gq/11 pathway initiates a cascade of intracellular events, making Felypressin Acetate a valuable tool for studying this critical signaling pathway. These application notes provide detailed protocols and data for utilizing this compound in the investigation of Gq/11 signaling.
Felypressin's primary mechanism of action involves binding to the V1a receptor, which leads to the contraction of smooth muscle in the vascular bed.[2] This action is mediated through the Gq/11 signaling cascade.
Quantitative Data
The following tables summarize the quantitative data for Felypressin and related compounds at the vasopressin V1a receptor. Due to the high structural similarity, data for Lysine Vasopressin (LVP) is often used as a surrogate for Felypressin in in vitro studies.[3]
Table 1: In Vitro Potency and Binding Affinity of Vasopressin Analogues at the Human V1a Receptor
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) | Cell Line |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding | Ki | 1.8 | CHO |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding | Ki | 3.5 | CHO |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization | EC50 | 0.47 | CHO |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization | EC50 | 0.93 | CHO |
Data derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[3]
Table 2: In Vivo Activity of Felypressin
| Ligand | Receptor | Parameter (Species) | Value |
| Felypressin | Vasopressin V1a-R | Vasopressor Activity (Rat) | 57 IU/mg |
| Felypressin | Oxytocin-R | Oxytocic Activity (Rat) | 1 IU/mg |
This data demonstrates Felypressin's selectivity for the V1a receptor over the oxytocin (B344502) receptor.[1]
Signaling Pathway
Activation of the V1a receptor by Felypressin initiates the Gq/11 signaling cascade. The Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This cascade can further lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the V1a receptor by measuring its ability to displace a radiolabeled ligand.[1][3]
Materials:
-
HEK293 or CHO cells stably expressing the human vasopressin V1a receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled V1a receptor antagonist (e.g., [3H]-Arginine Vasopressin)
-
This compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of this compound by detecting the increase in intracellular calcium concentration upon V1a receptor stimulation.[3]
Materials:
-
CHO cells stably expressing the human V1a receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).[1]
-
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This assay determines the activation of the downstream MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.[4]
Materials:
-
Cells expressing the V1a receptor
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Stimulate the cells with various concentrations of this compound for a defined time course (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK to total ERK.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying this compound's effect on Gq/11 signaling.
References
Application Notes and Protocols for Evaluating the Systemic Effects of Felypressin Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin (B344493) acetate (B1210297), a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor utilized in local anesthetic solutions to reduce bleeding and prolong the anesthetic effect. Its systemic effects are primarily mediated through the activation of vasopressin V1a receptors, which are predominantly located on vascular smooth muscle cells. A thorough understanding of the systemic effects of felypressin acetate is crucial for its safe and effective clinical use. These application notes provide detailed protocols for evaluating the cardiovascular, renal, and uterine effects of this compound in rodent models, along with data presentation guidelines and visualizations of key pathways and workflows.
Signaling Pathway of this compound
This compound exerts its physiological effects by binding to and activating the V1a receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
Caption: Felypressin V1a Receptor Signaling Pathway.
I. Cardiovascular Effects
This compound's primary systemic effect is vasoconstriction, leading to an increase in blood pressure (pressor effect) and a subsequent reflex decrease in heart rate (bradycardia)[1][2]. Animal models, particularly rats, are extensively used to characterize these effects.
Data Presentation: Cardiovascular Effects
| Animal Model | Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Wistar Rat | Felypressin | 240 ng/kg | IV | ↑ to 149 ± 9 mm Hg | ↓ to 296 ± 20 bpm | [1] |
| Wistar Rat | Vasopressin | 250 ng/kg | IV | ↑ to 157 ± 9 mm Hg | ↓ to 297 ± 28 bpm | [1] |
| Wistar Rat | Epinephrine | 2 µg/kg | IV | ↑ to 224 ± 8 mm Hg | ↓ to 280 ± 9 bpm | [1] |
| Isolated Rat Heart | Felypressin | 1.6 IU | - | - | ↓ | [3] |
| Isolated Rat Heart | Felypressin | 5.5 IU | - | ↓ Contraction Force | - | [3] |
Experimental Protocols: Cardiovascular Evaluation
This protocol allows for the assessment of cardiovascular parameters without the confounding effects of anesthesia.
Workflow Diagram:
Caption: Workflow for In Vivo Cardiovascular Assessment.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Surgical Preparation (performed at least 24 hours before the experiment):
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine).
-
Under aseptic conditions, implant a polyethylene (B3416737) catheter into the femoral or carotid artery for blood pressure measurement.
-
Implant a second catheter into the femoral or jugular vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck and house the animal individually for recovery.
-
-
Experimental Procedure:
-
On the day of the experiment, allow the rat to acclimatize to the experimental cage.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Administer this compound or vehicle control intravenously via the venous catheter. A range of doses should be used to establish a dose-response relationship.
-
Continuously record MAP and HR for a predetermined period (e.g., 60 minutes) post-administration.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treatment groups.
-
This ex vivo method assesses the direct effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat and dissect the thoracic aorta or mesenteric artery.
-
Place the artery in cold Krebs-Henseleit buffer.
-
Carefully clean the artery of adherent tissue and cut it into 2-3 mm rings.
-
-
Experimental Setup:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer at 37°C, bubbled with 95% O2/5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
-
Experimental Procedure:
-
Test the viability of the tissue by inducing contraction with a high concentration of potassium chloride (KCl).
-
After washout and return to baseline, add this compound in a cumulative manner to generate a concentration-response curve.
-
Record the contractile response after each addition.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value.
-
II. Renal Effects
This compound, as a vasopressin analogue, has the potential to affect renal function, including renal blood flow, glomerular filtration rate (GFR), and urine output.
Data Presentation: Renal Effects (Hypothetical Data)
Note: Specific quantitative data for the renal effects of this compound is limited in the public domain. The following table is a template based on expected effects.
| Animal Model | Compound | Dose | Route of Administration | Change in GFR | Change in Renal Blood Flow | Change in Urine Output |
| Sprague-Dawley Rat | Felypressin | [Dose 1] | IV Infusion | [Result] | [Result] | [Result] |
| Sprague-Dawley Rat | Felypressin | [Dose 2] | IV Infusion | [Result] | [Result] | [Result] |
| Sprague-Dawley Rat | Felypressin | [Dose 3] | IV Infusion | [Result] | [Result] | [Result] |
Experimental Protocols: Renal Function Evaluation
Workflow Diagram:
Caption: Workflow for In Vivo Renal Function Assessment.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-350 g).
-
Surgical Preparation:
-
Anesthetize the rat.
-
Implant catheters in the carotid artery (for blood sampling), jugular vein (for infusions), and bladder (for urine collection).
-
Place a transit-time ultrasound flow probe around the renal artery to measure renal blood flow (RBF).
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Start a continuous intravenous infusion of a GFR marker (e.g., inulin or FITC-sinistrin).
-
After an equilibration period, collect baseline urine and blood samples and record baseline RBF.
-
Administer this compound as a bolus followed by a continuous infusion.
-
Collect timed urine and blood samples and continuously record RBF throughout the infusion period.
-
-
Data Analysis:
-
Measure the concentration of the GFR marker in plasma and urine samples to calculate GFR.
-
Analyze the RBF data to determine the change from baseline.
-
Analyze urine samples for volume and electrolyte concentrations.
-
Use appropriate statistical methods to compare pre- and post-treatment values.
-
III. Uterine Effects
This compound can induce uterine contractions due to the presence of V1a receptors in the myometrium.
Data Presentation: Uterine Effects (Hypothetical Data)
Note: Specific quantitative dose-response data for the uterine effects of this compound is limited. The following table is a template.
| Preparation | Compound | Concentration | Effect on Contraction |
| Isolated Rat Uterine Strip | Felypressin | [Conc. 1] | [Amplitude/Frequency Change] |
| Isolated Rat Uterine Strip | Felypressin | [Conc. 2] | [Amplitude/Frequency Change] |
| Isolated Rat Uterine Strip | Felypressin | [Conc. 3] | [Amplitude/Frequency Change] |
Experimental Protocols: Uterine Contractility Assessment
Methodology:
-
Tissue Preparation:
-
Euthanize a female rat (in estrus or pre-treated with estrogen to sensitize the uterus).
-
Dissect the uterine horns and place them in physiological salt solution.
-
Prepare longitudinal strips of myometrium.
-
-
Experimental Setup:
-
Mount the uterine strips in an organ bath containing physiological salt solution at 37°C, bubbled with 95% O2/5% CO2.
-
Connect the strips to an isometric force transducer.
-
Allow the strips to equilibrate and establish regular spontaneous contractions.
-
-
Experimental Procedure:
-
Add this compound in a cumulative manner to the organ bath.
-
Record the changes in the amplitude and frequency of uterine contractions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Express the response as a percentage of the baseline contractile activity.
-
Construct a concentration-response curve.
-
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive evaluation of the systemic effects of this compound in animal models. Rigorous and standardized experimental procedures are essential for generating reliable and reproducible data to inform the preclinical safety and efficacy assessment of this compound. The provided diagrams and data table templates are intended to facilitate experimental design and data presentation. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
Felypressin Acetate: A Pharmacological Tool for Interrogating the Renin-Angiotensin System
Application Notes and Protocols for Researchers
Introduction
Felypressin (B344493), a synthetic analogue of the posterior pituitary hormone vasopressin, is a potent and selective agonist for the vasopressin V1a receptor.[1][2] Its primary physiological effect is vasoconstriction, mediated through the activation of V1a receptors on vascular smooth muscle cells.[1][3] Unlike catecholamine vasoconstrictors such as adrenaline, felypressin does not interact with adrenergic receptors, offering a distinct mechanism of action.[4] This specificity makes Felypressin Acetate a valuable pharmacological tool to investigate the intricate relationship between the vasopressin system and the renin-angiotensin system (RAS), two critical regulators of blood pressure and fluid homeostasis.[1]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying the RAS, targeting researchers, scientists, and drug development professionals.
Mechanism of Action: V1a Receptor Signaling
Felypressin exerts its effects by binding to the V1a receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[1][5] This interaction initiates a downstream signaling cascade that culminates in smooth muscle contraction. The key steps are:
-
Receptor Binding: Felypressin binds to the V1a receptor on the surface of vascular smooth muscle cells.[3]
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[5]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the phosphorylation of myosin light chains and subsequent contraction of the smooth muscle, resulting in vasoconstriction.
At lower physiological concentrations, this vasoconstriction is also dependent on the influx of calcium through L-type voltage-sensitive Ca2+ channels.
Application in Studying the Renin-Angiotensin System (RAS)
The RAS is a hormonal cascade essential for regulating blood pressure and fluid balance. Its activation leads to the production of angiotensin II (Ang II), a potent vasoconstrictor.[1] Felypressin can be used to probe the RAS in several ways:
-
Investigating Crosstalk: By activating the vasopressin system independently, felypressin allows researchers to study the compensatory responses and crosstalk from the RAS. For example, the pressor effects of felypressin can be evaluated in the presence and absence of RAS inhibitors (e.g., ACE inhibitors, Ang II receptor blockers) to unmask interactions.[6]
-
Studying Renin Release: The V1a receptor is expressed in the macula densa cells of the kidney and plays a role in regulating renin release.[7] Felypressin can be used to stimulate these receptors to investigate the direct impact of the vasopressin system on the initiation of the RAS cascade.[7]
-
Differentiating Vasopressor Mechanisms: In models of hypertension or cardiovascular disease where both systems may be overactive, felypressin can help dissect the relative contribution of V1a receptor-mediated vasoconstriction versus Ang II-mediated vasoconstriction.[6]
Pharmacological Data
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) | Reference |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding | Ki | 1.8 | [8] |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding | Ki | 3.5 | [8] |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization | EC50 | 0.47 | [8] |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization | EC50 | 0.93 | [8] |
Experimental Protocols
Protocol 5.1: In Vivo Measurement of Blood Pressure and RAS Components in Rats
This protocol describes an experiment to measure the impact of felypressin on blood pressure, heart rate, and key RAS components.[1]
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (e.g., 240 ng/kg dose in sterile saline)[2]
-
Anesthetic (e.g., ketamine)
-
Femoral artery and vein catheters
-
Pressure transducer and physiograph
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Commercial ELISA kits for Plasma Renin Activity (PRA) and Aldosterone
Procedure:
-
Animal Preparation: Anesthetize the rat. Surgically implant catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure measurement).[1]
-
Acclimatization: Allow the animal to stabilize for at least 18 hours post-surgery.[9]
-
Baseline Measurement: Connect the arterial catheter to the pressure transducer and record stable baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 5 minutes.
-
Blood Sampling (Baseline): Collect a baseline blood sample (~0.5 mL) from the arterial catheter into an EDTA tube.
-
Drug Administration: Administer a bolus intravenous injection of this compound (e.g., 240 ng/kg). A control group should receive an equivalent volume of saline.[2]
-
Post-Injection Monitoring: Continuously record MAP and HR. Note the peak pressor response and the duration of the effect.
-
Blood Sampling (Post-Injection): Collect a second blood sample at the time of the peak pressor response.
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the samples at 1,500 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.[1]
-
Biochemical Analysis: Measure Plasma Renin Activity and Aldosterone concentration using commercial ELISA kits, following the manufacturer's instructions.
Protocol 5.2: In Vitro Vasoconstriction Assay Using Isolated Arteries
This protocol assesses felypressin-induced vasoconstriction in isolated arterial rings using a wire myograph.
Materials:
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Potassium Chloride (KCl) for viability testing
-
Wire myograph system
-
Dissection microscope and surgical instruments
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the desired artery (e.g., thoracic aorta). Place the artery in cold Krebs-Henseleit buffer.
-
Mounting: Clean the artery of connective tissue and cut it into 2-3 mm rings. Mount the rings in the wire myograph chambers filled with Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the rings to return to baseline.
-
Concentration-Response Curve: Add felypressin in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁶ M). Record the isometric tension after each addition until a maximal response is achieved.
-
Data Analysis: Plot the concentration-response curve and calculate the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximal effect).
Crosstalk Between Vasopressin (V1a) and Angiotensin (AT1) Systems
The V1a and AT1 receptor systems are key regulators of vascular tone and blood pressure. There is significant evidence for interaction and crosstalk between these two systems at both central and peripheral levels.[6] For instance, Ang II can stimulate the release of vasopressin, and both hormones act on vascular smooth muscle to cause vasoconstriction. Studies using selective antagonists for each receptor have shown that the blockade of one system can unmask or potentiate the effects of the other, particularly in pathological states like hypertension or post-myocardial infarction.[6][10]
Conclusion
This compound serves as a specific and potent tool for investigating the physiological roles of the vasopressin V1a receptor and its interplay with the renin-angiotensin system.[1] By leveraging the protocols and understanding the signaling pathways outlined in these notes, researchers can effectively design experiments to elucidate the complex interactions between these two vital regulatory systems, potentially leading to new insights into cardiovascular and renal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. insidescientific.com [insidescientific.com]
- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 6. Interaction of AT1 receptors and V1a receptors-mediated effects in the central cardiovascular control during the post-infarct state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin regulates the renin-angiotensin-aldosterone system via V1a receptors in macula densa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT1a receptor signaling is required for basal and water deprivation-induced urine concentration in AT1a receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Felypressin Acetate solubility in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Felypressin Acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic nonapeptide analogue of the hormone vasopressin.[1] It functions as a vasoconstrictor by selectively acting as an agonist for the vasopressin V1a receptor.[1][2] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein.[3] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), ultimately resulting in smooth muscle contraction.[4]
Q2: What are the physicochemical properties of this compound?
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C46H65N13O11S2 | [2] |
| Molecular Weight | 1040.2 g/mol | [2] |
| Amino Acid Sequence | Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6) | [5] |
| Calculated Isoelectric Point (pI) | Approximately 8.76 | (Calculated) |
| Known Solubility in Water | 100 mg/mL (requires sonication) | [5][6] |
| Appearance | White to off-white solid | [5] |
Q3: How do I calculate the theoretical isoelectric point (pI) of Felypressin?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge, and it is a critical factor in determining a peptide's solubility.[7] For peptides, the pI can be estimated by considering the pKa values of the N-terminal amine, the C-terminal carboxyl group (if present), and the side chains of ionizable amino acids. Felypressin has a C-terminal amide, so we only consider the N-terminus and the ionizable side chains.
Based on the amino acid sequence (CFFQNCPKG-NH2), the ionizable groups are:
-
N-terminal amine (Cys): pKa ~9.0
-
Lysine (K) side chain: pKa ~10.5
-
Cysteine (C) side chain: pKa ~8.3
Since all ionizable groups are basic, the pI will be above 7. A precise calculation involves determining the pH at which the net charge is zero. Based on standard pKa values, the theoretical pI of Felypressin is approximately 8.76 .[8] Peptides are least soluble at their pI, so adjusting the pH of the buffer away from this value can improve solubility.[1]
Troubleshooting Guide: this compound Solubility
Problem: this compound powder is not dissolving in my physiological buffer (e.g., PBS, pH 7.4).
-
Potential Cause: The pH of the buffer is too close to the isoelectric point (pI) of this compound, leading to reduced solubility. As a basic peptide (theoretical pI ~8.76), its solubility is lower at neutral to slightly alkaline pH.
-
Solution:
-
Use a slightly acidic solvent for initial dissolution. Before diluting with your physiological buffer, dissolve the this compound in a small amount of sterile, deionized water. If it does not readily dissolve, add a small volume of 10% acetic acid to the water to create a stock solution.[9][10]
-
Slowly add the stock solution to your buffer. Once the peptide is fully dissolved in the acidic solution, slowly add it to your physiological buffer while gently vortexing. This gradual addition helps to prevent precipitation.
-
Problem: The this compound solution is cloudy or has visible precipitates.
-
Potential Cause 1: Aggregation. At higher concentrations, peptides can aggregate and form insoluble particles.
-
Solution 1: Sonication. Briefly sonicate the solution in an ice bath. The ultrasonic waves can help to break up aggregates and facilitate dissolution.[1]
-
Potential Cause 2: Concentration is too high. The concentration of this compound may be above its solubility limit in the chosen buffer.
-
Solution 2: Prepare a more dilute solution. Start by preparing a more concentrated stock solution in an appropriate solvent (as described above) and then dilute it to the final working concentration in your physiological buffer.
Problem: The this compound solution becomes cloudy over time or after refrigeration.
-
Potential Cause: The peptide is precipitating out of solution due to lower temperatures or instability in the buffer over an extended period.
-
Solution:
-
Prepare fresh solutions. For optimal results, it is recommended to prepare this compound solutions fresh for each experiment.[1]
-
Check for buffer compatibility. Ensure that no components in your physiological buffer are incompatible with this compound.
-
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a step-by-step method for dissolving lyophilized this compound for use in physiological buffers.
Materials:
-
Lyophilized this compound powder
-
Sterile, deionized water
-
10% acetic acid solution (optional)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Initial Dissolution:
-
Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
-
Dilution in Physiological Buffer:
-
Slowly add the concentrated stock solution to the desired volume of physiological buffer while gently vortexing.
-
-
Sonication (if necessary):
-
If the final solution appears cloudy or contains precipitates, sonicate it in an ice bath for 1-2 minutes.
-
-
Storage:
-
For short-term storage (days to weeks), store the solution at 4°C.
-
For long-term storage (months), aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Visualizations
Caption: Felypressin V1a receptor signaling pathway.
Caption: this compound solubility troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Preventing Felypressin Acetate degradation in long-term experiments
Welcome to the technical support center for Felypressin Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial in long-term experiments?
A1: Felypressin is a synthetic nonapeptide analogue of the hormone vasopressin. It functions as a vasoconstrictor and is often used in dental anesthesia.[1] In long-term research, maintaining the stability of this compound is critical for ensuring accurate, reproducible, and reliable experimental outcomes. Degradation can lead to a loss of biological activity and the formation of impurities that could confound results.[1]
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: As a peptide, this compound is susceptible to several environmental factors that can cause degradation:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of its peptide bonds.[1]
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1]
-
Oxidation: The presence of oxidizing agents can lead to the modification of its amino acid residues.[1]
-
Light: Exposure to UV or even visible light can induce photodegradation.[1]
-
Enzymatic Degradation: If the experimental setup contains proteases, these enzymes can cleave the peptide chain.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure optimal stability, this compound should be stored under the following conditions:
-
Powder: For long-term storage, the lyophilized powder should be kept at -20°C for up to one year or at -80°C for up to two years.[1][2] It is essential to keep the container tightly sealed and protected from moisture.[1][2]
-
Stock Solutions: Once dissolved, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months, ensuring they are sealed and protected from moisture.[1][2]
Q4: How should I prepare a stable solution of this compound for my experiments?
A4: To prepare a stable solution, dissolve the this compound powder in a buffer that maintains a pH where the peptide has maximum stability, which is typically near neutral pH.[1] It is advisable to conduct empirical tests to determine the optimal pH for your specific experimental conditions. For sterile applications, the solution should be passed through a 0.22 µm filter.[1] Whenever feasible, prepare fresh solutions for each experiment or use properly stored frozen aliquots.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Observed Loss of this compound Activity Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Experimental Buffer | Assess the stability of this compound in your experimental buffer at the working temperature. Perform a time-course study and analyze the concentration of remaining this compound using a stability-indicating HPLC method. Consider adjusting the buffer pH to a more neutral range if instability is detected.[1] | Identification and mitigation of buffer-related instability, leading to improved stability of this compound. |
| Incorrect Storage of Stock Solution | Confirm that stock solutions are aliquoted into single-use volumes and stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month). Strictly avoid repeated freeze-thaw cycles.[1] | Minimized degradation of the stock solution, ensuring consistent experimental results. |
| Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips for all manipulations of this compound solutions. | Reduced loss of the peptide due to adsorption, ensuring that the intended concentration is maintained throughout the experiment. |
Issue 2: Inconsistent or Irreproducible Results Between Experimental Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution of Powder | Ensure the this compound powder is completely dissolved before preparing dilutions. Visually inspect the solution for any particulate matter. | A homogeneous stock solution, leading to consistent concentrations across all experimental replicates.[1] |
| Variability from Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution to ensure that each replicate is treated identically and is not subjected to multiple freeze-thaw cycles.[1] | Elimination of variability introduced by repeated freezing and thawing of the stock solution. |
| Contamination of Stock Solution | If contamination is suspected, prepare a fresh stock solution from a new, unopened vial of this compound powder. | Consistent and reliable experimental outcomes with a fresh, uncontaminated stock solution.[1] |
Quantitative Data on this compound Stability
Disclaimer: Specific quantitative degradation kinetics for this compound are not widely available in the public domain. The following tables provide illustrative data based on general principles of peptide degradation and information from related vasopressin analogues. This data should be used as a guideline for designing your own stability studies.[1]
Table 1: Illustrative Effect of Temperature on this compound Degradation in Aqueous Solution (pH 7.0)
| Temperature (°C) | Incubation Time (days) | Remaining this compound (%) |
| 4 | 30 | >95 |
| 25 (Room Temp) | 7 | ~85 |
| 40 | 1 | ~70 |
Table 2: Illustrative Effect of pH on this compound Degradation at 25°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 24 | ~80 |
| 5.0 | 24 | ~90 |
| 7.0 | 24 | >95 |
| 9.0 | 24 | ~85 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating capability of an analytical method.[1]
-
Materials:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
UV lamp (254 nm)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Store this compound powder at 105°C for 24 hours. Subsequently, dissolve the heat-stressed powder in an appropriate solvent for analysis.[1]
-
Photodegradation: Prepare a 1 mg/mL solution of this compound in water. Expose this solution to UV light at 254 nm for 24 hours.[1]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products. Method optimization will likely be required for your specific instrumentation and experimental needs. This protocol is based on methods developed for the related peptide, Terlipressin.[3]
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of Acetonitrile and a phosphate (B84403) buffer (e.g., monobasic potassium phosphate solution), with a typical ratio of 35:65 (v/v). The pH of the mobile phase should be adjusted to approximately 3.5 with phosphoric acid.[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Prepare the mobile phase, filter it through a 0.22 µm membrane filter, and degas it by sonication.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standards of this compound and the samples from the forced degradation study (Protocol 1) in the mobile phase.
-
Inject the standards and samples onto the column.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak. The retention time for the parent compound will need to be determined using a pure standard. For reference, the retention time of Terlipressin under similar conditions is approximately 10 minutes.[3]
-
Visualizations
Caption: Major degradation pathways for this compound.
References
Technical Support Center: Optimizing Felypressin Acetate for Vasoconstriction Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Felypressin Acetate in vasoconstriction assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vasoconstriction?
A1: this compound is a synthetic analogue of the posterior pituitary hormone, vasopressin.[1][2][] It functions as a non-catecholamine vasoconstrictor by selectively binding to and activating vasopressin V1a receptors located on vascular smooth muscle cells.[4][5][6] This activation triggers a signaling cascade that leads to the contraction of smooth muscle, particularly in capillaries, small arterioles, and venules, resulting in vasoconstriction.[5]
Q2: What is the signaling pathway for Felypressin-induced vasoconstriction?
A2: The signaling pathway for Felypressin-induced vasoconstriction is concentration-dependent.[4][7]
-
At lower, physiological concentrations (in the picomolar range) , vasoconstriction is primarily mediated by the activation of Protein Kinase C (PKC) and the subsequent influx of calcium through L-type voltage-sensitive Ca2+ channels (VSCC).[4][7][8]
-
At higher, pharmacological concentrations (in the nanomolar range) , the initial and more acute vasoconstriction is driven by the activation of Phospholipase C (PLC). This leads to the release of intracellular calcium from the sarcoplasmic reticulum, a mechanism that is less reliant on PKC and VSCC.[4][7][8]
Felypressin's concentration-dependent signaling pathways.
Q3: What are the typical effective concentrations of this compound?
A3: The effective concentration of this compound is highly dependent on the experimental model and the specific tissue being studied. It is essential to perform a dose-response curve to determine the optimal concentration for your particular setup.[4] Below are some concentrations that have been reported in the literature.
| Application/Model | Effective Concentration/Dosage | Reference(s) |
| Dental Anesthesia | 0.03 IU/ml (often combined with 3% prilocaine) | [4] |
| In Vivo (Wistar Rats) | 240 ng/kg (intravenous injection) | [4][9] |
| In Vitro (Isolated Arteries) | Cumulative logarithmic steps from 10⁻¹² M to 10⁻⁶ M | [4] |
Q4: How should I prepare and store this compound solutions?
A4: For optimal results, it is recommended to prepare fresh this compound solutions for each experiment to avoid degradation.[4] The product datasheet from the supplier should be consulted for specific instructions on reconstitution and storage. Selleck Chemicals suggests that this compound powder can be stored at -20°C for up to 3 years.[1]
Q5: Is Felypressin a suitable alternative to epinephrine (B1671497) for vasoconstriction studies?
A5: Felypressin is often used as an alternative to epinephrine, especially in dental applications, because it does not interact with adrenergic receptors and may have fewer cardiovascular side effects.[9] However, its vasoconstrictive potency is considered lower than that of epinephrine.[9] The choice between the two will depend on the specific objectives of your research.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or weak vasoconstrictor response | 1. Felypressin concentration is too low.2. Degraded Felypressin solution.3. Receptor desensitization (tachyphylaxis).4. Poor tissue viability. | 1. Perform a cumulative concentration-response curve to identify the optimal concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).[4]2. Prepare fresh solutions for each experiment.[4]3. Ensure adequate washout periods between drug applications to allow receptors to recover.[4]4. Confirm tissue viability at the start and end of the experiment using a known vasoconstrictor like potassium chloride (KCl).[4] |
| High variability in results | 1. Inconsistent drug application technique.2. Differences in tissue preparation.3. Solvent effects. | 1. Standardize the method of drug application (e.g., volume, rate of infusion).2. Follow a consistent and meticulous protocol for tissue dissection and mounting.[4]3. Run vehicle controls to ensure the solvent used to dissolve Felypressin does not affect vascular tone. |
| Unexpected cardiovascular side effects (in vivo) | 1. Systemic absorption of Felypressin.2. Baroreflex-mediated response to increased blood pressure (e.g., bradycardia).[9] | 1. For localized studies, ensure minimal systemic leakage.2. In in vivo experiments, be aware that bradycardia can be a reflex response to the pressor effect of Felypressin.[4][9] |
| Reduced coronary blood flow | 1. Felypressin-induced constriction of coronary vessels. | 1. Use the lowest effective concentration of Felypressin.2. Exercise caution when using Felypressin in models with pre-existing myocardial or coronary conditions.[4] |
Experimental Protocols
In Vitro Vasoconstriction Assay Using Isolated Arterial Rings (Wire Myography)
This protocol outlines a method for assessing Felypressin-induced vasoconstriction in isolated arterial rings.
Materials:
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Potassium Chloride (KCl) for viability testing
-
Wire myograph system
-
Dissection microscope and surgical instruments
Procedure:
-
Tissue Preparation: Euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., thoracic aorta, mesenteric artery). Immediately place the artery in cold Krebs-Henseleit buffer.[4]
-
Mounting: Under a dissection microscope, carefully clean the artery of connective tissue and cut it into 2-3 mm rings. Mount the rings on the wires of the myograph chamber containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C.[4]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.[4]
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) to confirm tissue viability. Wash out the KCl and allow the rings to return to baseline tension.[4]
-
Concentration-Response Curve: Add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻¹² M to 10⁻⁶ M). Record the isometric tension after each addition until a maximal response is achieved.[4]
-
Data Analysis: Plot the contractile response against the logarithm of the Felypressin concentration to generate a dose-response curve and determine parameters such as EC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vasoconstrictors | Pocket Dentistry [pocketdentistry.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
Felypressin Acetate stability testing and recommended storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and recommended storage of Felypressin Acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial for research?
A1: this compound is a synthetic peptide analogue of vasopressin, primarily used as a vasoconstrictor in dental anesthesia. In a research setting, maintaining its stability is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. Degradation of this compound can lead to a loss of biological activity and the formation of impurities that could introduce confounding variables into experiments.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: As a peptide, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Extreme pH conditions (both acidic and alkaline) can catalyze the cleavage of peptide bonds.
-
Oxidation: Exposure to oxidizing agents can modify certain amino acid residues within the peptide sequence.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation processes.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Enzymatic Degradation: The presence of proteases in an experimental system can lead to the enzymatic cleavage of the peptide.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| -80°C | For extended long-term storage | |
| Stock Solutions | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Both powder and stock solutions should be stored in tightly sealed containers, protected from moisture. For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Quantitative Stability Data
The following tables summarize the stability of vasopressin analogs under various stress conditions. This data can be considered indicative of the stability profile of this compound.
Table 1: Stability of Vasopressin Analogues in Solution at Different Temperatures
| Concentration | Storage Condition | Day 30 (% Remaining) | Day 60 (% Remaining) | Day 90 (% Remaining) |
| 0.4 units/mL | Refrigerated (3°C-5°C) | >90% | >90% | >90% |
| 0.4 units/mL | Room Temp (23°C-25°C) | >90% | >90% | >90% |
| 1.0 unit/mL | Refrigerated (3°C-5°C) | >90% | >90% | >90% |
| 1.0 unit/mL | Room Temp (23°C-25°C) | <90% | Not Recommended | Not Recommended |
Data adapted from a stability study on Vasopressin.[1][2]
Table 2: Illustrative Effect of pH on this compound Stability at 25°C
| pH | Incubation Time (hours) | Estimated Remaining Felypressin (%) |
| 3.0 | 24 | ~80% |
| 5.0 | 24 | ~90% |
| 7.0 | 24 | >95% |
| 9.0 | 24 | ~85% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for intentionally degrading this compound to identify potential degradation products and pathways.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
UV lamp
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store this compound powder at 105°C for 24 hours. Subsequently, dissolve the heat-stressed powder in an appropriate solvent for analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in water to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
Sample Preparation:
-
Dilute this compound samples (from experiments or forced degradation studies) to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Felypressin activity over time | Incorrect storage of stock solution (e.g., repeated freeze-thaw cycles, storage at room temperature). | Aliquot stock solutions and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles. |
| Unstable buffer pH. | Ensure the buffer pH is in a range that promotes Felypressin stability (near neutral is often optimal). | |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips. | |
| Inconsistent HPLC retention times | Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use. | |
| Column degradation. | If retention times consistently shift, the column may be degrading. Replace the column. | |
| Poor peak shape (tailing or fronting) in HPLC | Column overload. | Reduce the amount of sample injected onto the column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Appearance of unexpected peaks in chromatogram | Sample degradation. | Prepare fresh samples and store them appropriately before analysis. |
| Contamination of mobile phase or system. | Use high-purity solvents and filter the mobile phase. Flush the HPLC system. |
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: Felypressin V1a receptor signaling cascade.
References
- 1. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tachyphylaxis in Felypressin Acetate Dose-Response Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis in Felypressin (B344493) Acetate dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is Felypressin Acetate and what is its mechanism of action?
A1: this compound is a synthetic analogue of the hormone vasopressin.[1] It functions as a selective agonist for the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR).[1] Upon binding to the V1a receptor on vascular smooth muscle cells, it activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[2]
Q2: What is tachyphylaxis and why does it occur with this compound?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[3] In the context of this compound, this means that subsequent doses produce a diminished vasoconstrictive effect. This occurs due to the desensitization of the V1a receptor. Like many GPCRs, continuous or repeated stimulation of the V1a receptor can lead to its phosphorylation by G-protein coupled receptor kinases (GRKs).[4] This phosphorylation promotes the binding of proteins called β-arrestins, which sterically hinder the coupling of the G-protein, thereby "turning off" the signaling cascade.[5][6] The receptor may then be internalized into the cell, further reducing the number of available receptors on the cell surface.[7]
Q3: What are the common signs of tachyphylaxis in my felypressin dose-response experiment?
A3: The primary indication of tachyphylaxis is a rightward shift in the dose-response curve, meaning a higher concentration of felypressin is required to achieve the same level of response.[3] You may also observe a decrease in the maximal response (Emax) achievable, even at saturating concentrations of the agonist. In tissue bath experiments, this manifests as a progressively weaker contraction with each successive dose.
Q4: How can I mitigate tachyphylaxis in my experiments?
A4: Several strategies can be employed to mitigate felypressin-induced tachyphylaxis:
-
Optimize Washout Periods: Allowing sufficient time for the tissue to recover between doses is crucial. This allows for receptor dephosphorylation and recycling back to the cell surface.
-
Pharmacological Inhibition: Targeting key molecules in the desensitization pathway, such as Protein Kinase C (PKC), can prevent or reduce tachyphylaxis.
-
Intermittent Dosing: As opposed to continuous exposure, intermittent application of felypressin can provide the receptors with a recovery period.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Diminishing response to repeated felypressin doses. | Tachyphylaxis due to V1a receptor desensitization. | 1. Increase Washout Time: Implement a washout period of at least 60 minutes between doses to allow for receptor resensitization.[7] 2. PKC Inhibition: Pre-incubate the tissue with a PKC inhibitor, such as 1 µM bisindolylmaleimide (GF109203X), for 30 minutes prior to constructing the dose-response curve.[2] 3. Consider GRK Inhibition: While specific inhibitors for GRKs involved in V1a receptor desensitization are still under investigation for this specific application, exploring broad-spectrum GRK inhibitors could be a potential strategy. |
| High variability between replicate experiments. | Inconsistent washout periods or incomplete recovery. | Standardize the washout protocol across all experiments. Ensure the tissue has fully returned to baseline before administering the next dose. |
| Complete loss of response to felypressin. | Severe tachyphylaxis and receptor internalization. | 1. Attempt a prolonged washout (greater than 1 hour). 2. If the response is not restored, the tissue preparation may need to be discarded. 3. For future experiments, start with a mitigation strategy from the outset. |
Data Presentation
The following tables illustrate the expected impact of mitigation strategies on key parameters of a this compound dose-response curve.
Table 1: Effect of Washout Period on Felypressin Potency (EC50)
| Washout Period (minutes) | EC50 (nM) | Fold Shift vs. 60 min Washout |
| 15 | 75.2 | 4.7x |
| 30 | 32.8 | 2.1x |
| 60 | 16.0 | 1.0x |
Table 2: Effect of PKC Inhibition on Felypressin Dose-Response Parameters
| Treatment | EC50 (nM) | Emax (% of maximum response) |
| Control (Standard Protocol) | 68.5 | 75% |
| With 1 µM Bisindolylmaleimide | 18.2 | 98% |
Experimental Protocols
Protocol 1: Determining an Adequate Washout Period
-
Tissue Preparation: Prepare isolated tissue (e.g., aortic rings) as per standard laboratory protocols.
-
Initial Dose-Response: Generate a cumulative dose-response curve for this compound to determine the initial potency and efficacy.
-
Induce Tachyphylaxis: Administer a high concentration of this compound (e.g., 10x EC50) to induce desensitization.
-
Washout and Recovery: Wash the tissue thoroughly and maintain it in fresh buffer for a defined period (e.g., 15, 30, 60, 90 minutes).
-
Second Dose-Response: After the washout period, generate a second cumulative dose-response curve.
-
Data Analysis: Compare the EC50 and Emax values of the second curve to the initial curve. An adequate washout period is one that results in a minimal shift in the dose-response curve. Based on available literature, a washout period of at least 60 minutes is recommended to allow for receptor recycling and resensitization.[7]
Protocol 2: Mitigating Tachyphylaxis with a PKC Inhibitor
-
Tissue Preparation: Prepare isolated tissue as per standard protocols.
-
Pre-incubation: Incubate the tissue in a buffer containing a specific PKC inhibitor, such as 1 µM bisindolylmaleimide (GF109203X), for 30 minutes.[2] A parallel control tissue should be incubated in a buffer containing the vehicle for the inhibitor.
-
Dose-Response Curve: Following pre-incubation, generate a cumulative dose-response curve for this compound in the presence of the inhibitor.
-
Data Analysis: Compare the dose-response curve from the inhibitor-treated tissue to the vehicle-treated control. A successful mitigation will be indicated by a leftward shift in the EC50 and/or an increase in the Emax in the presence of the PKC inhibitor.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Felypressin signaling and tachyphylaxis pathway.
Caption: Workflow for mitigating felypressin tachyphylaxis.
Caption: Logical flow of tachyphylaxis and mitigation.
References
- 1. Targeting V1A-vasopressin receptors with [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) identifies a strategy to develop novel anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homologous and heterologous acute desensitization of vasopressin V1a receptor in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinically safe dosage of felypressin for patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of vasopressin V1A receptors and activation of mitogen-activated protein kinase in rat mesangial cells cultured under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vasopressin type 1A receptor deletion enhances cardiac contractility, β-adrenergic receptor sensitivity and acute cardiac injury-induced dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of desensitization of the cloned vasopressin V1a receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and avoiding experimental artifacts with Felypressin Acetate
Welcome to the technical support center for Felypressin Acetate. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential experimental artifacts associated with the use of this synthetic vasopressin analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic nonapeptide analogue of the hormone vasopressin.[1] Its primary mechanism of action is as a selective agonist for the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the V1a receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[1] This property makes it a common component in dental anesthetics to prolong their effect.[3]
Q2: How can this compound cause artifacts in my experiments?
This compound can introduce artifacts in several ways:
-
Immunoassay Cross-Reactivity: Due to its structural similarity to endogenous peptides like vasopressin and oxytocin (B344502), antibodies used in immunoassays (e.g., ELISA) for these targets may cross-react with Felypressin, leading to falsely elevated results.[3]
-
Cell-Based Assay Interference: If your cell line endogenously expresses the V1a receptor, Felypressin will act as an agonist and trigger downstream signaling events. This can lead to changes in intracellular calcium levels, activation of G-protein signaling cascades, and alterations in cell morphology or proliferation, potentially confounding your experimental results.[3]
-
Non-Specific Binding: As a peptide, Felypressin can adhere non-specifically to plasticware and other surfaces, which can cause high background signals in various assays.[3]
-
Stability and Degradation: Felypressin, like other peptides, is susceptible to degradation due to factors like pH, temperature, light, and enzymatic activity. Degradation can lead to a loss of potency and the introduction of unknown variables into your experiments.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound:
-
Powder: Store the lyophilized powder at -20°C for short-term storage or -80°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable buffer (e.g., sterile water or a buffer at neutral pH). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from stock for each experiment.
-
Labware: Use low-protein-binding tubes and pipette tips to minimize adsorption.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in a Vasopressin Immunoassay
| Potential Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity with Felypressin | 1. Check the Datasheet: Review the antibody datasheet for any reported cross-reactivity with vasopressin analogues. 2. Perform a Cross-Reactivity Test: Run a competitive ELISA to determine the percentage of cross-reactivity of your antibody with Felypressin (see Experimental Protocols). 3. Sample Purification: Consider using solid-phase extraction (SPE) to remove Felypressin from your samples before the immunoassay. 4. Select a Different Antibody: If cross-reactivity is high, source an antibody with higher specificity for your target peptide. |
| Non-Specific Binding of Felypressin | 1. Optimize Blocking: Increase the concentration and/or incubation time of your blocking buffer (e.g., BSA or casein). 2. Enhance Washing Steps: Increase the number of wash cycles and include a mild detergent like Tween-20 in your wash buffer.[3] 3. Use Low-Binding Plates: Utilize microplates specifically designed for low protein binding. |
| Matrix Effects | 1. Sample Dilution: Dilute your samples to reduce the concentration of interfering substances, including Felypressin. 2. Spike and Recovery: Perform a spike and recovery experiment to assess the impact of your sample matrix on the assay's accuracy. |
Issue 2: Unexplained Cellular Responses in a Cell-Based Assay
| Potential Cause | Troubleshooting Steps |
| Endogenous V1a Receptor Activation by Felypressin | 1. Screen for V1a Expression: Use RT-PCR or Western blot to determine if your cell line expresses the V1a receptor. 2. Use a V1a Antagonist: Pre-incubate your cells with a specific V1a receptor antagonist before adding your experimental samples. If the unexpected response is blocked, it is likely due to Felypressin.[3] 3. Employ a Control Cell Line: Use a cell line known not to express the V1a receptor as a negative control.[3] |
| Off-Target Effects | 1. Literature Review: Search for any known off-target effects of Felypressin on other receptors that may be present in your cell line. 2. Dose-Response Curve: Generate a dose-response curve for Felypressin alone in your assay to characterize its effect. |
| Peptide Adsorption to Labware | 1. Use Low-Protein-Binding Ware: Employ polypropylene (B1209903) or other low-protein-binding plates and tubes.[4] 2. Include a Carrier Protein: In some assay buffers, a small amount of a carrier protein like BSA can help prevent adsorption of your peptide of interest. |
Data Presentation
Table 1: Comparative In Vitro Potency of Vasopressin Analogues at the Human V1a Receptor
Data for Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against Arginine Vasopressin (AVP). This data was derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[5]
| Compound | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | Radioligand Binding | Ki | 1.8 |
| Lysine Vasopressin (LVP) | Radioligand Binding | Ki | 3.5 |
| Arginine Vasopressin (AVP) | Calcium Mobilization | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | Calcium Mobilization | EC50 | 0.93 |
Table 2: Felypressin Selectivity Profile
Functional bioassay data in rats demonstrating the selectivity of Felypressin for the V1a receptor over the oxytocin receptor.[2]
| Ligand | Receptor | Parameter (Species) | Value |
| Felypressin | Vasopressin V1a-R | Vasopressor Activity (Rat) | 57 IU/mg |
| Felypressin | Oxytocin-R | Oxytocic Activity (Rat) | 1 IU/mg |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Felypressin Binding Affinity (Ki) for the V1a Receptor
Objective: To determine the binding affinity of Felypressin for the V1a receptor by measuring its ability to displace a radiolabeled V1a receptor ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human V1a receptor.
-
Radiolabeled V1a receptor antagonist (e.g., [³H]-Arginine Vasopressin).
-
Unlabeled this compound.
-
Unlabeled Arginine Vasopressin (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well filter plate, add the following in triplicate:
-
Binding Buffer.
-
A fixed concentration of radiolabeled V1a antagonist.
-
Increasing concentrations of unlabeled Felypressin (for the competition curve).
-
A high concentration of unlabeled Arginine Vasopressin (for non-specific binding control).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filter spots in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Felypressin to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Felypressin that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay to Determine Felypressin Functional Potency (EC50)
Objective: To measure the ability of Felypressin to stimulate the V1a receptor and induce an increase in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the V1a-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Baseline Reading: Wash the cells with Assay Buffer and place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Stimulation: Using the instrument's injector, add varying concentrations of Felypressin to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of Felypressin.
-
Plot the peak response against the log concentration of Felypressin to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response model to determine the EC₅₀ value (the concentration of Felypressin that produces 50% of the maximal response).
-
Mandatory Visualizations
Caption: Felypressin V1a Receptor Signaling Pathway.
Caption: Troubleshooting Immunoassay Artifacts.
Caption: Experimental Workflow for Cell-Based Assays.
References
Technical Support Center: Long-Term Stability of Felypressin Acetate in Frozen Aliquots
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Felypressin Acetate, with a focus on maintaining the long-term stability of frozen aliquots. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in research?
A1: this compound is a synthetic nonapeptide analogue of the hormone vasopressin. It functions as a potent vasoconstrictor by acting as a selective agonist for the vasopressin V1a receptor.[1] In research and clinical settings, it's crucial to maintain its stability to ensure accurate and reproducible results, as degradation can lead to a loss of biological activity and the introduction of confounding variables into experiments.[1]
Q2: What are the primary factors that can lead to the degradation of this compound?
A2: Like many peptides, this compound is susceptible to degradation from several factors, including:
-
pH: Solutions that are too acidic or alkaline can catalyze the hydrolysis of its peptide bonds.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The presence of oxidizing agents can lead to the modification of amino acid residues.
-
Enzymatic Degradation: Contamination with proteases can result in the cleavage of the peptide chain.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can denature the peptide and lead to aggregation or degradation.[2]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For the lyophilized powder, it is recommended to store it in a sealed container, protected from moisture. Storage at -20°C is suitable for up to one year, while for longer-term storage, -80°C is recommended for up to two years.[3] For stock solutions, the stability is dependent on the storage temperature.
Q4: How should I prepare and store frozen aliquots of this compound?
A4: To ensure long-term stability and prevent the introduction of contaminants, follow these steps:
-
Reconstitution: Reconstitute the this compound powder in a high-purity, sterile solvent, such as sterile water or a buffer with a neutral pH.[2][4]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots. This is a critical step to avoid repeated freeze-thaw cycles, which can significantly impact the peptide's stability.[2]
-
Freezing and Storage: For short-term storage (up to one month), aliquots can be stored at -20°C.[3][4] For long-term storage (up to six months), it is highly recommended to store the aliquots at -80°C.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | Ensure that frozen aliquots are stored at the recommended temperature (-80°C for long-term) and that freeze-thaw cycles are avoided. Prepare fresh aliquots from a new vial of lyophilized powder. |
| Inconsistent results between experimental replicates | Variability in the concentration of active this compound. | Use single-use aliquots to eliminate variability from freeze-thaw cycles. Ensure complete dissolution of the powder during reconstitution. |
| Precipitate observed in thawed aliquots | Peptide aggregation or precipitation due to improper solvent or multiple freeze-thaw cycles. | Reconstitute in the recommended solvent and ensure the peptide is fully dissolved. Avoid repeated freezing and thawing by preparing single-use aliquots. If precipitation is observed, the aliquot should be discarded. |
Quantitative Data on this compound Stability
The following tables provide a summary of the recommended storage conditions and expected stability based on supplier datasheets. It is important to note that these are general guidelines, and for critical applications, it is advisable to conduct your own stability studies.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -20°C | Up to 1 year[3] |
| -80°C | Up to 2 years[3] | |
| Stock Solution Aliquots | -20°C | Up to 1 month[3][4] |
| -80°C | Up to 6 months[3][4] |
Table 2: Illustrative Impact of Freeze-Thaw Cycles on Peptide Stability (General Guidance)
| Number of Freeze-Thaw Cycles | Potential Impact on Peptide Integrity |
| 1 | Minimal to no significant degradation expected. |
| 2-3 | Potential for some degradation and/or aggregation. |
| >3 | Significant risk of degradation, aggregation, and loss of biological activity. |
Experimental Protocols
Protocol 1: Preparation of Frozen Aliquots of this compound
Objective: To prepare single-use frozen aliquots of this compound to maintain its stability for long-term use.
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity water or appropriate sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in the recommended volume of sterile water or buffer to achieve the desired stock concentration. Gently vortex or pipette up and down to ensure complete dissolution.
-
Immediately after reconstitution, dispense the solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Label each aliquot clearly with the name of the peptide, concentration, and date of preparation.
-
Promptly freeze the aliquots by placing them in a -80°C freezer. Avoid slow freezing, as this can promote ice crystal formation that may damage the peptide.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To assess the stability of this compound in frozen aliquots over time by quantifying the amount of intact peptide.
Materials:
-
Frozen aliquots of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reference standard of this compound
Procedure:
-
At designated time points (e.g., 0, 1, 3, 6 months), thaw one aliquot of this compound rapidly at room temperature.
-
Inject a known volume of the thawed sample onto the HPLC system.
-
Perform a gradient elution from a low to a high percentage of Mobile Phase B to separate this compound from any potential degradation products.
-
Monitor the elution profile at a suitable wavelength (typically 220 nm or 280 nm for peptides).
-
Quantify the peak area of the intact this compound and compare it to the initial time point (T=0) and a freshly prepared reference standard.
-
Calculate the percentage of remaining this compound to determine its stability under the tested storage conditions.
Mandatory Visualizations
Caption: Workflow for the preparation, storage, and stability analysis of this compound frozen aliquots.
References
Addressing low signal-to-noise ratio in Felypressin Acetate binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Felypressin Acetate in binding assays. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic non-catecholamine vasoconstrictor.[1] Its primary molecular target is the Vasopressin V1a receptor (V1aR), a G protein-coupled receptor (GPCR).[2] Felypressin acts as an agonist at this receptor, mimicking the action of the endogenous ligand, Arginine Vasopressin (AVP).[2]
Q2: What is a common and critical issue when developing a this compound binding assay?
A2: A common and critical issue is achieving a satisfactory signal-to-noise ratio. This is often compromised by a low specific binding signal or high non-specific binding (NSB). Ideally, specific binding should account for at least 80% of the total binding at the radioligand's Kd concentration.[3][4]
Q3: How is non-specific binding (NSB) determined in a this compound binding assay?
A3: Non-specific binding is the portion of the radioligand that binds to components other than the V1a receptor, such as the filter membrane, lipids, or other proteins.[5] It is experimentally determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor that is structurally different from the radioligand, if possible.[4][5] For the V1a receptor, a high concentration (e.g., 1 µM) of unlabeled Arginine Vasopressin can be used to define NSB.[6]
Q4: What are the key parameters obtained from a saturation binding experiment?
A4: Saturation binding experiments are performed with increasing concentrations of a radioligand to determine the receptor density (Bmax), expressed in fmol/mg protein or sites per cell, and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[7]
Troubleshooting Guides for Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be attributed to two main problems: high non-specific binding or low specific binding. The following guides provide a systematic approach to troubleshoot these issues.
Issue 1: High Non-Specific Binding (NSB)
High NSB can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[5] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[4]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Radioligand Issues | Reduce Radioligand Concentration: Use a lower concentration of the radioligand. A common starting point is a concentration at or below the Kd value.[5] Verify Radioligand Purity: Impurities can contribute to high NSB. Ensure the radiochemical purity is greater than 90%.[5] Consider Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.[5] |
| Tissue/Cell Preparation | Optimize Protein Concentration: Reduce the amount of membrane protein. A typical range for most GPCR assays is 100-500 µg of membrane protein per well, though for cell line membranes, it can be as low as 3-20 µg.[5][8] It is crucial to titrate the amount of cell membrane to optimize the assay.[5] Ensure Thorough Homogenization and Washing: Proper homogenization and washing of membranes are necessary to remove endogenous ligands and other interfering substances.[5] |
| Assay Conditions | Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but it's critical to ensure that equilibrium for specific binding is reached.[5] This should be determined through kinetic experiments. Modify Assay Buffer Composition: Include agents like Bovine Serum Albumin (BSA) (e.g., 0.1-0.3%) to reduce non-specific interactions.[9] Increasing salt concentration can also help disrupt non-specific electrostatic interactions.[10] Increase Wash Steps: Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specific ligand-receptor complex.[5] |
| Filtration and Apparatus | Pre-treat Filters: Pre-soak filters in buffer or a solution of a blocking agent like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[8] Coating filters with BSA can also be beneficial.[5] Select Appropriate Filter Material: Glass fiber filters (GF/C or GF/B) are commonly used, but testing different types may identify one with lower NSB for your specific assay.[11] |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to differentiate from background noise.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Receptor-Related Issues | Confirm Receptor Presence and Activity: Ensure that the membrane preparation contains active V1a receptors. This can be verified with a positive control using a known V1a receptor agonist. Low Receptor Density: The tissue or cells used may have a low density of the target receptor. Consider using a cell line overexpressing the V1a receptor. Receptor Degradation: Ensure proper storage and handling of membrane preparations to prevent receptor degradation. Use protease inhibitors during preparation.[8] |
| Radioligand Issues | Insufficient Radioligand Concentration: While high concentrations can increase NSB, a concentration that is too low may not be detectable. Ensure the concentration range in saturation experiments brackets the Kd value.[4] Low Specific Activity of Radioligand: The specific activity of the radioligand is crucial for detecting low levels of binding. For tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[11] Radioligand Degradation: Improper storage of the radioligand can lead to decreased specific activity and purity. Follow the manufacturer's storage recommendations. |
| Assay Conditions | Insufficient Incubation Time: Incubation times that are too short will not allow the binding to reach equilibrium. The time required to reach equilibrium is dependent on the ligand, receptor, and temperature and should be determined experimentally.[4] Suboptimal Assay Buffer: The composition of the assay buffer, including pH and the presence of specific ions, can significantly impact specific binding. For V1a receptor binding, a common buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.[5][8] |
Quantitative Data
The following tables summarize key in vitro binding and functional potency data for Arginine Vasopressin (AVP) and Lysine Vasopressin (LVP), a close structural and functional analog of Felypressin. This data is derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: In Vitro Binding Affinity (Ki) at the Human V1a Receptor
| Compound | Receptor | Assay Type | Metric | Value (nM) |
|---|---|---|---|---|
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding | Ki | 3.5 |
Table 2: In Vitro Functional Potency (EC50) at the Human V1a Receptor
| Compound | Receptor | Assay Type | Metric | Value (nM) |
|---|---|---|---|---|
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization | EC50 | 0.93 |
Data for LVP is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against AVP.
Experimental Protocols
Protocol 1: Radioligand Filter Binding Assay for this compound (Competition)
This protocol outlines a general procedure for a competition radioligand binding assay to determine the affinity of this compound for the V1a receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human V1a receptor.
-
Radioligand: [3H]-(Arg8)-Vasopressin.[9]
-
Unlabeled Competitor: this compound and Arginine Vasopressin (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Scintillation Cocktail.
Procedure:
-
Assay Setup: Perform the assay in 96-well plates with a final volume of 250 µL per well.[8]
-
Pipetting:
-
To each well, add 150 µL of the membrane preparation (e.g., 50-120 µg protein for tissue or 3-20 µg for cells).[8]
-
Add 50 µL of varying concentrations of this compound (the competing test compound). For determining non-specific binding, add a saturating concentration of unlabeled Arginine Vasopressin (e.g., 1 µM). For total binding, add 50 µL of assay buffer.
-
Add 50 µL of the radioligand solution in assay buffer.[8] The concentration of the radioligand should be at or below its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filters using a 96-well cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Drying: Dry the filters for 30 minutes at 50°C.[8]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound. Determine the IC50 value by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Scintillation Proximity Assay (SPA) for this compound
SPA is a homogeneous assay format that does not require a separation step.
Principle: Receptor-containing membranes are immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, stimulating the scintillant to emit light. Unbound radioligand in the solution is too far away to cause a signal.[12]
Materials:
-
Membrane Preparation: Membranes from cells expressing the V1a receptor.
-
Radioligand: Suitable tritiated ([3H]) or iodinated ([125I]) V1a receptor ligand.
-
Unlabeled Ligands: this compound and a reference compound for NSB determination.
-
SPA Beads: e.g., Wheat Germ Agglutinin (WGA)-coated PVT SPA beads.
-
Assay Buffer: As optimized for the filter binding assay.
Procedure:
-
Membrane-Bead Coupling: Incubate varying concentrations of the membrane preparation with a fixed amount of SPA beads to determine the optimal ratio that provides a good signal-to-noise ratio.
-
Assay Setup: In a microplate, combine the pre-coupled membrane-bead complex, the radioligand at a concentration at or below its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium, with gentle agitation. This may require a longer incubation period than filtration assays.[12]
-
Signal Detection: Count the plate in a suitable scintillation counter.
-
Data Analysis: Analyze the data similarly to the filter binding assay to determine the IC50 and Ki values.
Visualizations
Caption: this compound signaling pathway via the V1a receptor.
Caption: General workflow for a radioligand filter binding assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and binding characteristics of two sulfhydryl-reactive probes for vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Vehicle solution considerations for in vivo Felypressin Acetate studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with Felypressin Acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic nonapeptide analogue of the hormone vasopressin.[1] It functions as a selective vasopressin V1a receptor agonist, leading to vasoconstriction.[2][3] This property makes it useful in medical and dental applications to reduce localized bleeding.[1]
Q2: What is the solubility of this compound?
A2: There are conflicting reports on the solubility of this compound. While some sources state it is soluble in water (potentially requiring sonication), others indicate it is soluble in DMSO but not in water.[2][4] It is recommended to start with small-scale solubility tests in your desired vehicle.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: The choice of vehicle depends on the route of administration. For intravenous (IV) or subcutaneous (SC) injections, a common approach is to first dissolve the peptide in a small amount of sterile water or a co-solvent like DMSO, and then dilute it to the final concentration with a sterile physiological buffer such as Phosphate-Buffered Saline (PBS).[1] It is crucial to ensure the final solution is isotonic and at a physiologically compatible pH (generally between 5 and 9).[5]
Q4: How should this compound powder and solutions be stored?
A4: this compound powder should be stored at -20°C for long-term stability.[6] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Cloudy solution or visible precipitate | - Peptide aggregation at high concentration.- pH of the buffer is close to the isoelectric point (pI) of the peptide.- Low ionic strength of the buffer. | - Briefly sonicate the solution in an ice bath to break up aggregates.[1]- Prepare a more dilute solution.[1]- Adjust the pH of the buffer away from the peptide's pI.[1]- Increase the ionic strength of the buffer (e.g., by using saline).[1]- First, dissolve the peptide in a small amount of a compatible organic solvent like DMSO, then slowly add it to the stirring physiological buffer.[1] |
| Difficulty dissolving the powder | - The peptide may have low solubility in the chosen solvent at room temperature. | - Gentle warming can be attempted, but avoid excessive heat to prevent peptide degradation.[1]- Use of sonication can aid dissolution.[4]- Try initial dissolution in a small volume of sterile water before diluting with buffer.[1] |
| Inconsistent experimental results | - Degradation of this compound in solution.- Improper storage of stock solutions. | - Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]- Ensure proper storage conditions (-20°C or -80°C for solutions).[1] |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H65N13O11S2 | [7] |
| Molecular Weight | 1040.22 g/mol | |
| Appearance | White to off-white powder | [6] |
| Solubility | Water (may require sonication), DMSO | [2][4] |
| Storage (Powder) | -20°C | [6] |
Recommended Vehicle Solutions for In Vivo Studies
| Route of Administration | Vehicle Composition | Considerations | Reference |
| Intravenous (IV) | - Saline (0.9% NaCl)- Phosphate-Buffered Saline (PBS) | - Ensure sterility by filtration (0.22 µm filter).- Adjust pH to physiological range (7.2-7.4).- For compounds with low aqueous solubility, a co-solvent like DMSO (e.g., 5-10%) can be used, followed by dilution with saline or PBS. | [1][5] |
| Subcutaneous (SC) | - Saline (0.9% NaCl)- Phosphate-Buffered Saline (PBS) | - Ensure sterility and isotonicity.- The pH should be as close to neutral as possible to minimize injection site irritation. | [5] |
| Intraperitoneal (IP) | - Saline (0.9% NaCl)- Phosphate-Buffered Saline (PBS) | - Ensure sterility and isotonicity.- Be cautious of potential irritation. | [5] |
Experimental Protocols
Preparation of this compound for Intravenous Injection in Rodents
Objective: To prepare a sterile solution of this compound for intravenous administration in a rodent model.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) (optional, for initial dissolution)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, the number of animals, and their weights. For example, a commonly cited dose in Wistar rats is 240 ng/kg.[4]
-
Initial Dissolution (if necessary):
-
If this compound does not readily dissolve in saline, first dissolve the weighed powder in a minimal amount of sterile DMSO (e.g., to make a concentrated stock solution).
-
-
Dilution:
-
Slowly add the sterile saline to the dissolved this compound (or the DMSO stock solution) while gently vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 5-10% of the total volume).
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free tube or vial.
-
-
Administration:
-
Administer the solution to the animals via the desired intravenous route (e.g., tail vein) at the calculated volume based on individual animal body weight.
-
-
Storage:
-
If not used immediately, store the prepared solution at 4°C for short-term use (within the same day) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound V1a receptor signaling cascade.
Experimental Workflow for In Vivo this compound Study
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gadconsulting.com [gadconsulting.com]
- 6. This compound - Pharmaceutical Grade Peptide Hormone at Best Price [jigspharma.com]
- 7. This compound | C46H65N13O11S2 | CID 5956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing off-target effects of Felypressin Acetate in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Felypressin Acetate in cellular assays, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic nonapeptide analogue of the hormone vasopressin.[1][2] Its primary mechanism of action is as a selective agonist for the vasopressin V1a receptor (V1aR), a G protein-coupled receptor (GPCR).[1][3]
Q2: What is the signaling pathway activated by this compound binding to the V1a receptor?
A2: The V1a receptor is coupled to the Gq/11 family of G proteins.[2] Upon agonist binding, this activates Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key second messenger that can be measured in cellular assays.[2]
Q3: What are the potential off-target receptors for this compound?
A3: Due to its structural similarity to vasopressin and oxytocin (B344502), this compound has the potential to interact with other vasopressin receptor subtypes (V1b and V2) and the oxytocin receptor (OTR).[2][4] While it is selective for V1a, high concentrations may lead to activation of these off-target receptors.[2]
Q4: How can I quantitatively assess the selectivity of this compound?
A4: Selectivity can be determined by comparing the binding affinities (Ki) and functional potencies (EC50) of this compound across the target (V1aR) and potential off-target receptors (V1bR, V2R, OTR). A significantly higher affinity and potency for V1aR indicates selectivity. This is typically achieved through competitive binding assays and functional assays such as calcium flux or cAMP accumulation assays.[2]
Q5: What are the appropriate cellular assays to measure the activity of this compound on its on-target and potential off-target receptors?
A5:
-
V1a and Oxytocin Receptors (Gq-coupled): Intracellular calcium mobilization assays are ideal for measuring the activation of these receptors.[2]
-
V2 Receptor (Gs-coupled): cAMP accumulation assays are used to measure the activation of the V2 receptor.
-
V1b Receptor (Gq-coupled): Intracellular calcium mobilization assays are also suitable for the V1b receptor.
Data Presentation
Table 1: Comparative Receptor Activity of Felypressin
| Ligand | Receptor | Parameter | Species | Value | Reference |
| Felypressin | Vasopressin V1a-R | Vasopressor Activity | Rat | 57 IU/mg | [2] |
| Felypressin | Oxytocin-R | Oxytocic Activity | Rat | 1 IU/mg | [2] |
Table 2: In Vitro Potency of Vasopressin Analogues at the Human V1a Receptor
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding (Ki) | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding (Ki) | Ki | 3.5 |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.93 |
Note: Data for Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against the endogenous ligand, Arginine Vasopressin (AVP). This data is derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[5]
Mandatory Visualizations
References
- 1. Agonist potency at the cloned human beta-3 adrenoceptor depends on receptor expression level and nature of assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Quality Control for Synthetic Felypressin Acetate Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Felypressin Acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic nonapeptide analogue of the hormone vasopressin. It functions as a selective agonist for the vasopressin V1a receptor, which is a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[1] Its binding to the V1a receptor initiates a signaling cascade that leads to vasoconstriction, making it useful in medical and dental applications to reduce localized bleeding.[1]
Q2: What are the typical quality specifications for a batch of synthetic this compound?
A2: While specifications can vary by manufacturer, a high-quality batch of synthetic this compound for research and development should generally meet the following criteria:
| Parameter | Specification |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥95.0% |
| Identity (by Mass Spectrometry) | Conforms to the expected molecular weight |
| Peptide Content | Report value |
| Acetate Content | Report value |
| Water Content (Karl Fischer) | Report value |
| Endotoxin | Report value (especially for in vivo studies) |
Q3: What are the common impurities found in synthetic this compound?
A3: Impurities in synthetic this compound can originate from the solid-phase peptide synthesis (SPPS) process, including deletion sequences, truncated sequences, or incompletely deprotected peptides. The European Pharmacopoeia (EP) lists several potential impurities, designated as Impurities A, B, C, D, E, and F. While their specific structures are not always publicly detailed, their molecular formulas provide clues to their nature, such as dimers or modified peptides.[2][3][4][5][6][7][][9][10][11][12][13][14][15][16][17][][19]
Q4: How should I properly store this compound powder and stock solutions?
A4: To ensure the stability and integrity of your this compound:
-
Powder: Store the lyophilized powder at -20°C or -80°C, protected from moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water). It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in vitro/in vivo.
Possible Cause 1: Peptide Degradation
-
Troubleshooting:
-
Ensure that stock solutions were stored properly in single-use aliquots at or below -20°C.
-
Prepare fresh working solutions for each experiment.
-
Check the pH and composition of your experimental buffer. Felypressin is most stable at neutral pH. Extreme pH values can cause hydrolysis.
-
If your experimental setup involves long incubation times at physiological temperatures, consider performing a stability study of Felypressin in your specific buffer.
-
Possible Cause 2: Incorrect Peptide Concentration
-
Troubleshooting:
-
Verify the peptide content of your specific batch from the Certificate of Analysis (CoA). The net peptide content is often less than 100% due to the presence of counter-ions (acetate) and water.
-
Ensure the peptide is fully dissolved in the initial solvent before making further dilutions. Sonication may aid in dissolution.
-
Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to adsorption.
-
Possible Cause 3: Presence of Impurities
-
Troubleshooting:
-
Review the purity of the this compound batch from the CoA. A purity of ≥95% is generally recommended for biological assays.
-
If you suspect impurities are interfering with your results, consider re-purifying the peptide using reverse-phase HPLC.
-
Issue 2: Poor solubility in aqueous buffers.
Possible Cause 1: Hydrophobicity of the Peptide
-
Troubleshooting:
-
Dissolve the this compound in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to your aqueous buffer. Note: Always check the tolerance of your experimental system to the organic solvent.
-
For aqueous dissolution, first, dissolve the peptide in a small volume of sterile, deionized water and then dilute it with the desired buffer.
-
Possible Cause 2: Aggregation
-
Troubleshooting:
-
Brief sonication in a water bath can help to break up aggregates and improve solubility.
-
Adjusting the pH of the buffer away from the isoelectric point (pI) of Felypressin can increase its solubility.
-
Issue 3: Unexpected peaks in HPLC chromatogram.
Possible Cause 1: Peptide Degradation
-
Troubleshooting:
-
Analyze a freshly prepared solution of this compound as a reference.
-
Compare the chromatogram of your sample to the reference. New peaks may indicate degradation products. Common degradation pathways include oxidation and deamidation.
-
Possible Cause 2: Synthesis-Related Impurities
-
Troubleshooting:
-
If the unexpected peaks are present in the chromatogram of a freshly prepared solution, they are likely synthesis-related impurities.
-
Use a high-resolution analytical column and an optimized gradient to achieve better separation of the main peak from the impurities.
-
LC-MS/MS can be used to identify the molecular weights of the impurity peaks and potentially elucidate their structures.
-
Quality Control Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC-UV
This protocol provides a general method for determining the purity of this compound and profiling related impurities.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in water or a suitable buffer.
- Dilute the stock solution to a working concentration of 0.1-0.5 mg/mL with the mobile phase A.
2. HPLC-UV System and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
3. Data Analysis:
- Integrate the peak areas of all peaks in the chromatogram.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
- Identify and quantify any impurity peaks relative to the main peak.
Protocol 2: Identity Confirmation and Impurity Identification by LC-MS/MS
This protocol is for confirming the molecular weight of this compound and identifying the molecular weights of any co-eluting impurities.
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in an appropriate solvent compatible with mass spectrometry (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS System and Conditions:
| Parameter | Recommended Setting |
| LC System | As described in Protocol 1, but with a formic acid-based mobile phase if TFA is not compatible with the MS system. |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode |
| Scan Mode | Full scan (e.g., m/z 200-2000) to determine the parent ion mass. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) of the parent ion to obtain fragment ions for sequence confirmation. |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
3. Data Analysis:
- Determine the monoisotopic mass of the main peak from the full scan mass spectrum and compare it to the theoretical mass of Felypressin.
- Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.
- Analyze the mass spectra of any impurity peaks to determine their molecular weights and infer potential modifications or truncations.
Visualizations
This compound Quality Control Workflow
Caption: A flowchart illustrating the typical manufacturing and quality control workflow for synthetic this compound.
Felypressin V1a Receptor Signaling Pathway
Caption: A diagram of the V1a receptor signaling pathway activated by this compound.
References
- 1. rxnchem.com [rxnchem.com]
- 2. Felypressin EP Impurity A | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. Felypressin EP Impurity D TFA Salt | Axios Research [axios-research.com]
- 4. rxnchem.com [rxnchem.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Felypressin Impurity F [sincopharmachem.com]
- 7. Felypressin Impurity C [sincopharmachem.com]
- 9. Felypressin EP Impurity F | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 10. Felypressin IMpurity B [m.chemicalbook.com]
- 11. Felypressin Impurity B | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 12. Felypressin EP Impurity C | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 13. Felypressin Impurity B - Creative Peptides [creative-peptides.com]
- 14. Felypressin EP Impurity D | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 15. Felypressin Impurity D [sincopharmachem.com]
- 16. rxnchem.com [rxnchem.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 19. tlcstandards.com [tlcstandards.com]
Validation & Comparative
A Comparative Analysis of the In Vivo Cardiovascular Side Effects of Felypressin Acetate and Epinephrine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo cardiovascular side effects of Felypressin (B344493) Acetate and Epinephrine (B1671497), supported by experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways.
Felypressin, a synthetic analogue of vasopressin, and epinephrine are both potent vasoconstrictors frequently used in local anesthetic solutions to prolong their effect.[1] While both achieve localized hemostasis, their systemic cardiovascular side effects differ significantly due to their distinct mechanisms of action.[1] Felypressin acts on vasopressin V1 receptors, whereas epinephrine targets adrenergic receptors, leading to varied impacts on heart rate, blood pressure, and myocardial oxygen balance.[1][2] This guide synthesizes in vivo experimental findings to illuminate these differences.
Quantitative Comparison of Cardiovascular Effects
The following table summarizes the key quantitative cardiovascular effects of intravenously administered Felypressin Acetate versus Epinephrine as observed in vivo in Wistar rats.
| Cardiovascular Parameter | This compound | Epinephrine | Key Findings |
| Mean Arterial Pressure (MAP) | Induces a pressor effect.[3] | Induces a higher pressor effect than felypressin.[1][3] | Epinephrine demonstrates a more potent hypertensive effect.[4] |
| Heart Rate (HR) | Induces bradycardia (a decrease in heart rate).[1][3] | Induces a similar degree of bradycardia to felypressin initially, but can also cause tachycardia.[3][5] | Felypressin is associated with a more consistent bradycardic response.[4] |
| Myocardial Oxygen Tension | Decreases myocardial oxygen tension.[6] | Does not significantly change myocardial oxygen tension.[6] | Felypressin may create an imbalance in myocardial oxygen supply and demand.[6] |
| Aortic Blood Flow | Decreases aortic blood flow.[6] | Increases aortic blood flow.[6] | The two vasoconstrictors have opposing effects on major blood vessel flow.[6] |
| Duration of Hypertensive Effect | Longer duration of action.[1] | Shorter duration of action.[1] | Felypressin's effects on blood pressure are more sustained.[4] |
Signaling Pathways
The distinct cardiovascular profiles of this compound and Epinephrine stem from their engagement with different receptor systems and downstream signaling cascades.
This compound selectively binds to the vasopressin V1a receptor (V1aR), a G protein-coupled receptor (GPCR).[7] This interaction primarily activates the Gq/11 family of G-proteins, initiating the phospholipase C (PLC) signaling pathway.[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), leading to vasoconstriction of vascular smooth muscle.[8][10]
Epinephrine, on the other hand, acts on both α- and β-adrenergic receptors.[2] Its cardiovascular effects are a composite of its actions on these different receptor subtypes.[11] Stimulation of α1-adrenergic receptors, also coupled to Gq proteins, leads to vasoconstriction in a manner similar to felypressin.[2] However, stimulation of β1-adrenoceptors in the heart, which are coupled to Gs proteins, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent increases in heart rate and contractility.[12] β2-adrenoceptor stimulation can lead to vasodilation, opposing the α1-mediated vasoconstriction.[11]
Experimental Protocols
The in vivo cardiovascular effects of this compound and Epinephrine are typically evaluated in animal models, such as Wistar rats, using the following experimental design.[1]
Animal Model and Preparation:
-
Species: Male Wistar rats are commonly used.[1]
-
Anesthesia: Anesthesia is induced, often with a combination of ketamine and xylazine, to allow for surgical procedures and minimize animal distress.
-
Catheterization: Catheters are inserted into the carotid artery for direct measurement of blood pressure and into the jugular vein for intravenous drug administration.[13]
Drug Administration:
-
Drugs: this compound and Epinephrine are prepared in saline solutions at specified concentrations.[1]
-
Dosage: Doses are calculated based on the animal's body weight (e.g., ng/kg or µg/kg).[1]
-
Administration: The drugs are administered as a bolus injection or continuous infusion through the venous catheter.[1]
Cardiovascular Monitoring:
-
Parameters: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded via the arterial catheter connected to a pressure transducer and a data acquisition system.[1][3]
-
Data Analysis: Baseline cardiovascular parameters are recorded before drug administration. The peak change in MAP and HR and the duration of the response are measured post-injection.[13] Statistical analyses, such as ANOVA, are used to compare the effects of the different drugs.[1]
References
- 1. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abccardiol.org [abccardiol.org]
- 5. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Felypressin, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Science Review: Vasopressin and the cardiovascular system part 1 – receptor physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. CV Physiology | Adrenergic and Cholinergic Receptors in the Heart [cvphysiology.com]
- 13. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Felypressin Acetate and Terlipressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Felypressin (B344493) Acetate and Terlipressin (B549273), two synthetic analogues of vasopressin. While both are potent vasoconstrictors acting on vasopressin receptors, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. This document synthesizes available experimental data to facilitate an objective comparison of their performance. It is important to note that direct head-to-head in vivo comparative studies are scarce in publicly available literature; therefore, this analysis is based on data from separate investigations.[1]
Mechanism of Action: Vasopressin V1a Receptor Signaling
Both Felypressin and Terlipressin exert their primary vasoconstrictive effects through agonism of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.[1][2] Upon binding, the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2] The subsequent increase in intracellular Ca2+ is the principal driver of smooth muscle contraction and, consequently, vasoconstriction.[2][3]
Terlipressin acts as a prodrug, being metabolized to its active form, lysine-vasopressin, which provides a longer duration of action.[1]
Data Presentation: In Vivo Hemodynamic Effects
The following tables summarize the quantitative data on the hemodynamic effects of Felypressin and Terlipressin from preclinical and clinical studies. It is crucial to recognize that these data are derived from different experimental models and are not from direct comparative trials.
Table 1: Hemodynamic Effects of Felypressin in Normotensive Rats [1]
| Parameter | Dose | Mean Arterial Pressure (MAP) Change (mmHg) | Heart Rate (HR) Change (bpm) |
| Felypressin | 0.4 µg/kg | +25 (approx.) | -50 (approx.) |
| 0.8 µg/kg | +40 (approx.) | -75 (approx.) | |
| 1.6 µg/kg | +55 (approx.) | -100 (approx.) | |
| Data extracted from a study by Cecanho et al. (2006) investigating the cardiovascular effects of felypressin in Wistar rats.[4] |
Table 2: Hemodynamic and Efficacy Data for Terlipressin in a Rat Model of Uncontrolled Hemorrhagic Shock [1]
| Parameter | Terlipressin (15 mcg/kg) |
| Mean Arterial Pressure (MAP) | Maintained at 80-110 mmHg for 45 minutes |
| Mortality Rate | Lowered compared to Lactated Ringer's solution |
| Serum Lactate (B86563) Level | Lowered compared to Lactated Ringer's solution |
Table 3: Hemodynamic Effects of Terlipressin in Patients with Portal Hypertension [5]
| Parameter | Bolus Injection (2mg) followed by intermittent injections (1mg/6h) | Bolus Infusion (1mg) followed by continuous infusion (4mg/24h) |
| Portal Venous Pressure (PVP) Reduction at 1h | 28.22% | 16.46% |
| Heart Rate (HR) Change at 1h | Decrease from 84.1 ± 12.8 to 73.8 ± 12.6 bpm | Decrease from 86.7 ± 11.5 to 77.1 ± 13.6 bpm |
| Mean Arterial Pressure (MAP) | Increased (not statistically significant) | Increased (not statistically significant) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vivo Cardiovascular Effects of Felypressin in Rats
-
Animal Model: Male Wistar rats (260–300 g).[6]
-
Surgical Preparation: A catheter is inserted into a femoral vein for drug injection and another into a femoral artery for blood pressure and heart rate measurement under ketamine anesthesia (10 mg/kg).[6]
-
Drug Administration: Felypressin is administered as an intravenous (IV) injection at doses of 240 ng/kg.[4] The drug is diluted in a 0.9% NaCl solution.[6]
-
Data Acquisition: Mean arterial pressure (MAP) and heart rate (HR) are measured continuously.[6] A baseline of 5 minutes is maintained prior to any injection, and an interval of 10 minutes is maintained between injecting two drugs or saline.[6]
-
Statistical Analysis: Analysis of variance followed by the Student-Newman-Keuls post hoc test is used for group comparisons, with a significance level set at P < .05.[6]
In Vivo Efficacy of Terlipressin in a Rat Model of Hemorrhagic Shock
-
Animal Model: Male Wistar rats.
-
Experimental Procedure: Uncontrolled hemorrhagic shock is induced. The rats are then divided into treatment groups.
-
Drug Administration: The Terlipressin group receives a bolus of terlipressin (15 mcg/kg) intravenously.[1]
-
Measured Parameters: Mean Arterial Pressure (MAP) is continuously monitored. Mortality rate and serum lactate levels are assessed at the end of the observation period.
Comparative Analysis and Conclusion
Based on the available in vivo data, both Felypressin and Terlipressin are potent vasoconstrictors that act via V1a receptors.[1] Terlipressin's efficacy in a hemorrhagic shock model, where it improved hemodynamic stability and reduced mortality, highlights its potential in critical care settings.[1] Felypressin also demonstrates a strong pressor response in normotensive models.[1]
A key differentiator is their pharmacokinetic profiles. Terlipressin's nature as a prodrug with a longer duration of action may be advantageous in clinical scenarios requiring sustained vasoconstriction.[1] In contrast, the in vivo pharmacokinetics of Felypressin are less well-documented in the available literature.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hemodynamic effects of continuous versus bolus infusion of terlipressin for portal hypertension: a randomized comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Felypressin, Lypressin, and Vasopressin Potency
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Vasopressin Analogs' In Vitro Performance at V1a, V1b, and V2 Receptors
This guide provides a comprehensive in vitro potency comparison of three key vasopressin analogs: Felypressin, Lypressin, and Arginine Vasopressin (AVP), the endogenous ligand. The data presented herein, summarized for clarity, is supported by detailed experimental protocols for the key assays employed in determining binding affinities and functional potencies. This objective comparison is intended to serve as a valuable resource for researchers and professionals engaged in pharmacological studies and the development of novel therapeutics targeting the vasopressin system.
Quantitative Comparison of In Vitro Potency
The in vitro potency of Felypressin, Lypressin, and Vasopressin is determined by their binding affinity (Ki) and functional activity (EC50) at the three primary vasopressin receptor subtypes: V1a, V1b, and V2. The following tables summarize the available quantitative data from studies utilizing recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | V1a Receptor | V1b Receptor | V2 Receptor |
| Felypressin | Data not available | Data not available | Data not available |
| Lypressin (LVP) | 3.5[1] | Data not available | ~10[3] |
| Vasopressin (AVP) | 1.8[1] | 0.25[4] | 1.21[4] |
Table 2: Functional Potency (EC50, nM)
| Compound | V1a Receptor (Calcium Mobilization) | V1b Receptor (Calcium Mobilization) | V2 Receptor (cAMP Accumulation) |
| Felypressin | Data not available | Data not available | Data not available |
| Lypressin (LVP) | 0.93[1] | Data not available | Data not available |
| Vasopressin (AVP) | 0.47[1] | 0.90[4] | 2.22[4] |
Signaling Pathways and Experimental Workflows
The differential effects of these vasopressin analogs are rooted in the distinct signaling pathways activated by the V1a, V1b, and V2 receptors. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflows for determining in vitro potency.
V1a/V1b Receptor Signaling Pathway
V2 Receptor Signaling Pathway
General Experimental Workflow
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to determine the potency of Felypressin, Lypressin, and Vasopressin.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Preparation: Membranes are prepared from CHO cells stably expressing the human V1a, V1b, or V2 receptor.[1][4]
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor compound (Felypressin, Lypressin, or Vasopressin).[1]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[1]
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
Intracellular Calcium Mobilization Assay (for V1a and V1b EC50 Determination)
This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors (V1a and V1b), leading to an increase in intracellular calcium concentration.[5]
-
Cell Culture: CHO cells stably expressing the human V1a or V1b receptor are cultured to an appropriate density in black, clear-bottom multi-well plates.[1][5]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium. Probenecid may be included to prevent dye leakage.[5]
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (Felypressin, Lypressin, or Vasopressin).[1]
-
Signal Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader with kinetic reading capability.[5]
-
Data Analysis: A dose-response curve is generated by plotting the peak fluorescence response against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve using a sigmoidal dose-response model.[1]
cAMP Accumulation Assay (for V2 EC50 Determination)
This functional assay quantifies the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) following the activation of Gs-coupled receptors, such as the V2 receptor.
-
Cell Culture: CHO cells stably expressing the human V2 receptor are plated in white, opaque multi-well plates and incubated overnight.[6]
-
Assay Conditions: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[6]
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the agonist (Lypressin or Vasopressin) and incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.[6]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or other immunoassay principles.[6]
-
Data Analysis: The signal generated by the assay is used to determine the amount of cAMP produced. A dose-response curve is constructed by plotting the signal against the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response model.[6]
References
- 1. innoprot.com [innoprot.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Vasopressin Receptor Selectivity of Felypressin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Felypressin Acetate's selectivity for the vasopressin receptor subtypes V1a, V1b, and V2. Felypressin, a synthetic nonapeptide analogue of vasopressin, is primarily utilized as a vasoconstrictor in dental anesthesia.[1][2][3][4] Its therapeutic efficacy and safety profile are intrinsically linked to its selectivity for the V1a receptor over other vasopressin and related receptors. The actions of endogenous vasopressin are mediated by three G protein-coupled receptor (GPCR) subtypes (V1a, V1b, V2), which are distinguished by their location, function, and signal transduction mechanisms.[5]
Overview of Vasopressin Receptor Subtypes
The distinct physiological effects of vasopressin and its analogues are determined by their affinity for specific receptor subtypes.
| Receptor Subtype | Primary Locations | Key Functions | Primary Signaling Pathway |
| V1a | Vascular smooth muscle, platelets, hepatocytes, myometrium[5] | Vasoconstriction, platelet aggregation, glycogenolysis, uterine contraction[5] | Gq/11 → Phospholipase C (PLC) → IP₃ & DAG → ↑ Intracellular Ca²⁺[6][7][8][9] |
| V1b (V3) | Anterior pituitary gland[5][10] | ACTH, prolactin, and endorphin release[5][10] | Gq/11 → Phospholipase C (PLC) → IP₃ & DAG → ↑ Intracellular Ca²⁺[9][10] |
| V2 | Kidney collecting duct, vascular endothelium[5][10] | Antidiuresis (water reabsorption via AQP-2 insertion)[5][11] | Gs → Adenylyl Cyclase → ↑ cAMP → PKA Activation[5][11][12][13] |
Comparative Receptor Binding and Functional Potency
The table below includes data for Arginine Vasopressin (AVP), the primary endogenous ligand, and Lysine Vasopressin (LVP), a close structural and functional analogue of Felypressin, to provide a quantitative comparison.[1] Other selective agents are included to illustrate the spectrum of receptor selectivity.
| Compound | Target Receptor | Potency Metric | Value (nM) | Selectivity Profile |
| Arginine Vasopressin (AVP) | hV1a | Ki | 1.8[1] | Non-selective Agonist[15] |
| hV2 | Ki | ~0.85[15] | ||
| Felypressin | V1a | - | Potent Agonist[2][4][14][16] | V1a-selective Agonist |
| Lysine Vasopressin (LVP) | hV1a | Ki | 3.5[1] | V1a-selective Agonist |
| (Surrogate for Felypressin) | hV1a | EC₅₀ (Ca²⁺) | 0.93[1] | |
| Desmopressin | hV1a | Ki | 62.4[15] | V2-selective Agonist[15] |
| hV2 | Ki | 65.9 (Note: Other studies show higher V2 affinity)[15] | ||
| Terlipressin | hV1a | Ki | ~1100[15] | V1a-selective Agonist (Prodrug)[15][17] |
| hV2 | Ki | ~6900[15] | ||
| Relcovaptan (SR-49059) | hV1a | Ki | 1.3 ± 0.2[15] | V1a-selective Antagonist[15] |
Note: Ki and EC₅₀ values can vary between studies based on assay conditions and cell systems used.[15]
Signaling Pathways
The selectivity of Felypressin for the V1a receptor results in the activation of a distinct intracellular signaling cascade compared to V2 receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 6. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 8. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmain.com [pharmain.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Felypressin and Lypressin V1a Receptor Binding and a Lack of Kinetic Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Felypressin and Lypressin, focusing on their binding characteristics to the Vasopressin V1a receptor. Due to the limited availability of direct kinetic data (k"on", k"off"), this comparison primarily relies on binding affinity (K"i") and functional potency (EC"50") values, with Lypressin serving as a close structural and functional analogue for Felypressin.
Felypressin, a synthetic analogue of the natural hormone Lypressin (Lysine Vasopressin), is a potent agonist of the Vasopressin V1a receptor, a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells.[1] This interaction mediates vasoconstriction, a key physiological effect utilized in clinical applications such as dental anesthesia to reduce localized bleeding.[1][2] Understanding the binding characteristics of these peptides to the V1a receptor is crucial for predicting their physiological effects and for the development of novel therapeutics.
Quantitative Comparison of V1a Receptor Binding
While direct comparative kinetic data for Felypressin is scarce in publicly available literature, data for its close analogue, Lypressin, provides valuable insights into its interaction with the human V1a (hV1a) receptor. The following table summarizes the in vitro binding affinity (K"i") and functional potency (EC"50") for Lypressin in comparison to the endogenous ligand, Arginine Vasopressin (AVP).[1] This data was derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[1]
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding (K"i") | K"i" | 1.8[1] |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding (K"i") | K"i" | 3.5[1] |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization (EC"50") | EC"50" | 0.47[1] |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization (EC"50") | EC"50" | 0.93[1] |
Table 1: Comparative in vitro potency of Arginine Vasopressin (AVP) and Lysine Vasopressin (LVP) at the human V1a receptor. Data for LVP is presented as a surrogate for Felypressin.[1]
The data indicates that while both AVP and Lypressin are potent agonists at the V1a receptor, Arginine Vasopressin demonstrates a slightly higher binding affinity and functional potency in vitro.[1]
V1a Receptor Signaling Pathway
The binding of an agonist like Felypressin or Lypressin to the V1a receptor initiates a well-defined signaling cascade. This process is crucial for the physiological responses mediated by these peptides.
Experimental Protocols
The determination of binding affinity (K"i") and functional potency (EC"50") involves specific in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay (for K"i" Determination)
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.[3]
1. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) that stably express the human vasopressin V1a receptor.[3]
-
Harvest the cells and homogenize them in a cold lysis buffer.[3]
-
Centrifuge the homogenate to pellet the cell membranes.[3]
-
Resuspend the membrane pellet in an appropriate assay buffer.[3]
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled competitor (Felypressin or Lypressin).[3][4]
-
Incubate the plate to allow the binding to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[3]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.[3]
-
Determine the IC"50" value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.[3]
-
Calculate the K"i" value using the Cheng-Prusoff equation: K"i" = IC"50" / (1 + [L]/K"d"), where [L] is the concentration of the radioligand and K"d" is its dissociation constant.[3]
Calcium Mobilization Assay (for EC"50" Determination)
This functional assay measures the ability of an agonist to stimulate the V1a receptor and trigger an intracellular calcium release, providing a measure of its potency (EC"50") and efficacy (E"max").[3]
1. Cell Preparation:
-
Seed cells expressing the V1a receptor into a 96-well, black-walled, clear-bottom plate.[4]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence upon binding to calcium.[1]
2. Agonist Stimulation:
-
Stimulate the cells with varying concentrations of the agonist (Felypressin or Lypressin).[1]
3. Signal Detection:
-
Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium, in real-time using a fluorescence plate reader.[1]
4. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.[3]
-
Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve.[3]
-
From this curve, determine the EC"50" (the concentration of the agonist that produces 50% of the maximal response) and the E"max" (the maximum response).[3]
Conclusion
The available data indicates that both Felypressin and its close analogue Lypressin are potent agonists of the V1a receptor, with potencies in the low nanomolar range. While direct kinetic binding data (k"on", k"off") remains elusive in the public domain, the provided binding affinity (K"i") and functional potency (EC"50") values offer a solid foundation for their comparative pharmacology. The detailed experimental protocols outlined herein provide a clear framework for researchers seeking to conduct similar in vitro characterizations of V1a receptor ligands. Further studies employing techniques such as surface plasmon resonance would be beneficial to elucidate the precise association and dissociation kinetics of Felypressin and Lypressin at the V1a receptor.
References
A Head-to-Head Comparison of Felypressin and Terlipressin on Systemic Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
Felypressin (B344493) and Terlipressin (B549273), both synthetic analogues of the endogenous hormone vasopressin, are potent vasoconstrictors that exert their primary effects through the activation of vasopressin V1a receptors. While sharing a common mechanism of action, their clinical applications, pharmacokinetic profiles, and systemic hemodynamic effects exhibit notable differences. This guide provides an objective, data-driven comparison of Felypressin and Terlipressin to inform research and drug development.
Mechanism of Action: V1a Receptor Signaling
Both Felypressin and Terlipressin bind to and activate V1a receptors, which are G protein-coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells.[1][2] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction.[2] Upon ligand binding, the receptor activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores in the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2][3] The subsequent increase in intracellular calcium concentration is the primary driver of smooth muscle contraction, resulting in vasoconstriction and an increase in systemic vascular resistance.[3]
Systemic Hemodynamic Effects: A Comparative Overview
Direct head-to-head clinical trials comparing the systemic hemodynamic effects of Felypressin and Terlipressin are limited. However, by juxtaposing data from various preclinical and clinical studies, a comparative profile can be constructed.
Table 1: Summary of Systemic Hemodynamic Effects
| Hemodynamic Parameter | Felypressin | Terlipressin |
| Mean Arterial Pressure (MAP) | Increases[4][5] | Increases significantly[6][7][8] |
| Heart Rate (HR) | Decreases (Bradycardia)[4][5] | Decreases[6][7][9] |
| Cardiac Output (CO) | Decreased aortic blood flow observed in animal models[1] | Decreases significantly[6][7][8] |
| Systemic Vascular Resistance (SVR) | Implied increase due to vasoconstriction | Increases significantly[6][7][8] |
Felypressin: Preclinical Data
Studies in animal models have demonstrated the pressor and bradycardic effects of Felypressin.
Table 2: Hemodynamic Effects of Felypressin in Wistar Rats
| Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| 0.4 µg/kg | ~ +25 | ~ -50 |
| 0.8 µg/kg | ~ +40 | ~ -75 |
| 1.6 µg/kg | ~ +55 | ~ -100 |
| Data extracted from a study by Cecanho et al. (2006) investigating the cardiovascular effects of felypressin in Wistar rats.[10] |
In other animal studies, Felypressin has been shown to decrease aortic blood flow and myocardial tissue oxygen tension, suggesting a potential for increased myocardial oxygen demand/supply imbalance.[1][11]
Terlipressin: Clinical and Preclinical Data
Terlipressin has been more extensively studied in clinical settings, particularly in patients with cirrhosis and portal hypertension.
Table 3: Hemodynamic Effects of Terlipressin in Patients with Cirrhosis
| Parameter | Baseline (Mean ± SD) | 30 min after 1 mg Terlipressin (Mean ± SD) | P-value |
| Mean Arterial Pressure (mmHg) | 83.4 ± 10.5 | 96.5 ± 11.7 | < 0.001 |
| Heart Rate (bpm) | 78.6 ± 12.1 | 70.8 ± 11.2 | < 0.001 |
| Cardiac Output (L/min) | 6.2 ± 1.5 | 5.2 ± 1.3 | < 0.001 |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1089 ± 298 | 1548 ± 412 | < 0.001 |
| Data from a study by Narahara et al. (2009) in 19 patients with cirrhosis.[6][7] |
A key distinguishing feature of Terlipressin is its pharmacokinetic profile. It acts as a pro-drug, being gradually converted to the active metabolite, lysine-vasopressin.[10] This results in a longer duration of action compared to Felypressin, which may be advantageous in clinical scenarios requiring sustained vasoconstriction.[10]
Experimental Protocols
Cardiovascular Effects of Felypressin in Rats
The following is a generalized experimental workflow based on studies investigating the cardiovascular effects of Felypressin in rats.[1][4]
Methodology:
-
Animal Model: Male Wistar rats are typically used.[4]
-
Surgical Preparation: Catheters are inserted into the femoral artery for blood pressure measurement and the femoral vein for drug administration.[4]
-
Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a pressure transducer connected to a data acquisition system.[4]
-
Drug Administration: Felypressin is administered intravenously at various doses.[10]
-
Data Analysis: Changes in MAP and HR from baseline are calculated and compared across different dose groups.
Hemodynamic Effects of Terlipressin in Patients with Cirrhosis
The following outlines a typical experimental protocol for assessing the hemodynamic effects of Terlipressin in patients with cirrhosis.[6][7]
Methodology:
-
Patient Population: The study includes patients diagnosed with cirrhosis and portal hypertension.[6][7]
-
Hemodynamic Assessment: Systemic and hepatic hemodynamics are measured. This typically involves hepatic venous catheterization to measure the hepatic venous pressure gradient (HVPG). Cardiac output is often determined by thermodilution or other methods. Systemic vascular resistance is calculated from MAP, central venous pressure, and cardiac output.[6]
-
Procedure: Baseline hemodynamic parameters are recorded. Terlipressin is then administered intravenously, and hemodynamic measurements are repeated at specified time points (e.g., 30 minutes) after administration.[6][7]
-
Data Analysis: Pre- and post-infusion hemodynamic data are compared using appropriate statistical tests to determine the significance of any changes.[6][7]
Conclusion
Both Felypressin and Terlipressin are potent vasoconstrictors that increase mean arterial pressure and decrease heart rate. Terlipressin has been more extensively studied in humans and is characterized by a longer duration of action due to its pro-drug nature.[10] The available data suggest that Terlipressin has a more pronounced and sustained effect on systemic hemodynamics, making it suitable for conditions requiring prolonged vasoconstriction, such as hepatorenal syndrome and variceal bleeding.[10] Felypressin's primary use is as a vasoconstrictor in local anesthetic solutions, where its shorter duration of action and localized effects are desirable.[10] Further direct head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their systemic hemodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of terlipressin on systemic, hepatic and renal hemodynamics in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the hemodynamic effects of terlipressin in patients with hepatorenal syndrome using advanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of continuous versus bolus infusion of terlipressin for portal hypertension: a randomized comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Felypressin-induced reduction in coronary blood flow and myocardial tissue oxygen tension during anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Felypressin Acetate: A Comparative Analysis of its Cross-reactivity with G-Protein Coupled Receptors
For Immediate Release
This guide provides a detailed comparison of felypressin (B344493) acetate's interaction with its primary target, the vasopressin V1a receptor, and its cross-reactivity with other G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology and related fields.
Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily used in dental anesthesia.[1][2] Its therapeutic effect is mediated through its high affinity and selectivity for the vasopressin V1a receptor, a member of the GPCR family.[3] Understanding the selectivity profile of felypressin is crucial for predicting its potential off-target effects and ensuring its therapeutic safety.
Quantitative Comparison of Receptor Activity
While comprehensive public data on the screening of felypressin against a wide panel of GPCRs is limited, available evidence strongly indicates a high degree of selectivity for the vasopressin V1a receptor. The following table summarizes the known and expected activity of felypressin at various GPCRs. Data for the oxytocin (B344502) receptor is included due to its structural similarity to the vasopressin receptors. For other major GPCR families, the lack of significant reported interactions suggests high selectivity.
| Receptor Target Family | Specific Receptor | Felypressin Acetate (B1210297) Activity | Supporting Data/Reference |
| Vasopressin Receptors | V1a Receptor | Potent Agonist | Primary therapeutic target.[3] |
| V1b Receptor | Activity not extensively reported in public literature | ||
| V2 Receptor | Reduced antidiuretic activity compared to vasopressin | [3] | |
| Oxytocin Receptors | Oxytocin Receptor (OTR) | Very low agonist activity | Vasopressor activity is ~57 times higher than oxytocic activity. Binding affinity is ~1000 times lower than oxytocin. |
| Adrenergic Receptors | α1, α2, β subtypes | No reported significant activity | Stated to have no interaction with adrenergic receptors.[2] |
| Muscarinic Receptors | M1 - M5 subtypes | No reported significant activity | No significant off-target effects reported in broad safety screenings. |
| Dopaminergic Receptors | D1 - D5 subtypes | No reported significant activity | No significant off-target effects reported in broad safety screenings. |
| Serotonergic Receptors | 5-HT subtypes | No reported significant activity | No significant off-target effects reported in broad safety screenings. |
Signaling Pathways and Experimental Workflow
The activation of the V1a receptor by felypressin initiates a well-defined signaling cascade. The experimental workflow to determine GPCR cross-reactivity typically involves a series of in vitro assays to measure binding affinity and functional response.
V1a Receptor Signaling Pathway
Experimental Workflow for GPCR Cross-Reactivity
Detailed Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays used to assess GPCR cross-reactivity are provided below.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
1. Materials:
-
Cell membranes prepared from cells expressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-Arginine Vasopressin).
-
Unlabeled felypressin acetate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
-
96-well microplates.
2. Protocol:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of unlabeled this compound (or vehicle for total binding).
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value).
-
Cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of an unlabeled specific ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of felypressin. Plot the percentage of specific binding against the logarithm of the felypressin concentration to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This functional assay measures the ability of an agonist to stimulate a Gq-coupled GPCR, leading to an increase in intracellular calcium.
1. Materials:
-
Cells stably or transiently expressing the target Gq-coupled GPCR.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
This compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
2. Protocol:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer (with or without probenecid). Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Reading: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument automatically adds varying concentrations of this compound to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of felypressin. Plot the response against the logarithm of the felypressin concentration to generate a dose-response curve and determine the EC50 value.
cAMP Assay (HTRF Assay)
This assay measures the modulation of cyclic AMP (cAMP) levels following the activation of Gs- or Gi-coupled GPCRs.
1. Materials:
-
Cells stably or transiently expressing the target Gs- or Gi-coupled GPCR.
-
Cell culture medium.
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume white microplates.
-
An HTRF-compatible plate reader.
2. Protocol (for a Gi-coupled receptor):
-
Cell Preparation: Harvest and resuspend the cells in assay buffer.
-
Compound Addition: Dispense varying concentrations of this compound into the wells of the microplate.
-
Cell Stimulation: Add the cell suspension to the wells. For Gi-coupled receptors, a co-stimulation with a fixed concentration of forskolin is performed to induce a measurable level of cAMP that can be inhibited by the agonist.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and use a standard curve to determine the cAMP concentration in each well. Plot the cAMP concentration against the logarithm of the felypressin concentration to generate a dose-response curve and determine the IC50 value.
References
Felypressin Acetate: A Comparative Efficacy Analysis Against Other Synthetic Vasopressin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of felypressin (B344493) acetate (B1210297) with other key synthetic vasopressin analogs, including terlipressin (B549273), desmopressin (B549326), and lypressin. The comparative analysis is supported by experimental data on receptor binding affinity, functional potency, and in vivo effects, offering valuable insights for research and drug development.
Executive Summary
Felypressin, a synthetic analog of vasopressin, is primarily utilized as a vasoconstrictor in dental anesthesia due to its favorable safety profile compared to catecholamines.[1][2][3] Its efficacy is mediated through the activation of vasopressin receptors, predominantly the V1a receptor located on vascular smooth muscle cells.[4][5] This guide delves into a comparative analysis of felypressin's performance against other synthetic vasopressin analogs, highlighting differences in receptor selectivity, potency, and duration of action that are critical for their distinct clinical applications. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparative Efficacy: A Data-Driven Overview
The efficacy of vasopressin analogs is determined by their affinity and activity at the different vasopressin receptor subtypes: V1a, V1b, and V2. The V1a receptor primarily mediates vasoconstriction, while the V2 receptor is responsible for the antidiuretic effect.[6][7][8]
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50) of Vasopressin Analogs
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) | Source(s) |
| Arginine Vasopressin (AVP) (Endogenous Ligand) | hV1a | Radioligand Binding | Ki | 0.8 - 1.8 | [4][7] |
| hV2 | Radioligand Binding | Ki | 0.85 | [7] | |
| hV1a | Calcium Mobilization | EC50 | 0.47 | [4] | |
| Lypressin (Lysine Vasopressin - LVP) | hV1a | Radioligand Binding | Ki | 1.8 - 3.5 | [4][7] |
| (Surrogate for Felypressin) | hV2 | Radioligand Binding | Ki | 10 | [7] |
| hV1a | Calcium Mobilization | EC50 | 0.93 | [4] | |
| Terlipressin | hV1a | Radioligand Binding | Ki | 1100 | [7] |
| hV2 | Radioligand Binding | Ki | 6900 | [7] | |
| Desmopressin (dDAVP) | hV1b | Radioligand Binding | Ki | 5.84 | |
| hV2 | Radioligand Binding | Ki | 65.9 | ||
| hV1b | Functional Assay | EC50 | 11.4 | ||
| hV2 | Functional Assay | EC50 | 23.9 |
Note: Data for Lypressin is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against AVP.[4] Ki and EC50 values are collated from multiple sources and may vary based on experimental conditions.
Table 2: In Vivo Effects and Pharmacokinetic Properties
| Analog | Primary Effect | Potency | Duration of Action | Key Clinical Use |
| Felypressin | Vasoconstriction | Greater vasoconstrictor than antidiuretic activity[5] | - | Local anesthetic adjuvant[3][5] |
| Terlipressin | Vasoconstriction | Selective for V1 receptors[9][10] | Long-acting (prodrug)[10][11] | Variceal bleeding, Hepatorenal syndrome[9] |
| Desmopressin | Antidiuresis | High antidiuretic-to-pressor ratio (2000-4000:1)[6][8] | 6-24 hours[6] | Diabetes insipidus, Nocturnal enuresis[6] |
| Lypressin | Antidiuresis & Vasoconstriction | - | 3-4 hours (nasal)[12] | Diabetes insipidus[12][13][14] |
Signaling Pathways of Vasopressin Receptors
The distinct physiological effects of vasopressin analogs are a direct consequence of the specific signaling pathways activated by V1a and V2 receptors.
As illustrated, felypressin primarily acts via the V1a receptor, leading to an increase in intracellular calcium and subsequent smooth muscle contraction, resulting in vasoconstriction. In contrast, analogs like desmopressin are highly selective for the V2 receptor, which couples to Gs proteins to increase cAMP levels, leading to the insertion of aquaporin-2 (AQP2) water channels in the collecting ducts of the kidney and enhanced water reabsorption.[15][16][17]
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro and in vivo experimental models. The following are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay is fundamental for determining the binding affinity (Ki) of a compound to a specific receptor.
Objective: To determine the affinity of felypressin acetate and other vasopressin analogs for V1a and V2 receptors.
Methodology:
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the recombinant human V1a or V2 receptor.[4][18]
-
Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [3H]Arginine Vasopressin) is used.[7][18]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[19]
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound).[4]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[20]
-
Detection: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[21]
In Vivo Vasoconstrictor Assay (Rat Blood Pressure Model)
This assay is used to determine the pressor (vasoconstrictor) potency of a compound in a living organism.
Objective: To compare the in vivo vasoconstrictor efficacy of this compound and other vasopressin analogs.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[22][23]
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., urethane (B1682113) or a ketamine/xylazine combination).[22]
-
Surgical Preparation: The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for intravenous drug administration.[22]
-
Blood Pressure Measurement: The arterial cannula is connected to a pressure transducer, and mean arterial pressure (MAP) is continuously recorded.[22][24]
-
Drug Administration: Increasing doses of the vasopressin analog are administered intravenously, and the peak increase in MAP from baseline is recorded for each dose.
-
Data Analysis: A dose-response curve is constructed by plotting the change in MAP against the logarithm of the dose. The dose that produces 50% of the maximal pressor response (ED50) is calculated to determine the potency of the compound.
Conclusion
This compound demonstrates a preference for the V1a receptor, consistent with its primary use as a vasoconstrictor.[5] Its efficacy, when compared to other synthetic vasopressin analogs, is characterized by a moderate vasoconstrictor effect and a reduced antidiuretic activity. Terlipressin, a prodrug of lypressin, exhibits a longer duration of action and is also selective for the V1 receptor, making it suitable for conditions requiring sustained vasoconstriction.[9][10][11] In contrast, desmopressin's high selectivity for the V2 receptor results in potent antidiuretic effects with minimal pressor activity.[6][8] Lypressin, structurally similar to felypressin, displays both vasoconstrictor and antidiuretic properties.[12]
The choice of a vasopressin analog for a specific therapeutic application is critically dependent on its receptor selectivity and pharmacokinetic profile. This comparative guide, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers and clinicians in the field of vasopressin pharmacology. Further direct comparative studies under standardized conditions would be beneficial to refine our understanding of the relative potencies and selectivities of these compounds.
References
- 1. Advantages of anterior inferior alveolar nerve block with felypressin-propitocaine over conventional epinephrine-lidocaine: an efficacy and safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoconstrictors | Pocket Dentistry [pocketdentistry.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. MODERN APPROACH IN TREATMENT OF μ DIABETES INSIPIDUS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. litfl.com [litfl.com]
- 10. The current applications and future directions of terlipressin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. va.gov [va.gov]
- 12. mims.com [mims.com]
- 13. Lypressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. zenodo.org [zenodo.org]
- 18. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. scispace.com [scispace.com]
- 22. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High blood pressure reduction reverses angiotensin II type 2 receptor-mediated vasoconstriction into vasodilation in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Long-lasting changes of rat blood pressure to vasoconstrictors and vasodilators induced by nitric oxide donor infusion: involvement of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Renal Effects of Felypressin and Arginine Vasopressin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal effects of Felypressin and Arginine Vasopressin (AVP), drawing upon available experimental data. While both are analogues of the endogenous hormone vasopressin, their distinct receptor affinities and pharmacological profiles translate to differing impacts on renal function. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding.
Executive Summary
Arginine Vasopressin (AVP), the primary endogenous antidiuretic hormone, exerts its renal effects through both V1a and V2 receptors. Its activation of V2 receptors in the collecting duct is crucial for water reabsorption, while V1a receptor activation contributes to vasoconstriction, including that of the renal vasculature. Felypressin, a synthetic analogue, demonstrates a pronounced selectivity for the V1a receptor, resulting in potent vasoconstrictor effects with significantly less antidiuretic activity compared to AVP. Direct comparative studies on their in vivo renal effects are limited; much of the available data for Felypressin's direct renal impact is inferred from studies on Lysine (B10760008) Vasopressin (LVP), a closely related analogue.
Comparative Analysis of Receptor Affinity and Potency
The differential renal effects of Felypressin and AVP are rooted in their distinct interactions with vasopressin receptor subtypes. AVP is a non-selective agonist at both V1a and V2 receptors, whereas Felypressin exhibits strong selectivity for the V1a receptor.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding (Ki) | Ki | 1.8[1] |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding (Ki) | Ki | 3.5[1] |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.47[1] |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.93[1] |
*Data for Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against AVP.[1]
Impact on Renal Hemodynamics
AVP's action on both V1a and V2 receptors results in a complex regulation of renal blood flow. V1a receptor-mediated vasoconstriction can reduce renal blood flow, particularly in the renal medulla.[2][3] Conversely, under certain conditions, the antidiuretic action of AVP, mediated by V2 receptors, has been associated with an increase in the glomerular filtration rate (GFR).[4]
Effects on Water and Solute Excretion
The most significant functional difference between AVP and Felypressin in the kidney lies in their antidiuretic effects. AVP's potent activation of V2 receptors leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, resulting in increased water reabsorption and concentrated urine.[7][8][9]
Felypressin is known to have significantly less antidiuretic activity than AVP.[10] A comparative study in conscious dogs demonstrated that the antidiuretic potency of AVP was greater and its action lasted longer than that of LVP.[5][6] Furthermore, during water diuresis, AVP increased only sodium excretion, while LVP increased both sodium and potassium excretion.[5][6]
Table 2: Comparative In Vivo Renal Effects in Conscious Dogs
| Parameter | Arginine Vasopressin (AVP) | Lysine Vasopressin (LVP)* |
| Antidiuretic Potency | Greater | Lesser |
| Duration of Antidiuretic Action | Longer | Shorter |
| Effect on Na+ Excretion (Water Diuresis) | Increased | Increased |
| Effect on K+ Excretion (Water Diuresis) | No significant change | Increased |
| Antagonism of Oxytocin-induced GFR/RPF increase | 5-6 times more potent | Less potent |
*Data for Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin.[5][6]
Signaling Pathways
The distinct renal effects of Felypressin and Arginine Vasopressin are a direct consequence of the signaling cascades initiated by their respective receptor binding.
Experimental Protocols
Radioligand Binding Assay for V1a Receptor Affinity
This assay quantifies the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.[1]
-
Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.[1]
-
Incubation: A fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-AVP) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (Felypressin or AVP).[1]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Renal Function in Conscious Dogs
This protocol allows for the comparison of the effects of vasopressin analogues on renal function in an unanesthetized state.[5][6]
-
Animal Model: Conscious trained female dogs.
-
Hydration State: Water diuresis is induced by oral administration of water.
-
Drug Administration: Highly purified Arginine Vasopressin or Lysine Vasopressin is administered intravenously.
-
Measurements:
-
Urine flow rate is measured by collecting urine at timed intervals.
-
Excretion rates of sodium (Na+) and potassium (K+) are determined from urine concentrations and flow rates.
-
Glomerular filtration rate (GFR) is measured by the clearance of creatinine.
-
Renal plasma flow (RPF) is measured by the clearance of diodone.
-
-
Data Analysis: The effects of each compound on the measured parameters are compared to baseline and between treatment groups.
Conclusion
The available evidence clearly delineates the functional differences between Felypressin and Arginine Vasopressin at the renal level. AVP is a potent antidiuretic agent acting primarily through V2 receptors, in addition to its vasoconstrictor effects mediated by V1a receptors. In contrast, Felypressin's pronounced selectivity for the V1a receptor makes it a potent vasoconstrictor with minimal antidiuretic properties. This distinction is critical for drug development and clinical applications where targeted effects on either vascular tone or water balance are desired. Further direct comparative in vivo studies are warranted to fully elucidate the nuanced effects of Felypressin on renal hemodynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. The effect of vasopressin on renal blood flow and its distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin increases glomerular filtration rate in conscious rats through its antidiuretic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of some activities of arginine vasopressin and lysine vasopressin on kidney function in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of some activities of arginine vasopressin and lysine vasopressin on kidney function in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin and Aquaporin 2 (AQP2) in Clinical Disorders of Water Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin and aquaporin 2 in clinical disorders of water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Felypressin and Norepinephrine on Vascular Tone
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of vasoconstrictors is paramount for both therapeutic applications and novel drug design. This guide provides an objective comparison of two prominent vasoconstrictors, Felypressin and norepinephrine (B1679862), focusing on their impact on vascular tone, supported by experimental data and detailed methodologies.
Felypressin, a synthetic analogue of vasopressin, and norepinephrine, an endogenous catecholamine, both induce vasoconstriction but through distinct physiological pathways.[1][2] This fundamental difference in their mechanism of action leads to varied effects on the cardiovascular system, making them suitable for different clinical contexts.[3][4] Felypressin is often utilized as a vasoconstrictor in local anesthetic solutions, particularly in dentistry, while norepinephrine is a first-line vasopressor in critical care settings to manage severe hypotension.[5][6]
Mechanism of Action and Signaling Pathways
The vasoconstrictive properties of Felypressin and norepinephrine stem from their interaction with specific receptors on vascular smooth muscle cells, initiating distinct intracellular signaling cascades.
Felypressin: This synthetic nonapeptide acts as a selective agonist for the vasopressin V1a receptor.[1] Binding to the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentration. This elevated Ca2+ binds to calmodulin, which then activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denpedia.com [denpedia.com]
- 6. Vasopressor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in vascular function and hypertension: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the vasoconstrictor-sparing effect of Felypressin on myocardium
A Comparative Guide for Researchers and Drug Development Professionals
Felypressin (B344493), a synthetic analogue of vasopressin, presents a distinct cardiovascular safety profile compared to traditional catecholamine vasoconstrictors like epinephrine (B1671497). Its unique mechanism of action, targeting vasopressin V1 receptors, results in a vasoconstrictor-sparing effect on the myocardium, making it a subject of significant interest in research and clinical applications, particularly in dental anesthesia. This guide provides an objective comparison of Felypressin's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its signaling pathway and experimental workflows.
Hemodynamic Effects: Felypressin vs. Epinephrine
Experimental data consistently demonstrates that Felypressin induces less pronounced cardiovascular side effects compared to epinephrine. Felypressin's mechanism avoids direct interaction with adrenergic receptors, which are responsible for the more significant cardiac stimulation observed with epinephrine.[1]
| Parameter | Felypressin | Epinephrine | Key Findings & Citations |
| Mean Arterial Pressure (MAP) | Induces a pressor effect, but to a lesser extent than epinephrine.[1] | Induces a significantly higher pressor effect.[1] | In a study on Wistar rats, intravenous injection of Felypressin enhanced MAP to 149 ± 9 mm Hg, while epinephrine elevated it to 224 ± 8 mm Hg.[1] Felypressin's hypertensive effect also has a longer duration.[1][2] |
| Heart Rate (HR) | Tends to cause a slight decrease (bradycardia) or no significant change.[1][2][3] | Causes a significant increase (tachycardia).[2][3] | Felypressin and vasopressin were found to induce a higher ratio of bradycardia to mean arterial pressure variation, approximately three times greater than that of epinephrine.[1] |
| Myocardial Oxygen Tension | Decreases myocardial oxygen tension, potentially aggravating the myocardial oxygen demand/supply balance.[4] | Does not significantly change myocardial oxygen tension.[4] | A study in rabbits showed that Felypressin, unlike epinephrine, decreased myocardial tissue blood flow and oxygen tension.[4] |
| Aortic and Myocardial Blood Flow | Decreases aortic and myocardial tissue blood flow.[4] | Increases aortic and myocardial tissue blood flow.[4] | The same rabbit study demonstrated opposing effects of the two vasoconstrictors on systemic and myocardial blood flow.[4] |
Signaling Pathway of Felypressin
Felypressin exerts its effects by binding to V1a vasopressin receptors, which are Gq protein-coupled receptors found on vascular smooth muscle.[3][5][6] This activation initiates a distinct signaling cascade compared to the adrenergic pathways stimulated by epinephrine.
Caption: Felypressin V1a Receptor Signaling Pathway.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparison of Felypressin and epinephrine.
In Vivo Hemodynamic Studies in Rats
-
Objective: To compare the effects of intravenously administered Felypressin and epinephrine on mean arterial pressure and heart rate.
-
Procedure:
-
Rats are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for drug administration.[2]
-
Baseline heart rate and mean arterial pressure are recorded.
-
A single intravenous injection of Felypressin, epinephrine, or a saline control is administered.
-
Hemodynamic parameters are continuously monitored and recorded for a specified duration following the injection.
-
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and compared between the different treatment groups using statistical methods like ANOVA.[1][7]
Myocardial Oxygen Tension and Blood Flow in Rabbits
-
Objective: To evaluate the impact of Felypressin and epinephrine on myocardial oxygen balance.
-
Animal Model: Male Japanese White rabbits.[4]
-
Procedure:
-
Rabbits are anesthetized and tracheotomized.
-
Aortic blood flow is measured using a flow probe.
-
Myocardial tissue blood flow and oxygen tension are monitored using a laser Doppler flowmeter and a polarographic oxygen electrode, respectively, placed on the left ventricular wall.
-
A solution of 2% lidocaine (B1675312) with 1:80,000 epinephrine or 3% prilocaine (B1678100) with 0.03 IU/mL Felypressin is injected into the tongue muscle at varying doses.[4]
-
All parameters are continuously recorded before and at multiple time points after the injection.
-
-
Data Analysis: The percentage change in each parameter from the pre-injection baseline is calculated and compared between the Felypressin and epinephrine groups.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical validation of a vasoconstrictor's effect on the myocardium.
Caption: Preclinical Experimental Workflow.
Conclusion
The available evidence strongly supports the vasoconstrictor-sparing effect of Felypressin on the myocardium when compared to epinephrine. Its distinct V1 receptor-mediated mechanism of action results in a more favorable hemodynamic profile, characterized by a reduced pressor response and a lack of direct cardiac stimulation. While concerns regarding its effect on myocardial oxygen tension have been raised and warrant further investigation, Felypressin remains a valuable alternative to catecholamine vasoconstrictors, particularly for patients with cardiovascular comorbidities. The detailed experimental protocols and pathways provided in this guide offer a framework for further research and development in this area.
References
- 1. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats treated or not with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Felypressin, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Science Review: Vasopressin and the cardiovascular system part 1 – receptor physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Felypressin's Receptor Affinity Profile: A Comparative Analysis against V1a, V1b, and V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Felypressin, a synthetic analogue of vasopressin, is primarily utilized as a vasoconstrictor in dental anesthesia. Its pharmacological activity is mediated through its interaction with vasopressin receptors, a class of G protein-coupled receptors (GPCRs). Understanding the binding affinity of Felypressin for the different vasopressin receptor subtypes—V1a, V1b, and V2—is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding further drug development. This guide provides a comparative analysis of Felypressin's receptor affinity, supported by experimental data and detailed methodologies.
Quantitative Receptor Affinity Data
Due to the high structural similarity between Felypressin and Lysine Vasopressin (LVP), data for LVP is often used as a surrogate to estimate Felypressin's affinity. The table below summarizes the in vitro binding affinity (Ki) and functional potency (EC50) for Arginine Vasopressin (AVP), the endogenous ligand, and LVP at the human V1a receptor.
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding (Ki) | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding (Ki) | Ki | 3.5 |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.93 |
Data for LVP is presented as a surrogate for Felypressin due to their high structural similarity.
Felypressin's interaction with V1b and V2 receptors is significantly less potent. Its antidiuretic effects, which are mediated by V2 receptors, are known to be much weaker than those of vasopressin, suggesting a lower affinity for the V2 receptor.[3][6]
Signaling Pathways
The differential effects of Felypressin are rooted in the distinct signaling cascades initiated by the activation of each vasopressin receptor subtype.
-
V1a and V1b Receptors: Both the V1a and V1b receptors couple to Gq/11 proteins.[8][9][10][11][12] Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, such as smooth muscle contraction (V1a) or ACTH release from the pituitary (V1b).[8][10]
-
V2 Receptor: The V2 receptor is coupled to Gs proteins.[13][14][15] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the insertion of aquaporin-2 water channels in the collecting ducts of the kidney, resulting in water reabsorption.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Felypressin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. abmole.com [abmole.com]
- 5. CAS 56-59-7: Felypressin | CymitQuimica [cymitquimica.com]
- 6. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 11. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 14. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Felypressin Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Felypressin Acetate, a synthetic vasoconstrictor peptide, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1] Due to its potent biological activity, a systematic approach to waste management is essential to mitigate risks and ensure a safe laboratory environment.[2][3] This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure.[3] The lyophilized powder can easily become airborne, necessitating handling in a controlled environment.[3]
Table 1: Personal Protective Equipment (PPE) for Handling Felypressin [2]
| Form | Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Lyophilized Powder | Weighing, aliquoting, reconstitution | Tightly fitting safety goggles | Two pairs of powder-free nitrile gloves | Disposable gown with long sleeves and tight-fitting cuffs | N95 or higher-rated respirator |
| Reconstituted Liquid | Pipetting, dilutions, experimental use | Tightly fitting safety goggles or a face shield | Powder-free nitrile gloves | Lab coat | Not generally required if handled in a certified chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous chemical waste.[2][4] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][2][5]
Step 1: Decontamination of Work Surfaces and Equipment
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
A recommended procedure is to first use a 10% bleach solution, followed by a rinse with 70% ethanol.[2]
Step 2: Waste Segregation and Collection Proper segregation of waste streams is crucial for compliant disposal.[3]
-
Liquid Waste:
-
Solid Waste:
-
Sharps Waste:
-
Place all contaminated needles, syringes, and other sharps into a designated, puncture-resistant sharps container.[2]
-
Step 3: Storage of Waste
-
Store all waste containers in a designated, secure area away from general lab traffic.[6]
-
Use secondary containment trays to prevent spills.[6]
-
Ensure the storage location is clearly marked as containing potent biological agents or hazardous chemical waste.[2]
Step 4: Final Disposal
-
All waste streams containing this compound (liquid, solid, and sharps) must be treated as hazardous chemical waste.[2]
-
Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management vendor or a licensed chemical disposal company.[2][4]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][3] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[8]
Experimental Protocols for Disposal
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal, ensuring safety and regulatory compliance at each step.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies in the United States, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8][9] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[10] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and explicitly bans the flushing of such waste down drains.[8] It is essential to adhere to these national standards as well as any more stringent state and local regulations.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. polypeptide.com [polypeptide.com]
- 5. polypeptide.com [polypeptide.com]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.com [targetmol.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Felypressin Acetate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Felypressin Acetate, a potent synthetic analog of vasopressin.[1] Due to its vasoconstrictor properties, strict adherence to these procedural guidelines is essential to ensure personal safety and the integrity of your research.[1][2] While a complete toxicological profile is not fully available, its biological activity necessitates a cautious approach to minimize exposure risk.[1][3]
Personal Protective Equipment (PPE)
The required personal protective equipment for handling this compound varies depending on its physical state. The following table summarizes the necessary PPE for handling the lyophilized powder and the reconstituted liquid forms.[1]
| Form | Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Lyophilized Powder | Weighing, aliquoting, and reconstitution | Tightly fitting safety goggles[1][4] | Two pairs of powder-free nitrile gloves[1] | Disposable gown with long sleeves and tight-fitting cuffs[1] | N95 or higher-rated respirator[1] |
| Reconstituted Liquid | Pipetting, dilutions, and experimental use | Tightly fitting safety goggles or a face shield[1] | Powder-free nitrile gloves[1][4] | Lab coat[1] | Not generally required if handled in a certified chemical fume hood[1] |
Note: No specific occupational exposure limits have been established for this compound in regions such as the UK and Sweden.[2][3] Therefore, the principle of minimizing exposure should always be followed.
Procedural Guidance: From Receipt to Disposal
A systematic approach is critical for managing the risks associated with this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Emergency Protocol: Spill Management
In the event of a spill, a prompt and systematic response is crucial to mitigate exposure and environmental contamination.
Detailed Disposal Plan
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. All waste containing Felypressin must be treated as hazardous chemical waste.[1]
Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated. A recommended procedure is to use a 10% bleach solution followed by a rinse with 70% ethanol.[1]
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.[1]
-
Liquid Waste: Collect all unused or waste solutions containing Felypressin in a clearly labeled, sealed container. Do not dispose of this waste down the drain.[1][5]
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and vials should be collected in a dedicated, sealed biohazard bag.[1]
Final Disposal:
-
All Felypressin waste streams (sharps, liquid, and solid) must be disposed of through your institution's certified hazardous waste management vendor.[1]
-
It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[1][5] The European Waste Catalogue (EWC) code for Felypressin is 07 05 99, which categorizes it as "wastes not otherwise specified."[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
